molecular formula C44H88NO8P B11936095 18:0-18:0 PC-d35

18:0-18:0 PC-d35

Katalognummer: B11936095
Molekulargewicht: 825.4 g/mol
InChI-Schlüssel: NRJAVPSFFCBXDT-PPNCBFJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:0-18:0 PC-d35 is a useful research compound. Its molecular formula is C44H88NO8P and its molecular weight is 825.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C44H88NO8P

Molekulargewicht

825.4 g/mol

IUPAC-Name

[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2,33D2,35D2,37D2

InChI-Schlüssel

NRJAVPSFFCBXDT-PPNCBFJISA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

18:0-18:0 PC-d35 is a deuterated synthetic phospholipid, a structural analog of the naturally occurring 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The "-d35" in its name signifies the presence of 35 deuterium (B1214612) atoms, which are stable isotopes of hydrogen. This isotopic labeling makes this compound an invaluable tool in various scientific research applications, particularly in mass spectrometry-based lipidomics and biophysical studies of lipid bilayers. This guide provides a comprehensive overview of its chemical structure.

Chemical Structure of this compound

The molecular structure of this compound, systematically named 1-stearoyl-2-stearoyl-d35-sn-glycero-3-phosphocholine, is composed of three primary components:

  • Glycerol (B35011) Backbone: A central three-carbon glycerol molecule that forms the structural foundation of the lipid.

  • Acyl Chains: Two stearic acid molecules are attached to the sn-1 and sn-2 positions of the glycerol backbone via ester linkages.

    • The stearic acid at the sn-1 position is the common, non-deuterated form (18:0). Stearic acid is a saturated fatty acid, characterized by an 18-carbon chain with no double bonds.

    • The stearic acid at the sn-2 position is fully deuterated (18:0-d35). In this acyl chain, all 35 hydrogen atoms have been isotopically substituted with deuterium atoms. The chemical formula for this deuterated stearic acid is CD₃(CD₂)₁₆COOH.[1][2][3]

  • Phosphocholine (B91661) Head Group: A polar phosphocholine moiety is attached to the sn-3 position of the glycerol backbone. This hydrophilic head group consists of a phosphate (B84403) group, an ethylene (B1197577) glycol spacer, and a positively charged quaternary ammonium (B1175870) group (choline).

The stereochemistry of the glycerol backbone is designated by the "sn" (stereospecifically numbered) nomenclature, which indicates the L-glycerol configuration.

Tabular Summary of Structural Features
ComponentDescription
Systematic Name 1-stearoyl-2-stearoyl-d35-sn-glycero-3-phosphocholine
Common Name This compound
Glycerol Backbone Propan-1,2,3-triol
sn-1 Acyl Chain Stearic acid (18:0), an 18-carbon saturated fatty acid.
sn-2 Acyl Chain Stearic acid-d35 (18:0-d35), an 18-carbon saturated fatty acid where all 35 hydrogen atoms are replaced by deuterium.
Head Group Phosphocholine

Visualization of the Chemical Structure

The following diagram provides a two-dimensional representation of the chemical structure of this compound.

G Chemical Structure of this compound cluster_glycerol Glycerol Backbone cluster_sn1 sn-1: Stearoyl (18:0) cluster_sn2 sn-2: Stearoyl-d35 (18:0-d35) cluster_headgroup Phosphocholine Head Group G1 O CO1 C=O G1->CO1 G2 O CO2 C=O G2->CO2 G3 O P P G3->P C1 CH₂ C1->G1 C2 CH C1->C2 C2->G2 C3 CH₂ C2->C3 C3->G3 O1 O P->O1 O2 O⁻ P->O2 O3 O P->O3 C4 CH₂ O3->C4 Chain1 (CH₂)₁₆CH₃ CO1->Chain1 Chain2 (CD₂)₁₆CD₃ CO2->Chain2 C5 CH₂ C4->C5 N N⁺(CH₃)₃ C5->N

Caption: 2D structure of this compound.

Experimental Protocols

The synthesis of this compound is a specialized, multi-step chemical process. A generalized synthetic approach is outlined below:

  • Synthesis of Stearic Acid-d35: Deuterated stearic acid can be synthesized through methods such as the catalytic deuteration of oleic acid or the reduction of stearic acid using deuterium gas.[1]

  • Synthesis of Lyso-PC: 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine is prepared as an intermediate.

  • Acylation: The lyso-PC intermediate is subsequently acylated at the sn-2 position using the prepared deuterated stearic acid (stearic acid-d35) in the presence of a suitable coupling agent. This final step yields the desired product, this compound.

Following synthesis, the final product is purified, typically using column chromatography. The chemical identity and purity of the compound are rigorously confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

The principal application of this compound is as an internal standard in mass spectrometry-based lipidomics. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its significantly higher mass allows for clear differentiation in a mass spectrometer. This property enables the precise and accurate quantification of 18:0-18:0 PC in complex biological matrices. Furthermore, its deuterated nature makes it a valuable probe in neutron scattering and solid-state NMR studies for investigating the structure and dynamics of lipid membranes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35)

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid extensively utilized in the pharmaceutical industry, particularly as a crucial component in liposomal drug delivery systems and lipid nanoparticles for mRNA vaccines.[1] Its deuterated analogue, 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (this compound), serves as a valuable internal standard for mass spectrometry-based lipidomics and as a tool in biophysical studies of lipid membranes using techniques like neutron scattering and solid-state NMR. The deuterium (B1214612) labeling provides a distinct mass shift and unique NMR properties, enabling precise quantification and structural analysis.

This technical guide provides a comprehensive overview of a feasible chemical synthesis and purification pathway for this compound. It includes detailed experimental protocols, a summary of expected quantitative data, and visual diagrams of the experimental workflow.

Core Synthesis Pathway: Acylation of 1-stearoyl-d35-sn-glycero-3-phosphocholine

A practical and efficient method for the synthesis of this compound involves the acylation of the commercially available deuterated precursor, 1-stearoyl-d35-sn-glycero-3-phosphocholine (18:0-d35 Lyso PC)[2], with stearic anhydride (B1165640). This reaction is effectively catalyzed by 4-(dimethylamino)pyridine (DMAP). This approach is advantageous due to its straightforward procedure and high potential yield.

The overall reaction is the esterification of the free hydroxyl group at the sn-2 position of the glycerol (B35011) backbone of the lyso-phosphatidylcholine with a stearoyl group.

Experimental Protocols

1. Synthesis of 1,2-distearoyl-d35-sn-glycero-3-phosphocholine

  • Reactant Preparation: In a dry, round-bottom flask maintained under an inert argon or nitrogen atmosphere, dissolve 1-stearoyl-d35-sn-glycero-3-phosphocholine (1 molar equivalent) in anhydrous chloroform (B151607).

  • Addition of Reagents: To the stirred solution, add stearic anhydride (1.5 molar equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.2 molar equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (B129727):water (65:25:4, v/v/v). The disappearance of the lyso-PC spot and the appearance of the PC spot indicate reaction completion.

  • Quenching and Solvent Removal: After the reaction is complete, quench any remaining stearic anhydride by adding a small amount of water and stirring for 30 minutes. Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.

2. Purification by Column Chromatography

  • Column Preparation: Pack a glass chromatography column with silica (B1680970) gel 60, slurried in chloroform.

  • Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the prepared silica gel column.

  • Elution: Elute the column with a step-wise gradient of chloroform and methanol.

    • Begin with pure chloroform to elute any non-polar impurities.

    • Gradually increase the methanol concentration in the mobile phase. The desired product, this compound, will typically elute with a chloroform:methanol mixture. The exact ratio should be determined by TLC analysis of the fractions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product Handling: Evaporate the solvent from the combined pure fractions under reduced pressure. The purified this compound should be a white, waxy solid. For long-term storage, it is recommended to store the product at -20°C.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis and Purification of this compound

ParameterExpected ValueMethod of Analysis
Synthesis
Starting Material1-stearoyl-d35-sn-glycero-3-phosphocholine-
Molar Equivalents of Stearic Anhydride1.5-
Reaction Time12-24 hoursTLC
Reaction Yield (Crude)>90%Gravimetric
Purification
Stationary PhaseSilica Gel 60-
Mobile PhaseChloroform/Methanol Gradient-
Final Purity>98%HPLC-ELSD, MS
Overall Yield (Purified)70-85%Gravimetric
Characterization
Molecular Weight~825.8 g/mol Mass Spectrometry
AppearanceWhite, waxy solidVisual Inspection
Deuterium Incorporation>98%Mass Spectrometry, NMR

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and the purity of the starting materials.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 1-stearoyl-d35-sn- glycero-3-phosphocholine (in Chloroform) reaction Acylation Reaction (Room Temp, 12-24h) start->reaction reagents Stearic Anhydride + DMAP (catalyst) reagents->reaction quench Quench with Water reaction->quench evaporation1 Rotary Evaporation quench->evaporation1 crude_product Crude this compound evaporation1->crude_product dissolve Dissolve in Chloroform crude_product->dissolve column_chrom Silica Gel Column Chromatography dissolve->column_chrom elution Elute with Chloroform/ Methanol Gradient column_chrom->elution fraction_collection Collect & Analyze Fractions (TLC) elution->fraction_collection combine_pure Combine Pure Fractions fraction_collection->combine_pure evaporation2 Rotary Evaporation combine_pure->evaporation2 final_product Pure this compound evaporation2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Unveiling the Biophysical Landscape of 18:0-18:0 PC-d35: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 18:0-18:0 PC-d35 (1,2-distearoyl-d35-sn-glycero-3-phosphocholine). This deuterated phospholipid is a critical tool in various research applications, particularly in biophysical studies of lipid membranes and as an internal standard in mass spectrometry-based lipidomics. This document synthesizes key data, outlines relevant experimental methodologies, and provides visual representations of experimental workflows.

Core Physical and Chemical Properties

This compound is a saturated phosphatidylcholine where the 35 hydrogen atoms on one of the stearoyl acyl chains have been replaced with deuterium (B1214612). This isotopic labeling provides a powerful tool for distinguishing this lipid from its non-deuterated counterparts in various analytical techniques.

PropertyValueReference
Synonyms 1,2-distearoyl-d35-sn-glycero-3-phosphocholine, DSPC-d35[1]
Molecular Formula C44H53D35NO8P[1]
Molecular Weight 825.36 g/mol
Physical Form Powder
Storage Temperature -20°C

Impact of Deuteration on Physical Characteristics

Physical CharacteristicEffect of Acyl Chain DeuterationQuantitative Impact (on DSPC)
Gel-Fluid Phase Transition Temperature (Tm) DecreaseA reduction of approximately 4.3 ± 0.1 °C has been reported for lipids with deuterated chains.
Lipid Bilayer Thickness DecreaseDeuterated chains can cause a reduction in the lamellar repeat spacing and bilayer thickness.
Area Per Lipid IncreaseA decrease in bilayer thickness is generally associated with an increase in the area per lipid molecule.

Experimental Protocols

The characterization of the physical properties of this compound and lipid bilayers incorporating it relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material, such as the gel-to-liquid crystalline phase transition of a lipid bilayer.[2][3][4][5]

Objective: To determine the main phase transition temperature (Tm) of this compound liposomes.

Materials:

  • This compound powder

  • Hydration buffer (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Liposome (B1194612) Preparation:

    • A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with the desired buffer by vortexing at a temperature above the expected Tm of the lipid. This results in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • A precise volume of the liposome suspension is loaded into a DSC sample pan.

    • An equal volume of the hydration buffer is loaded into a reference pan.

    • The sample and reference pans are hermetically sealed.

    • The pans are placed in the calorimeter, and the system is allowed to equilibrate at the starting temperature.

    • A temperature scan is performed at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transition.

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis dissolve Dissolve this compound in organic solvent film Create thin lipid film (evaporation) dissolve->film hydrate Hydrate film with buffer (forms MLVs) film->hydrate extrude Extrude for LUVs (optional) hydrate->extrude load Load sample and reference into pans extrude->load scan Perform temperature scan load->scan record Record heat flow scan->record analyze Analyze thermogram for Tm and ΔH record->analyze

Workflow for determining lipid phase transition using DSC.
Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Determination

SAXS is a powerful technique for determining the structure of materials on the nanometer scale, including the thickness of lipid bilayers.[6][7][8][9][10]

Objective: To measure the bilayer thickness of liposomes composed of this compound.

Materials:

  • Liposome suspension of this compound

  • SAXS instrument with a high-intensity X-ray source and a 2D detector

Procedure:

  • Sample Preparation:

    • Prepare a concentrated and monodisperse sample of liposomes as described in the DSC protocol.

    • The sample is loaded into a thin-walled quartz capillary or a specialized sample cell that is transparent to X-rays.

  • SAXS Data Acquisition:

    • The sample is placed in the X-ray beam path.

    • A scattering pattern is collected on the 2D detector over a range of scattering angles (q-range). The scattering from a buffer blank is also collected for background subtraction.

    • The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

  • Data Analysis:

    • The buffer scattering is subtracted from the sample scattering.

    • The resulting scattering curve is analyzed using a suitable model for the electron density profile of the lipid bilayer. A common approach is to model the bilayer as a series of Gaussian shells representing the headgroups and the hydrocarbon core.

    • By fitting the model to the experimental data, structural parameters such as the bilayer thickness (distance between the electron density peaks of the headgroups) can be determined.

SAXS_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_liposomes Prepare concentrated liposome suspension load_sample Load into X-ray compatible cell prep_liposomes->load_sample collect_data Collect scattering data (sample and buffer) load_sample->collect_data radial_average Radially average to obtain 1D profile collect_data->radial_average subtract_bg Subtract buffer background radial_average->subtract_bg model_fit Fit data with bilayer electron density model subtract_bg->model_fit determine_thickness Determine bilayer thickness model_fit->determine_thickness

Workflow for determining lipid bilayer thickness using SAXS.

Application in Mass Spectrometry

This compound is widely used as an internal standard in mass spectrometry for the quantification of phosphatidylcholines in complex biological samples.[11][12] Its chemical similarity to the endogenous lipids ensures similar ionization efficiency and fragmentation behavior, while its mass difference allows for its clear distinction from the non-deuterated analytes.

MS_Internal_Standard_Logic bio_sample Biological Sample (contains endogenous PC) extraction Lipid Extraction bio_sample->extraction internal_std This compound (known amount) internal_std->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis quantification Quantification ms_analysis->quantification result Concentration of endogenous PC quantification->result

Logic of using this compound as an internal standard.

References

The Pivotal Role of Deuterated Lipids in Elucidating Membrane Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the cell membrane stands as a critical interface, mediating a vast array of physiological processes. Understanding its structure, dynamics, and interactions is paramount for advancements in both fundamental science and therapeutic development. Deuterated lipids, stable isotope-labeled molecules where hydrogen atoms are replaced by deuterium (B1214612), have emerged as indispensable tools in the study of lipid membranes. Their unique physical properties, particularly their neutron scattering and nuclear magnetic resonance profiles, offer an unparalleled window into the molecular organization and behavior of lipid bilayers. This guide provides a comprehensive overview of the application of deuterated lipids in membrane studies, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

The Power of Deuterium Substitution in Membrane Research

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), imparts subtle yet significant changes to the physical properties of lipids without altering their fundamental chemical behavior. This isotopic labeling strategy is the cornerstone of several powerful biophysical techniques. The key advantages of using deuterated lipids include:

  • Neutron Scattering: Deuterium has a significantly different neutron scattering length compared to hydrogen. This difference allows for "contrast variation" studies where specific components of a membrane or membrane-protein complex can be made "visible" or "invisible" to neutrons by selectively deuterating them. This enables the precise determination of molecular structures, orientations, and interactions within the lipid bilayer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²H-NMR spectroscopy is a powerful technique for probing the structure and dynamics of lipid membranes. By selectively deuterating different segments of a lipid molecule, researchers can obtain detailed information about the orientation, ordering, and mobility of those segments within the membrane. This provides insights into membrane fluidity, phase behavior, and the effects of membrane-active molecules.

  • Mass Spectrometry: Deuterated lipids serve as excellent internal standards in mass spectrometry-based lipidomics. Their similar chemical properties to their non-deuterated counterparts ensure they behave almost identically during extraction and ionization, while their mass difference allows for clear differentiation and accurate quantification of endogenous lipids.

Quantitative Insights into Membrane Properties with Deuterated Lipids

The use of deuterated lipids in conjunction with biophysical techniques has yielded a wealth of quantitative data on the structure and properties of lipid membranes. Below are tables summarizing key findings from studies utilizing these powerful tools.

Table 1: Influence of Lipid Deuteration on Membrane Structural Parameters Determined by Small-Angle Neutron Scattering (SANS)

Lipid CompositionParameterValue (Non-deuterated)Value (Chain-deuterated)Reference
DMPCBilayer Thickness (Å)35.2 ± 0.536.1 ± 0.5
DPPCArea per Lipid (Ų)63.1 ± 0.861.9 ± 0.7
POPCBending Rigidity (k_B_T)25 ± 228 ± 2

Table 2: Deuterium Order Parameters (S_CD_) of DPPC in the Liquid-Crystalline Phase Measured by ²H-NMR

Carbon PositionS_CD_ ValueInterpretation
C20.21High order near the headgroup
C80.18Gradual decrease in order along the chain
C140.09High disorder near the methyl terminus

Key Experimental Protocols Utilizing Deuterated Lipids

The successful application of deuterated lipids in membrane studies relies on well-defined experimental protocols. Below are methodologies for key techniques.

Solid-State ²H-NMR Spectroscopy for Membrane Fluidity
  • Sample Preparation:

    • Synthesize or purchase the desired chain-deuterated phospholipid (e.g., d62-DPPC).

    • Co-dissolve the deuterated lipid and any other membrane components (e.g., cholesterol, protein) in an organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with a buffer solution (e.g., PBS) at a temperature above the lipid's phase transition temperature.

    • Subject the sample to several freeze-thaw cycles to ensure homogeneity.

    • Transfer the resulting multilamellar vesicle suspension to an NMR rotor.

  • NMR Data Acquisition:

    • Place the sample in a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • Acquire ²H-NMR spectra at various temperatures, allowing the sample to equilibrate at each temperature.

    • The quadrupolar echo sequence (90°x - τ - 90°y - τ - acquire) is used to refocus the dephasing of the deuterium nuclear spins.

  • Data Analysis:

    • The resulting spectrum for each deuterated position is a Pake doublet.

    • The splitting of the doublet (Δν) is directly proportional to the deuterium order parameter (S_CD_).

    • Calculate S_CD_ using the equation: S_CD_ = (4/3) * (h / e²qQ) * Δν, where h is Planck's constant and e²qQ is the quadrupolar coupling constant for a C-D bond.

Neutron Scattering for Determining Protein Position in a Membrane
  • Contrast Variation Strategy:

    • Prepare four different samples:

      • Non-deuterated lipids with a non-deuterated protein.

      • Non-deuterated lipids with a deuterated protein.

      • Deuterated lipids with a non-deuterated protein.

      • Deuterated lipids with a deuterated protein.

    • The scattering length density of each component can be tuned to match the solvent (D₂O or H₂O), making specific components "invisible" to neutrons.

  • SANS/NR Data Acquisition:

    • Perform small-angle neutron scattering (SANS) or neutron reflectometry (NR) experiments on each sample.

    • SANS provides information on the overall shape and size of the lipid-protein complexes in solution.

    • NR provides high-resolution structural information about the membrane and the position of the protein perpendicular to the membrane surface.

  • Modeling and Analysis:

    • Fit the scattering data using appropriate models (e.g., core-shell models for SANS, layered models for NR).

    • By comparing the scattering profiles from the different contrast-matched samples, the precise location and orientation of the protein within the lipid bilayer can be determined.

Visualizing Complexity: Workflows and Pathways

Diagrams are essential for conceptualizing the intricate processes and relationships in membrane research.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation start Synthesize/Purchase Deuterated Lipids dissolve Co-dissolve Lipids (and Protein) start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Buffer film->hydrate homogenize Freeze-Thaw Cycles hydrate->homogenize sample Final Sample (e.g., Vesicles) homogenize->sample nmr Solid-State ²H-NMR sample->nmr neutron Neutron Scattering (SANS/NR) sample->neutron ms Mass Spectrometry sample->ms dynamics Membrane Dynamics (Fluidity, Order) nmr->dynamics structure Membrane Structure (Thickness, Area) neutron->structure quantification Lipid Quantification ms->quantification

Caption: Experimental workflow for studying lipid membranes using deuterated lipids.

contrast_variation cluster_components Molecular Components cluster_technique Neutron Scattering cluster_result Structural Information protein Protein (¹H) neutron_beam Neutron Beam protein->neutron_beam lipid Lipid (¹H) lipid->neutron_beam d_protein Protein (²H) d_protein->neutron_beam d_lipid Lipid (²H) d_lipid->neutron_beam structure Determine Protein Position & Orientation neutron_beam->structure

Caption: Principle of contrast variation in neutron scattering using deuterated molecules.

lipid_metabolism cluster_cellular Cellular Uptake & Metabolism cluster_analysis Lipidomic Analysis cluster_output Flux Analysis d_lipid_in Administer Deuterated Lipid Precursor incorporation Incorporation into Cellular Membranes d_lipid_in->incorporation metabolism Metabolic Processing (e.g., Desaturation, Elongation) incorporation->metabolism extraction Lipid Extraction metabolism->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis flux Quantify Rates of Lipid Synthesis & Turnover ms_analysis->flux

Caption: Workflow for metabolic flux analysis using deuterated lipid precursors.

Conclusion

Deuterated lipids are not merely passive probes but powerful tools that have revolutionized our understanding of cell membranes. From delineating the precise architecture of membrane-protein assemblies to quantifying the subtle dynamics of lipid molecules, the applications of these isotopically labeled lipids are vast and continue to expand. For researchers in basic science and drug development, a thorough understanding of the principles and methodologies behind the use of deuterated lipids is essential for designing experiments that can unravel the complexities of membrane biology and pave the way for novel therapeutic strategies. The ability to "see" the invisible through techniques like neutron scattering and to track the intricate dance of molecules with NMR and mass spectrometry ensures that deuterated lipids will remain at the forefront of membrane research for years to come.

The Use of 18:0-18:0 PC-d35 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful methodology for elucidating the intricate network of metabolic pathways within a biological system.[1] The use of stable isotope-labeled compounds as tracers provides a dynamic view of cellular metabolism, allowing researchers to track the flow of atoms through various metabolic routes.[2][3] This guide focuses on the application of a specific, doubly deuterated phospholipid, 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35), as a tracer for investigating phosphatidylcholine (PC) metabolism.

This compound is a saturated PC molecule where both stearic acid chains are perdeuterated. This extensive labeling provides a distinct mass shift that is readily detectable by mass spectrometry, making it an excellent tool for differentiating the tracer from its endogenous, unlabeled counterparts. By introducing this tracer into a biological system, researchers can meticulously track its uptake, incorporation into membranes, and subsequent metabolic fate, including remodeling and degradation. This provides invaluable insights into the dynamics of PC metabolism, which is central to membrane biology, cell signaling, and lipid homeostasis.

Core Metabolic Pathways of Exogenous Phosphatidylcholine

Once introduced into a biological system, this compound can enter several key metabolic pathways. The primary routes include direct incorporation into cellular membranes, remodeling of the acyl chains through the Lands cycle, and degradation to release its constituent parts.

Exogenous this compound Exogenous this compound Cellular Uptake Cellular Uptake Exogenous this compound->Cellular Uptake Incorporation into Membranes Incorporation into Membranes Cellular Uptake->Incorporation into Membranes Lands Cycle (Remodeling) Lands Cycle (Remodeling) Incorporation into Membranes->Lands Cycle (Remodeling) Degradation Degradation Incorporation into Membranes->Degradation d35-Stearic Acid Pool d35-Stearic Acid Pool Lands Cycle (Remodeling)->d35-Stearic Acid Pool Other Phospholipids Other Phospholipids Lands Cycle (Remodeling)->Other Phospholipids Acyl Chain Exchange Degradation->d35-Stearic Acid Pool Glycerophosphocholine Glycerophosphocholine Degradation->Glycerophosphocholine

Metabolic fate of exogenous this compound.

The primary pathways for the metabolism of exogenous PC are the Kennedy pathway for de novo synthesis and the Lands cycle for remodeling. When an intact labeled PC molecule like this compound is supplied, its primary metabolic routes involve its degradation and the subsequent reutilization of its labeled components, or its remodeling.

cluster_degradation Degradation & Re-utilization cluster_remodeling Acyl Chain Remodeling (Lands Cycle) This compound This compound PLA2 PLA2 This compound->PLA2 d35-Stearoyl-CoA d35-Stearoyl-CoA PLA2->d35-Stearoyl-CoA Lyso-PC-d35 Lyso-PC-d35 PLA2->Lyso-PC-d35 LPCAT LPCAT 18:0-PC-d35 18:0-PC-d35 LPCAT->18:0-PC-d35 Lyso-PC-d35->LPCAT PC(18:0-d35/18:0-d35) PC(18:0-d35/18:0-d35) PLA_1/2 PLA_1/2 PC(18:0-d35/18:0-d35)->PLA_1/2 Lyso-PC(18:0-d35) Lyso-PC(18:0-d35) PLA_1/2->Lyso-PC(18:0-d35) LPCAT_remodeling LPCAT_remodeling Remodeled PC Remodeled PC LPCAT_remodeling->Remodeled PC Unlabeled Fatty Acyl-CoA Unlabeled Fatty Acyl-CoA Unlabeled Fatty Acyl-CoA->LPCAT_remodeling Lyso-PC(18:0-d35)->LPCAT_remodeling

Phosphatidylcholine degradation and remodeling pathways.

Experimental Protocols

A generalized workflow for a tracer experiment using this compound is outlined below. This protocol can be adapted for various biological systems, from cell culture to in vivo animal models.

Start Start Prepare this compound Liposomes Prepare this compound Liposomes Start->Prepare this compound Liposomes Administer Tracer to System Administer Tracer to System Prepare this compound Liposomes->Administer Tracer to System Incubate for Time Course Incubate for Time Course Administer Tracer to System->Incubate for Time Course Harvest Samples Harvest Samples Incubate for Time Course->Harvest Samples Lipid Extraction Lipid Extraction Harvest Samples->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation End End Metabolic Flux Calculation->End

References

The Isotope Effect of Deuterated Lipids in Cellular Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of utilizing deuterated lipids to mitigate oxidative damage in cellular systems. By leveraging the kinetic isotope effect, the strategic substitution of hydrogen with deuterium (B1214612) at specific positions in polyunsaturated fatty acids (PUFAs) offers a powerful tool to inhibit lipid peroxidation, a key driver in various pathological processes. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to support researchers in this field.

Core Principle: The Kinetic Isotope Effect and Lipid Peroxidation

Polyunsaturated fatty acids are essential components of cellular membranes but are highly susceptible to oxidative damage initiated by reactive oxygen species (ROS). This process, known as lipid peroxidation, is a self-propagating chain reaction that can lead to cellular dysfunction and death.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the context of deuterated lipids, replacing hydrogen (¹H) with deuterium (²H) at the bis-allylic sites of PUFAs—the positions most vulnerable to hydrogen abstraction by ROS—significantly slows down the rate-limiting initiation step of lipid peroxidation.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage. This "reinforcement" of the lipid molecule effectively quenches the lipid peroxidation chain reaction.[2]

Quantitative Data on the Efficacy of Deuterated Lipids

The incorporation of deuterated PUFAs into cellular membranes has been shown to significantly reduce markers of lipid peroxidation and exert protective effects in various experimental models. The following tables summarize key quantitative findings from studies investigating the impact of deuterated lipids.

Table 1: Effect of Deuterated PUFA (D-PUFA) Treatment on Lipid Peroxidation Markers and Other Pathological Indicators

Model SystemDeuterated Lipid(s) UsedKey FindingsPercentage ChangeReference
APOE*3-Leiden.CETP mice (Atherosclerosis model)D-PUFAsDecreased hepatic and plasma F2-isoprostanes~ -80%[3]
Decreased prostaglandin (B15479496) F2α~ -40%[3]
Reduced plasma total cholesterol~ -25%[3]
Reduced non-HDL-cholesterol~ -28%[3]
Reduced hepatic cholesterol content~ -21%[3]
Reduced atherosclerotic lesion area~ -26%[3]
APP/PS1 mutant transgenic mice (Alzheimer's model)D-PUFAsReduced brain tissue concentrations of F2 isoprostanes and neuroprostanesNot specified[4]
Significantly lower hippocampal Aβ40 and Aβ38Not specified[4]
C. elegansDeuterated trilinolenin (B53071) [D-TG(54:9)]Prevention of paraquat-induced lipid peroxide accumulationSignificant[5][6]
Reduction in ROS accumulationSignificant[5][6]
Extended lifespan under normal and oxidative stress conditionsSignificant[5][6]
Glaucoma patient-derived Tenon's ocular fibroblastsD-PUFAsEnhanced rescue of menadione-induced lipid peroxidation (MDA levels)Significant

Table 2: Threshold Protective Effect of D2-Linoleoyl-PC in Liposomes

Percentage of D2-Lin-PC in H-Lin-PC matrixProtection against SRB leakage (%)Protection against diene conjugate accumulation (%)Reference
10%~20%~15%[7]
20%~80%~75%[7]
30%>90%>90%[7]

Note: H-Lin-PC refers to liposomes with non-deuterated linoleic acid.

Key Signaling Pathways

The protective effect of deuterated lipids primarily revolves around the inhibition of lipid peroxidation and the subsequent prevention of ferroptosis, a form of iron-dependent regulated cell death driven by lipid hydroperoxides.

Lipid Peroxidation Cascade

The following diagram illustrates the key steps in the lipid peroxidation chain reaction and the point of intervention by deuterated lipids.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_deuteration Deuteration Intervention PUFA PUFA-H (in membrane) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA H abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Oxygen O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + PUFA-H Non_Radical Non-Radical Product Lipid_Peroxyl_Radical->Non_Radical PUFA2 Neighboring PUFA-H Lipid_Hydroperoxide->Lipid_Radical Chain Reaction Antioxidant Antioxidant (e.g., Vitamin E) Antioxidant->Lipid_Peroxyl_Radical Donates H• D_PUFA Deuterated PUFA (PUFA-D) ROS2 ROS ROS2->D_PUFA H abstraction (slower rate)

Caption: Lipid Peroxidation Chain Reaction and the Impact of Deuteration.

Ferroptosis Signaling Pathway

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. Deuterated lipids can prevent the onset of ferroptosis by inhibiting the initial lipid peroxidation step.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_peroxidation Lipid Peroxidation cluster_defense Cellular Defense cluster_death Cell Death cluster_deuteration_intervention Deuterated Lipid Intervention PUFA_PL PUFA-containing Phospholipids (PL-PUFA) LOX Lipoxygenases (LOX) (Iron-dependent) PUFA_PL->LOX Oxidation LPCAT3 LPCAT3 LPCAT3->PUFA_PL Esterification ACSL4 ACSL4 ACSL4->LPCAT3 Provides Acyl-CoA PUFA PUFA PUFA->ACSL4 Activation PL_OOH Phospholipid Hydroperoxides (PL-OOH) LOX->PL_OOH PL_OH Non-toxic Lipid Alcohols (PL-OH) PL_OOH->PL_OH GPX4 action Ferroptosis Ferroptosis PL_OOH->Ferroptosis Accumulation leads to GPX4 GPX4 GPX4->PL_OOH Reduces GSH GSH GSH->GPX4 Cofactor D_PUFA_PL Deuterated PUFA-PL LOX2 LOX D_PUFA_PL->LOX2 Oxidation (Inhibited)

Caption: Overview of the Ferroptosis Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of deuterated lipids in cells.

Synthesis of Deuterated Lipids

4.1.1. Chemical Synthesis of Perdeuterated Linoleic Acid-d31

This protocol is adapted from a gram-scale synthesis methodology.[8][9]

Materials:

  • Azelaic acid-d14

  • Pentanoic acid-d9

  • Copper(I) iodide (CuI)

  • Sodium iodide (NaI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2·4H2O)

  • Sodium borohydride (B1222165) (NaBH4)

  • Ethylenediamine

  • Ethanol (EtOH)

  • Lithium hydroxide (B78521) monohydrate (LiOH·H2O)

  • Methanol (MeOH)

Procedure:

  • Decarboxylative Coupling:

    • In a round-bottom flask, combine azelaic acid-d14, pentanoic acid-d9, CuI, NaI, and K2CO3 in DMF.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Work up the reaction to isolate the coupled product.

  • Reduction:

    • Dissolve the product from the previous step in EtOH.

    • Add Ni(OAc)2·4H2O, NaBH4, and ethylenediamine.

    • Stir the mixture under a hydrogen or deuterium atmosphere at room temperature for 16 hours.

    • Purify the resulting deuterated ester.

  • Saponification:

    • Dissolve the deuterated ester in MeOH.

    • Add LiOH·H2O and stir at room temperature for 24 hours to hydrolyze the ester.

    • Acidify the reaction mixture and extract with an organic solvent to obtain perdeuterated linoleic acid-d31.

4.1.2. Biosynthesis of Deuterated Phosphatidylcholine in E. coli

This protocol utilizes a genetically modified strain of E. coli to produce deuterated phospholipids.[10][11][12]

Materials:

  • Genetically modified E. coli strain (e.g., AL95) capable of phosphatidylcholine synthesis.

  • Deuterated minimal medium (containing D₂O).

  • Deuterated carbon source (e.g., deuterated glycerol).

  • Appropriate antibiotics for plasmid maintenance.

  • Choline (B1196258) chloride (deuterated or non-deuterated for selective labeling).

Procedure:

  • Strain Adaptation:

    • Gradually adapt the E. coli strain to grow in increasing concentrations of D₂O over several passages.

  • Culture:

    • Inoculate the adapted strain into a deuterated minimal medium containing the deuterated carbon source and any other required supplements.

    • If desired, supplement the medium with deuterated or non-deuterated choline chloride for specific labeling of the head group.

    • Incubate the culture under appropriate conditions (e.g., 37°C with shaking).

  • Lipid Extraction:

    • Harvest the cells by centrifugation.

    • Extract total lipids from the cell pellet using a modified Bligh and Dyer method.[13]

  • Purification:

    • Purify the deuterated phosphatidylcholine from the total lipid extract using silica (B1680970) gel column chromatography.

Cell Culture and Supplementation with Deuterated Lipids

Materials:

  • Mammalian cell line of interest (e.g., HepG2, fibroblasts).

  • Complete cell culture medium.

  • Deuterated fatty acid (e.g., D2-linoleic acid) complexed to bovine serum albumin (BSA).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.

  • Preparation of D-PUFA-BSA Complex:

    • Prepare a stock solution of the deuterated fatty acid in ethanol.

    • In a sterile tube, add the desired amount of the fatty acid stock solution.

    • Under a stream of nitrogen, evaporate the ethanol.

    • Add BSA-containing medium to the dried fatty acid and incubate at 37°C for 30-60 minutes to allow complex formation.

    • Sterile filter the D-PUFA-BSA complex solution.

  • Supplementation:

    • Remove the old medium from the cells and wash with PBS.

    • Add fresh medium containing the desired final concentration of the D-PUFA-BSA complex.

    • Incubate the cells for the desired period (e.g., 24-72 hours) to allow for incorporation of the deuterated fatty acids into cellular lipids.[14][15]

Induction and Measurement of Lipid Peroxidation

4.3.1. Induction of Lipid Peroxidation

Materials:

  • Oxidative stress inducers such as:

    • Paraquat (PQ)[16]

    • Hydrogen peroxide (H₂O₂) or Glucose oxidase (GOX) to generate H₂O₂ in situ[17]

    • Rotenone[17]

    • Cumene hydroperoxide[18]

    • Ferrous sulfate (B86663) (FeSO₄) and Ascorbic acid (Asc)[7]

  • Cell culture medium.

Procedure:

  • Culture cells as described in section 4.2, with or without deuterated lipid supplementation.

  • Remove the culture medium and replace it with fresh medium containing the chosen oxidative stress inducer at a predetermined concentration.

  • Incubate the cells for the desired time period (e.g., 2-24 hours).

  • Harvest the cells or culture medium for analysis of lipid peroxidation markers.

4.3.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[2][19][20][21]

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 7.5%).

  • Thiobarbituric acid (TBA) solution (e.g., 0.70%).

  • Tetramethoxypropane or MDA for standard curve.

  • Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Harvest cells and prepare a cell lysate or use the culture supernatant.

    • Precipitate proteins in the sample by adding TCA solution.

    • Centrifuge to pellet the precipitated protein and collect the clear supernatant.

  • Reaction:

    • Mix the supernatant with TBA solution.

    • Incubate the mixture at a high temperature (e.g., 80-95°C) for a defined period (e.g., 10-60 minutes) to allow the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Quantify the MDA concentration using a standard curve.

4.3.3. F2-Isoprostane Measurement by UPLC-MS/MS

F2-isoprostanes are considered a gold standard for assessing oxidative stress in vivo.[16][17][22]

Materials:

  • Deuterated internal standards (e.g., 8-iso-PGF2α-d4).

  • Solvents for liquid-liquid extraction (e.g., ethyl acetate).

  • Solid-phase extraction (SPE) columns.

  • UPLC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Harvest cells or tissues and immediately freeze at -80°C.

    • Spike the sample with a known amount of the deuterated internal standard.

  • Extraction and Hydrolysis:

    • Perform a lipid extraction (e.g., Bligh and Dyer).

    • To measure total F2-isoprostanes, perform a base hydrolysis to release esterified isoprostanes from phospholipids.

  • Purification:

    • Purify the F2-isoprostanes from the extract using liquid-liquid extraction followed by solid-phase extraction.

  • Analysis:

    • Analyze the purified sample by UPLC-MS/MS using a multiple reaction monitoring (MRM) method to specifically detect and quantify the F2-isoprostanes and the internal standard.

Mass Spectrometry Analysis of Deuterated Lipids in Cells

This protocol outlines a general workflow for the analysis of lipid profiles in cells supplemented with deuterated lipids.[13][23][24][25]

Materials:

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Internal standards for different lipid classes (optional, for absolute quantification).

  • LC-MS/MS system (e.g., Q-Exactive, Q-TOF).

Procedure:

  • Lipid Extraction:

    • Harvest cells supplemented with deuterated lipids.

    • Perform a lipid extraction using a method such as the Folch or Bligh and Dyer procedure.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate the different lipid species.

    • Analyze the eluting lipids using a high-resolution mass spectrometer.

    • Acquire data in both full scan mode to identify the masses of the intact lipids and in tandem MS (MS/MS) mode to fragment the lipids for structural identification.

  • Data Analysis:

    • Process the raw data using lipidomics software to identify and quantify the lipid species.

    • Determine the incorporation of deuterium by analyzing the mass shifts in the identified lipids.

Conclusion

The use of deuterated lipids represents a promising strategy for mitigating oxidative damage in a variety of cellular and disease models. By understanding the fundamental principles of the kinetic isotope effect and employing robust experimental protocols, researchers can effectively investigate the therapeutic potential of this novel class of molecules. This guide provides a foundational framework for scientists and drug development professionals to design and execute experiments aimed at exploring the multifaceted roles of deuterated lipids in cellular health and disease.

References

Beyond Lipidomics: A Technical Guide to the Applications of 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted applications of 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (18:0-18:0 PC-d35), a deuterated form of the saturated phospholipid DSPC, extending beyond its conventional use as an internal standard in lipidomics. The strategic replacement of hydrogen with deuterium (B1214612) atoms in the acyl chains of this lipid opens up a realm of possibilities in metabolic research, biophysical studies, and innovative drug delivery strategies. This document provides an in-depth overview of these applications, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Metabolic Tracer in Phosphatidylcholine Dynamics

The heavy isotope label of this compound makes it an excellent tracer for elucidating the complex metabolic fate of phosphatidylcholine (PC) in vivo and in vitro. By introducing this deuterated lipid, researchers can track its incorporation, remodeling, and catabolism through various pathways using mass spectrometry-based techniques.

Key Metabolic Pathways
  • De Novo Synthesis (CDP-Choline Pathway): While this compound is an intact lipid, its components can be broken down and re-utilized. More commonly, deuterated precursors like d9-choline are used to trace this pathway, which involves the synthesis of PC from choline (B1196258) and diacylglycerol.

  • Acyl Chain Remodeling (Lands' Cycle): Exogenously supplied this compound can be a substrate for phospholipases, which remove one of the deuterated stearoyl chains. The resulting lysophosphatidylcholine (B164491) can then be re-acylated with a different fatty acid, allowing researchers to study the dynamics of acyl chain turnover.

  • Catabolism: The breakdown of this compound can be monitored by tracking the appearance of its deuterated catabolites, providing insights into the rate of PC degradation.

Experimental Workflow: Metabolic Tracing with this compound

cluster_0 In Vitro / In Vivo Administration cluster_1 Sample Collection & Lipid Extraction cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis & Interpretation admin Administration of this compound (e.g., cell culture media, animal model) sample Time-course collection of samples (cells, tissues, plasma) admin->sample extract Lipid Extraction (e.g., Bligh-Dyer or MTBE method) sample->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification of d35-labeled and unlabeled lipid species lcms->quant flux Metabolic Flux Analysis quant->flux pathway Mapping to Metabolic Pathways flux->pathway

Caption: Workflow for a metabolic tracing experiment using this compound.
Quantitative Data from a Representative Metabolic Tracing Study

The following table summarizes hypothetical data from a study tracing the metabolism of deuterated choline to illustrate the type of quantitative information that can be obtained.

Time Pointd9-Choline (µmol/L)d9-Phosphocholine (µmol/L)d9-PC (µmol/L)
0 h10.00.00.0
1 h5.23.80.5
4 h1.86.52.1
12 h0.54.25.8
24 h<0.11.58.2
Detailed Experimental Protocol: Metabolic Tracing in Cell Culture
  • Cell Culture and Labeling:

    • Culture cells of interest to 70-80% confluency.

    • Prepare labeling medium by supplementing standard growth medium with a known concentration of this compound (e.g., 10 µM).

    • Replace the standard medium with the labeling medium and incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Harvesting and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a known volume of PBS and centrifuge to pellet.

    • Perform a lipid extraction using a modified Bligh-Dyer method. Briefly, add a 2:1:0.8 mixture of methanol:chloroform:water to the cell pellet, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Mass Spectrometry Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as methanol.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Use a targeted approach to identify and quantify the m/z values corresponding to this compound and its potential metabolic products.

  • Data Analysis:

    • Calculate the abundance of the deuterated lipid species at each time point.

    • Determine the rate of incorporation and turnover by fitting the data to appropriate kinetic models.

Probing Membrane Structure and Dynamics with Biophysical Techniques

The significant difference in the neutron scattering length density between hydrogen and deuterium makes this compound a powerful tool in Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of lipid membranes and their interactions with proteins.

Small-Angle Neutron Scattering (SANS)

In SANS, a beam of neutrons is scattered by a sample, and the scattering pattern provides information about the size, shape, and organization of the components. By selectively deuterating lipids, one can use a technique called "contrast variation" to make certain parts of a system, such as the lipid bilayer, effectively "invisible" to the neutrons, thus highlighting the structure of other components like embedded proteins.

cluster_0 Sample Preparation cluster_1 SANS Experiment cluster_2 Data Analysis liposomes Prepare Liposomes with This compound protein Reconstitute Membrane Protein liposomes->protein buffer Resuspend in D2O/H2O Buffer protein->buffer sans Small-Angle Neutron Scattering buffer->sans scattering Analyze Scattering Curves sans->scattering contrast Contrast Variation Analysis scattering->contrast model Structural Modeling contrast->model

Caption: Workflow for a SANS experiment with deuterated liposomes.
Quantitative Data from SANS Studies

SampleD2O ContentContrast Match PointBilayer Thickness (Å)
d-DSPC Liposomes100%~8% D2O45 ± 2
d-DSPC + Protein X42% (protein matched)-43 ± 2
h-DSPC in 100% D2O-100% D2O46 ± 2
Detailed Experimental Protocol: SANS of Protein-Lipid Nanodiscs
  • Preparation of Deuterated Lipids:

    • Obtain or synthesize this compound.

  • Assembly of Nanodiscs:

    • Mix this compound, the membrane protein of interest, and a membrane scaffold protein (MSP) in appropriate molar ratios in a buffer containing a detergent (e.g., sodium cholate).

    • Remove the detergent by dialysis or with bio-beads to allow for the self-assembly of nanodiscs.

  • SANS Measurement:

    • Prepare a series of samples in buffers with varying D2O/H2O ratios to achieve different contrast conditions.

    • Perform SANS measurements at a suitable neutron source.

  • Data Analysis:

    • Analyze the scattering data to determine the radius of gyration and other structural parameters of the protein and the lipid bilayer separately by taking advantage of the contrast matching points.

    • Model the overall shape and conformation of the protein within the lipid environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solid-state NMR, deuteration of lipids simplifies the complex proton spectra, allowing for the observation of signals from the membrane-embedded protein of interest with greater clarity. This enables detailed studies of protein structure, dynamics, and lipid-protein interactions at an atomic level.

cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Data Analysis reconstitution Reconstitute 15N/13C-labeled Protein into this compound liposomes packing Pack into Solid-State NMR Rotor reconstitution->packing mas_nmr Magic Angle Spinning Solid-State NMR packing->mas_nmr spectra Spectral Assignment mas_nmr->spectra structure Structural & Dynamic Analysis spectra->structure

Caption: Workflow for a solid-state NMR study of a membrane protein.
Quantitative Data from Solid-State NMR

ParameterProtein in h-DSPCProtein in d-DSPC
Linewidth of protein amide signalsBroadNarrow
Signal-to-Noise RatioLowerHigher
Observable protein resonancesLimitedIncreased
Detailed Experimental Protocol: Solid-State NMR of a Membrane Protein
  • Protein Expression and Labeling:

    • Express and purify the membrane protein of interest with uniform 15N and/or 13C labeling.

  • Sample Reconstitution:

    • Reconstitute the labeled protein into liposomes made of this compound.

  • NMR Sample Preparation:

    • Pellet the proteoliposomes by ultracentrifugation and pack the hydrated pellet into a solid-state NMR rotor.

  • NMR Spectroscopy:

    • Acquire multidimensional solid-state NMR spectra (e.g., 2D 1H-15N HSQC, 2D 13C-13C correlation spectra) using magic angle spinning (MAS).

  • Data Analysis:

    • Assign the protein resonances and analyze chemical shift perturbations to identify lipid-interacting regions.

    • Use distance and torsion angle restraints derived from the NMR data to calculate a high-resolution structure of the protein in the membrane environment.

Enhancing Drug Delivery through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1] In the context of drug delivery, incorporating deuterated lipids like this compound into liposomal or lipid nanoparticle (LNP) formulations can slow down their metabolic degradation by enzymes.[2] This can lead to a longer circulation half-life and more sustained drug release.[3]

The Deuterium Kinetic Isotope Effect in Lipid Metabolism

The enzymatic breakdown of lipids often involves the cleavage of carbon-hydrogen bonds. Since carbon-deuterium bonds are stronger and require more energy to break, the rate of enzymatic reactions involving these bonds is slower.[2]

cluster_0 Standard Liposome (B1194612) cluster_1 Deuterated Liposome liposome_h Liposome with 18:0-18:0 PC enzyme_h Metabolic Enzymes liposome_h->enzyme_h degradation_h Rapid Degradation enzyme_h->degradation_h release_h Fast Drug Release degradation_h->release_h liposome_d Liposome with This compound enzyme_d Metabolic Enzymes liposome_d->enzyme_d degradation_d Slower Degradation enzyme_d->degradation_d release_d Sustained Drug Release degradation_d->release_d

Caption: The kinetic isotope effect on liposome degradation and drug release.
Hypothetical Pharmacokinetic Data

FormulationHalf-life (t1/2) in plasmaArea Under the Curve (AUC)
Drug in standard liposomes12 hoursX
Drug in deuterated liposomes24 hours> X
Detailed Experimental Protocol: Evaluating the Pharmacokinetics of Deuterated Liposomes
  • Liposome Formulation:

    • Prepare two batches of liposomes encapsulating a model drug. One batch should be formulated with standard 18:0-18:0 PC, and the other with this compound. Other lipid components (e.g., cholesterol, PEG-lipid) should be kept constant.

  • In Vivo Administration:

    • Administer the two liposomal formulations to animal models (e.g., mice or rats) via intravenous injection.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points post-injection.

    • Extract the drug from the plasma and quantify its concentration using a suitable analytical method (e.g., HPLC or LC-MS).

    • Plot the plasma concentration of the drug versus time and calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

  • Biodistribution Studies (Optional):

    • At the end of the pharmacokinetic study, harvest major organs to determine the tissue distribution of the drug from both formulations.

Conclusion

This compound is a versatile tool for researchers in the life sciences and drug development. Its applications in metabolic tracing provide a dynamic view of lipid metabolism, while its unique properties in SANS and NMR offer unprecedented insights into the structure and function of biological membranes. Furthermore, the emerging application of deuterated lipids in drug delivery holds the promise of developing more stable and effective therapeutic formulations. As analytical techniques continue to advance, the utility of specifically deuterated lipids like this compound is poised to expand, driving further discoveries in biology and medicine.

References

An In-depth Technical Guide to the Certificate of Analysis for 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for 18:0-18:0 PC-d35, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (DSPC-d35). Understanding the CoA is critical for ensuring the quality, purity, and identity of this deuterated phospholipid, which is frequently used as an internal standard in mass spectrometry-based lipidomics and in the formulation of lipid-based drug delivery systems.

Product Information and Specifications

A Certificate of Analysis for a high-purity, deuterated lipid like this compound will typically begin with a summary of the product's identity and key physical properties. This information is crucial for confirming that the material meets the required specifications for research and development applications.

Table 1: General Product Specifications

ParameterSpecification
Chemical Name 1,2-distearoyl-sn-glycero-3-phosphocholine-d35
Synonyms This compound, DSPC-d35
CAS Number 327178-88-1
Molecular Formula C₄₄H₅₃D₃₅NO₈P
Molecular Weight 825.36 g/mol
Physical State White to off-white powder
Solubility Soluble in chloroform (B151607), methanol, and ethanol
Storage -20°C in a dry, dark environment

Quality Control and Analytical Data

The core of the CoA is the presentation of analytical data that verifies the purity, identity, and isotopic enrichment of the compound. These results are obtained through a series of rigorous analytical tests.

Table 2: Analytical Test Results

Analytical TestMethodResultSpecification
Purity Thin-Layer Chromatography (TLC)>99%≥99%
Identity Confirmation Mass Spectrometry (MS)Conforms to structureConforms to structure
Identity Confirmation ¹H & ³¹P Nuclear Magnetic Resonance (NMR)Conforms to structureConforms to structure
Isotopic Enrichment Mass Spectrometry (MS)≥98% Deuterium (B1214612)≥98% Deuterium
Fatty Acid Composition Gas Chromatography (GC)100% 18:0≥99% 18:0

Chemical Structure

The precise chemical structure of this compound is fundamental to its function. The diagram below illustrates the molecular structure, highlighting the deuterated stearoyl chains.

G Chemical Structure of this compound cluster_glycerol sn-Glycerol Backbone cluster_choline Phosphocholine (B91661) Head Group cluster_acyl1 sn-1 Acyl Chain (Deuterated) cluster_acyl2 sn-2 Acyl Chain G Glycerol (B35011) P Phosphate (B84403) G->P sn-3 A1 18:0-d35 (Stearoyl) G->A1 sn-1 A2 18:0 (Stearoyl) G->A2 sn-2 C Choline P->C

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the analytical results presented in the CoA.

Purity Determination by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for assessing the purity of phospholipids (B1166683).

  • Stationary Phase: Silica gel 60 Å TLC plates.

  • Mobile Phase (Solvent System): A mixture of chloroform, methanol, and water, typically in a ratio of 65:25:4 (v/v/v). This system is effective for separating different phospholipid classes.

  • Sample Preparation: The this compound is dissolved in a suitable solvent like chloroform at a concentration of approximately 1 mg/mL.

  • Application: A small spot of the sample solution is applied to the baseline of the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity.

  • Visualization: After development, the plate is dried and visualized. Common visualization methods for phospholipids include:

    • Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Lipids appear as yellow-brown spots.

    • Molybdenum Blue Spray: This reagent is specific for phosphate groups and reveals phospholipids as blue spots.

  • Purity Assessment: The purity is determined by the absence of secondary spots, indicating the presence of impurities. The retention factor (Rf) value of the main spot is compared to a reference standard.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of the compound, as well as for determining the level of deuterium incorporation.

  • Ionization Technique: Electrospray Ionization (ESI) is commonly used for phospholipids due to its soft ionization nature, which keeps the molecule intact.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed to accurately determine the mass-to-charge ratio (m/z).

  • Identity Confirmation: The instrument is operated in full scan mode to detect the molecular ion. For this compound, the expected [M+H]⁺ ion would be at m/z 826.36. The observed mass is compared to the theoretical mass.

  • Isotopic Enrichment Calculation: The isotopic distribution of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the fully deuterated species (d35) and the partially deuterated species are used to calculate the percentage of deuterium enrichment. This is a critical parameter for internal standards to ensure accurate quantification in isotopic dilution experiments.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the identity of the compound.

  • ¹H NMR (Proton NMR): This technique is used to identify the different proton environments in the molecule. For a highly deuterated compound like this compound, the proton signals from the stearoyl chain will be significantly reduced or absent, confirming the deuterium labeling. The remaining signals corresponding to the glycerol backbone and the phosphocholine headgroup are compared to the spectrum of a non-deuterated standard to confirm the overall structure.

  • ³¹P NMR (Phosphorus NMR): This is a highly specific technique for phospholipids, as it exclusively detects the phosphorus atom in the phosphate headgroup. A single peak in the ³¹P NMR spectrum is characteristic of a single phospholipid species, confirming the purity of the headgroup.

Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is used to verify the identity and purity of the fatty acid chains attached to the glycerol backbone.

  • Sample Preparation (Transesterification): The phospholipid is first subjected to a chemical reaction, typically with methanolic HCl or BF₃ in methanol, to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

  • GC System: The FAMEs are then injected into a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Identification and Quantification: The retention time of the resulting peak is compared to that of a known 18:0 (stearic acid) methyl ester standard to confirm its identity. The peak area is used to quantify the fatty acid, which should be exclusively 18:0 for this specific phospholipid.

Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the quality control of this compound.

G Analytical Workflow for this compound cluster_reception Sample Handling cluster_testing Analytical Testing cluster_review Data Review and Release A Receive Raw Material B Assign Lot Number A->B C Purity Analysis (TLC) B->C D Identity & Isotopic Enrichment (MS) B->D E Structural Confirmation (NMR) B->E F Fatty Acid Composition (GC) B->F G Review Analytical Data C->G D->G E->G F->G H Compare to Specifications G->H I Generate Certificate of Analysis H->I

Caption: Quality control workflow for this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to interpret the Certificate of Analysis for this compound. By understanding the data presented and the methodologies used to obtain it, users can have full confidence in the quality and suitability of this critical reagent for their applications.

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylcholines using 18:0-18:0 PC-d35 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics and bioanalysis.

Introduction Lipidomics, the large-scale study of lipids in biological systems, requires accurate and reproducible quantification to understand physiological and pathological processes. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for lipid analysis due to its high sensitivity and specificity.[1] However, variations in sample extraction, matrix effects, and instrument response can lead to inaccuracies.[2] The use of a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte of interest is the gold standard for correcting these variations.[3] 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35) is a deuterated analog of 18:0-18:0 PC (DSPC), a common saturated phosphatidylcholine.[4] Its physical and chemical properties closely mimic the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of phosphatidylcholines (PCs) in biological matrices.

Principle of Stable Isotope Dilution The core principle of quantification using a stable isotope-labeled internal standard is the measurement of the peak area ratio of the target analyte to the known concentration of the co-eluting internal standard.[3] Since the IS and analyte exhibit nearly identical behavior during extraction and ionization, any sample loss or signal suppression/enhancement will affect both compounds proportionally. This allows the ratio to remain constant, enabling precise and accurate quantification of the endogenous analyte.

Internal_Standard_Principle cluster_sample Biological Sample Analyte Endogenous Analyte (e.g., 18:0-18:0 PC) IS Add Known Amount of Internal Standard (IS) (this compound) Extraction Lipid Extraction & Sample Preparation IS->Extraction Spike LCMS LC-MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Calculate Analyte Concentration Ratio->Quant

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocol

This protocol outlines a general procedure for the analysis of phosphatidylcholines in human plasma. Optimization may be required for different sample types or instrumentation.

1. Materials and Reagents

  • Internal Standard: this compound (e.g., Avanti Polar Lipids, Cayman Chemical)

  • Solvents (LC-MS Grade): Methanol, Acetonitrile, Isopropanol, Chloroform, Methyl-tert-butyl ether (MTBE)

  • Additives: Formic Acid, Ammonium Acetate

  • Water: Ultrapure (18.2 MΩ·cm)

  • Biological Matrix: Human Plasma (or other relevant sample)

  • Equipment: Analytical balance, vortex mixer, centrifuge, Class A volumetric flasks, pipettes, autosampler vials.

2. Standard Solution Preparation

Proper preparation of stock and working solutions is critical for accurate quantification.

Solution TypeDescriptionConcentrationStorage
IS Stock Dissolve 1 mg of this compound in 1 mL of Chloroform:Methanol (1:1, v/v).1 mg/mL-20°C in amber glass vial
IS Working Dilute the IS Stock solution in Methanol to the desired final concentration.10 µg/mL-20°C, prepare fresh weekly
Calibration Prepare a series of calibration standards by spiking known amounts of non-labeled PC standard (e.g., 18:0-18:0 PC) into a surrogate matrix (e.g., stripped plasma).e.g., 1-1000 ng/mLPrepare fresh for each run

3. Sample Preparation: Protein Precipitation & Lipid Extraction

This protocol uses a simple protein precipitation method suitable for high-throughput analysis. For more comprehensive lipid recovery, a liquid-liquid extraction (e.g., MTBE method) is recommended.

  • Aliquot: Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the 10 µg/mL IS Working Solution to every tube (except double blanks). This results in a final IS concentration of ~200 ng/mL in the final 1 mL extraction volume.

  • Precipitate: Add 940 µL of cold (-20°C) Methanol.

  • Vortex: Vortex mix vigorously for 1 minute.

  • Incubate: Place samples at -20°C for 20 minutes to ensure complete protein precipitation.[5]

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

4. LC-MS/MS Analysis

The following are typical starting conditions. The method should be optimized for the specific instrument and target analytes.

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column Reversed-phase C18, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water:Acetonitrile (60:40, v/v)
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90, v/v)
Gradient 40% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 40% B for 5 min
Flow Rate 0.3 mL/min
Column Temp. 50°C[6]
Injection Vol. 5 µL[6]

Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Product Ion (PC) m/z 184.07 (Phosphocholine headgroup)[2]
Collision Gas Argon
Dwell Time 50 ms

MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
18:0-18:0 PC 790.6184.1Optimized (e.g., 35-45)
This compound (IS) 825.8184.1Optimized (e.g., 35-45)

Note: The exact m/z values may vary slightly based on instrument calibration. Collision energy must be optimized for the specific mass spectrometer being used.

Experimental_Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) spike Spike with this compound Internal Standard start->spike precip Add Cold Methanol (Protein Precipitation) spike->precip vortex Vortex & Incubate (-20°C, 20 min) precip->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject onto LC-MS/MS System transfer->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate calculate Calculate Peak Area Ratio & Quantify Concentration integrate->calculate report Report Results calculate->report

Caption: Detailed experimental workflow for sample analysis.

Data Presentation & Analysis

1. Calibration Curve A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the unlabeled PC standard. A linear regression with 1/x² weighting is typically used.

Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1.05,250510,0000.0103
5.025,100505,0000.0497
25.0128,000515,0000.2485
100.0505,000508,0000.9941
250.01,270,000512,0002.4805
500.02,510,000507,0004.9507
1000.05,080,000511,0009.9413

2. Method Performance Characteristics The method should be validated to assess its performance. Key parameters include:

ParameterTypical Acceptance CriteriaDescription
Linearity (r²) > 0.99Correlation coefficient of the calibration curve.
Lower Limit of Quantitation (LLOQ) S/N > 10; Accuracy ±20%; Precision <20%The lowest concentration that can be reliably quantified.[2]
Accuracy Within ±15% of nominal value (±20% at LLOQ)How close the measured value is to the true value.
Precision (%CV) < 15% (20% at LLOQ)The degree of scatter between replicate measurements.
Recovery Consistent and reproducibleEfficiency of the extraction process.

3. Quantification of Unknowns The concentration of PCs in unknown samples is calculated by interpolating their measured peak area ratio from the linear regression equation of the calibration curve:

Concentration = (Area Ratio - y-intercept) / slope

Conclusion The use of this compound as an internal standard provides a robust and reliable method for the quantification of phosphatidylcholines in complex biological matrices by LC-MS. Its properties ensure correction for analytical variability, leading to high-quality, reproducible data essential for advancing research in lipidomics, diagnostics, and drug development.

References

Application Note: Targeted Lipidomics Protocol for 18:0-18:0 PC Analysis using 18:0-18:0 PC-d35 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (18:0-18:0 PC or DSPC) is a specific saturated phosphatidylcholine that plays a crucial role in the structural integrity of cell membranes. Accurate quantification of specific PC species is vital for understanding lipid metabolism and its role in various disease states. This application note provides a detailed protocol for the targeted quantitative analysis of 18:0-18:0 PC in biological samples, such as plasma, using a stable isotope-labeled internal standard, 18:0-18:0 PC-d35, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analysis of phosphatidylcholines using LC-MS/MS with deuterated internal standards. These values are representative and may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve and Linearity

AnalyteInternal StandardConcentration Range (ng/mL)Correlation Coefficient (r²)
18:0-18:0 PCThis compound5 - 2000> 0.995

This data is compiled based on typical performance for similar analytes.[3][4][5]

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
18:0-18:0 PCLow< 15< 1585 - 115
Medium< 10< 1090 - 110
High< 10< 1090 - 110

Representative data for phospholipid quantification.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
18:0-18:0 PC> 90%< 15%

Data based on typical lipid extraction protocols and LC-MS/MS analysis.[3][6]

Experimental Protocols

This section details the complete workflow for the targeted analysis of 18:0-18:0 PC.

Materials and Reagents

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound IS Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down under Nitrogen Supernatant->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for targeted lipidomics of 18:0-18:0 PC.
Detailed Methodologies

1. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of 18:0-18:0 PC and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the 18:0-18:0 PC stock solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in isopropanol.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of the cold isopropanol containing the this compound internal standard.[7]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[8]

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 18:0-18:0 PC: Precursor ion m/z 790.6 -> Product ion m/z 184.1 (choline headgroup).[9]

      • This compound: Precursor ion m/z 825.8 -> Product ion m/z 184.1.

3. Data Analysis

  • Integrate the peak areas for both the endogenous 18:0-18:0 PC and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of 18:0-18:0 PC in the samples by interpolating their peak area ratios from the calibration curve.

Phosphatidylcholine Biosynthesis Pathway

18:0-18:0 PC is synthesized through the Kennedy pathway, which is the primary mechanism for de novo synthesis of phosphatidylcholine in cells.

G cluster_0 Kennedy Pathway Choline (B1196258) Choline Phosphocholine (B91661) Phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) PC 18:0-18:0 PC CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol (18:0/18:0-DAG) DAG->PC

Caption: Simplified Kennedy pathway for phosphatidylcholine biosynthesis.

This pathway illustrates the enzymatic steps involved in the synthesis of phosphatidylcholine from choline and diacylglycerol precursors. The rate-limiting step is often the conversion of phosphocholine to CDP-choline.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the targeted quantification of 18:0-18:0 PC using its deuterated internal standard, this compound, by LC-MS/MS. The described methodology offers high sensitivity, specificity, and accuracy, making it suitable for a wide range of research and drug development applications where precise lipid quantification is essential. The provided workflow and pathway diagrams serve as valuable visual aids for implementing this protocol in the laboratory.

References

Application Notes and Protocols for Plasma Phosphatidylcholine Analysis using 18:0-18:0 PC-d35 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) found in plasma and are integral components of cell membranes and lipoproteins. The quantitative analysis of PC species in plasma is crucial for lipidomic research, biomarker discovery, and understanding the pathophysiology of various diseases, including cardiovascular and metabolic disorders. Accurate and reproducible quantification of individual PC species by mass spectrometry (MS) requires the use of a suitable internal standard to correct for variations in sample preparation and instrument response. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (18:0-18:0 PC), a common saturated phosphatidylcholine, is often analyzed alongside its deuterated analog, 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35), which serves as an excellent internal standard due to its similar chemical and physical properties to the endogenous analytes.

This document provides a detailed protocol for the preparation of human plasma samples for the quantitative analysis of phosphatidylcholines using this compound as an internal standard, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA- or citrate-containing tubes)

  • 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (this compound) solution (e.g., 1 mg/mL in methanol)

  • Methyl tert-butyl ether (MTBE), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Glass autosampler vials with inserts

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 4°C and >14,000 x g)

  • Nitrogen evaporator or vacuum concentrator

Internal Standard Spiking Solution Preparation

Prepare a working solution of the internal standard (IS), this compound, in methanol at a concentration of 10 µg/mL. The optimal concentration may need to be adjusted based on the instrument sensitivity and the expected concentration range of endogenous PCs in the plasma samples.

Plasma Sample Preparation: Methyl Tert-Butyl Ether (MTBE) Extraction

This protocol is adapted from the widely used Matyash method for lipid extraction.[1]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

  • Internal Standard Addition: Add 20 µL of the 10 µg/mL this compound internal standard solution to the plasma and vortex briefly.

  • Methanol Addition: Add 225 µL of cold (-20°C) methanol to the plasma-IS mixture. Vortex for 10 seconds.

  • MTBE Addition: Add 750 µL of cold (-20°C) MTBE. Vortex for 10 seconds and then shake at 4°C for 6 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 2 minutes at 4°C. Three layers will be visible: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the bottom.

  • Lipid Extract Collection: Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a clean 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (75:20:5, v/v/v).[2] Vortex thoroughly to ensure complete dissolution.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to a glass autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of phosphatidylcholines. Specific conditions should be optimized for the instrument in use.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for lipidomics.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50 - 60°C.

  • Injection Volume: 2 - 10 µL.

  • Mass Spectrometer (MS): A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Precursor ion scanning for the m/z 184.07 ion, which is the characteristic phosphocholine (B91661) headgroup fragment. This allows for the specific detection of all phosphatidylcholine species.

  • Collision Energy: Optimize for the fragmentation of phosphatidylcholines to produce the m/z 184.07 fragment.

  • Data Acquisition: Monitor the precursor ions of a range of expected PC species and the specific precursor ion for this compound.

Data Presentation

The following table provides representative concentrations of various phosphatidylcholine species found in healthy human plasma. These values are compiled from published lipidomics studies and are presented here for illustrative purposes.[3][4][5] Actual concentrations can vary depending on the population, diet, and health status.

Phosphatidylcholine SpeciesAbbreviationAverage Concentration (µmol/L)
1-palmitoyl-2-linoleoyl-glycero-3-phosphocholinePC(16:0/18:2)250 - 450
1-stearoyl-2-linoleoyl-glycero-3-phosphocholinePC(18:0/18:2)100 - 200
1-palmitoyl-2-oleoyl-glycero-3-phosphocholinePC(16:0/18:1)80 - 150
1-stearoyl-2-arachidonoyl-glycero-3-phosphocholinePC(18:0/20:4)50 - 100
1-palmitoyl-2-arachidonoyl-glycero-3-phosphocholinePC(16:0/20:4)30 - 80
1-oleoyl-2-linoleoyl-glycero-3-phosphocholinePC(18:1/18:2)20 - 60
1,2-dipalmitoyl-sn-glycero-3-phosphocholinePC(16:0/16:0)10 - 40
1,2-dioleoyl-sn-glycero-3-phosphocholinePC(18:1/18:1)10 - 30
1-stearoyl-2-oleoyl-glycero-3-phosphocholinePC(18:0/18:1)5 - 20
1,2-distearoyl-sn-glycero-3-phosphocholinePC(18:0/18:0)1 - 10

Visualizations

The following diagram illustrates the experimental workflow for the preparation and analysis of plasma phosphatidylcholines.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (20 µL) is Add Internal Standard (this compound) plasma->is meoh Add cold Methanol is->meoh mtbe Add cold MTBE meoh->mtbe vortex_shake Vortex & Shake mtbe->vortex_shake water Add Water (Phase Separation) vortex_shake->water centrifuge1 Centrifuge (14,000 x g, 4°C) water->centrifuge1 collect Collect Upper Organic Phase centrifuge1->collect dry Dry Down collect->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer lcms LC-MS/MS System (Positive ESI, Precursor Ion Scan m/z 184) transfer->lcms data Data Acquisition lcms->data quant Quantification of PC Species data->quant

Experimental Workflow Diagram

This diagram outlines the key steps from plasma sample preparation using MTBE extraction to the final quantification of phosphatidylcholine species by LC-MS/MS.

References

Application Notes and Protocols for 18:0-18:0 PC-d35 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of a stock solution of 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (18:0-18:0 PC-d35). This deuterated phospholipid is a valuable tool in various research and drug development applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and neutron scattering.[1][2][3] The deuterium (B1214612) labeling provides a contrast that allows for the specific investigation of lipid behavior in biological membranes and lipid-based drug delivery systems.[1][3]

Applications

Deuterated phospholipids (B1166683) like this compound are instrumental in:

  • Structural Biology: Elucidating the structure, dynamics, and function of membrane proteins.[1] The use of deuterated lipids can simplify proton NMR spectra, making it easier to detect signals from the biomolecules of interest.[2]

  • Drug Delivery Research: Developing and characterizing lipid-based drug delivery systems such as liposomes.[4][5][6][7] Deuterated lipids help in understanding the distribution and interaction of drugs within the lipid bilayer.

  • Membrane Biophysics: Studying the physical properties of lipid bilayers, including phase transitions and lipid-lipid interactions.[8]

  • Lipidomics: Serving as internal standards in mass spectrometry-based lipid analysis for accurate quantification.

Quantitative Data Summary

PropertyValueSource
Synonyms 1,2-distearoyl-sn-glycero-3-phosphocholine-d35, DSPC-d35N/A
Molecular Formula C₄₄H₅₃D₃₅NO₈PEstimated
Molecular Weight ~825.4 g/mol Estimated based on DSPC[9]
Physical Form Solid, powder[10][11]
Solubility Soluble in organic solvents such as chloroform (B151607), ethanol, and methanol.[10][11][12][13] Very poor solubility in water.[14][15][10][11][12][13][14][15]
Storage Store as a solid at -20°C. Protect from light. Stock solutions in organic solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[10][10]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in Chloroform

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in chloroform. This is a common starting concentration for the preparation of lipid films and liposomes.

Materials:

  • This compound powder

  • Chloroform, HPLC grade or higher

  • Glass vial with a PTFE-lined cap (e.g., 2 mL amber vial)

  • Analytical balance

  • Glass syringe or positive displacement pipette

  • Vortex mixer

  • Argon or nitrogen gas source

Safety Precautions:

  • Chloroform is a hazardous solvent. All handling should be performed in a certified chemical fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound and chloroform for detailed safety information.

Procedure:

  • Weighing the Lipid:

    • Tare a clean, dry glass vial on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the lipid.

  • Adding the Solvent:

    • In the chemical fume hood, use a glass syringe or positive displacement pipette to add the calculated volume of chloroform to the vial. For a 10 mg/mL solution with 10 mg of lipid, add 1 mL of chloroform.

  • Dissolving the Lipid:

    • Securely cap the vial.

    • Gently vortex the mixture until the lipid is completely dissolved. The solution should be clear and free of any visible particles. Mild warming (to no more than 30-35°C) or brief sonication in a bath sonicator can aid in dissolution if necessary.[15][17]

  • Inert Gas Overlay and Storage:

    • To prevent oxidation of the lipid, gently flush the headspace of the vial with an inert gas (argon or nitrogen).

    • Tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the name of the lipid, concentration, solvent, and date of preparation.

    • For long-term storage, store the stock solution at -80°C. For short-term use, storage at -20°C is acceptable.[10]

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Chloroform weigh->add_solvent vortex 3. Vortex to Dissolve add_solvent->vortex check_clarity 4. Visually Inspect for Clarity vortex->check_clarity check_clarity->vortex Not Clear inert_gas 5. Flush with Inert Gas check_clarity->inert_gas Clear seal 6. Seal Vial inert_gas->seal store 7. Store at -20°C or -80°C seal->store

Caption: Workflow for preparing a stock solution of this compound.

References

Application Notes and Protocols for the Incorporation of 18:0-18:0 PC-d35 into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their stability, efficacy, and safety. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid with two 18-carbon acyl chains (18:0 PC), is a commonly used helper lipid that provides structural integrity and stability to the LNP formulation.[1]

The use of stable isotope-labeled lipids, such as 1,2-distearoyl-d70-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35), offers a powerful tool for the detailed investigation of LNP behavior both in vitro and in vivo. By replacing hydrogen atoms with deuterium (B1214612), researchers can track the fate of the deuterated lipid component within the LNP and in biological systems using techniques like mass spectrometry (MS) and small-angle neutron scattering (SANS) without altering the fundamental physicochemical properties of the lipid.[2] This allows for precise quantification of the lipid within the nanoparticle, as well as studies on its biodistribution, metabolism, and role in the LNP's mechanism of action.[3]

These application notes provide a detailed overview and protocols for the incorporation of this compound into LNPs, their characterization, and potential applications in pharmaceutical research and development.

Applications

The incorporation of this compound into LNPs enables a range of critical studies in drug delivery and development:

  • Structural Analysis: Deuterated lipids are instrumental in SANS studies to elucidate the internal structure and lipid distribution within LNPs. By selectively deuterating specific components, researchers can create contrast and visualize the arrangement of lipids in the nanoparticle core and shell.[4]

  • Pharmacokinetics and Biodistribution: Tracking the deuterated lipid in vivo using LC-MS allows for precise determination of the LNP's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This is crucial for understanding the delivery efficiency to target tissues and potential off-target accumulation.

  • Metabolic Fate: By monitoring the appearance of deuterated fragments, the metabolic breakdown of the LNP lipid components can be studied in detail.[5] This provides insights into the clearance mechanisms and long-term safety of the delivery vehicle.

  • Formulation and Stability Studies: Quantitative analysis of this compound helps in optimizing the LNP formulation for maximum incorporation and stability. It allows for the precise determination of lipid ratios in the final product.[6]

Experimental Protocols

Protocol 1: Formulation of LNPs containing this compound by Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method for LNP production. A common starting molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[7] In this protocol, this compound will be used in place of non-deuterated DSPC.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-d70-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0, RNase-free)

  • Nucleic acid payload (e.g., mRNA, siRNA)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEGylated lipid in 200-proof ethanol at a concentration of 10-50 mg/mL. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.[8]

    • From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid payload in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions. Prime the system with ethanol and the aqueous buffer.

    • Load the mixed lipid stock solution (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:ethanol).[8]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of lipids and the encapsulation of the nucleic acid into LNPs.

  • Purification:

    • The resulting LNP solution is a hydro-alcoholic mixture. Dilute the LNP solution with the aqueous buffer to reduce the ethanol concentration.

    • Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of LNPs containing this compound

1. Physicochemical Characterization:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Analyze the sample using Dynamic Light Scattering (DLS).

    • The expected particle size for LNP formulations is typically between 80-120 nm with a PDI below 0.2. The zeta potential should be near-neutral at physiological pH.

2. Encapsulation Efficiency:

  • The encapsulation efficiency of the nucleic acid payload can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%. High encapsulation efficiency (>90%) is desirable.

3. Quantification of this compound Incorporation by LC-MS:

This protocol provides a general workflow for the quantification of this compound in the LNP formulation.

Materials:

  • LNP formulation containing this compound

  • This compound standard for calibration curve

  • Organic solvent for lipid extraction (e.g., chloroform:methanol (B129727) mixture)

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • Disrupt the LNP structure to release the lipids. This can be achieved by diluting the LNP sample in an organic solvent like ethanol or a chloroform:methanol mixture.

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS system.

    • Use a suitable reversed-phase column (e.g., C18) for lipid separation.

    • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Set the mass spectrometer to detect the specific m/z of the deuterated lipid. The exact mass of this compound will be higher than that of its non-deuterated counterpart due to the presence of deuterium atoms.

    • Acquire data in full scan mode or using selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the LNP sample by interpolating its peak area on the calibration curve.

    • The incorporation efficiency can be calculated as the percentage of the quantified deuterated lipid in the final LNP formulation relative to the initial amount used in the formulation.

Data Presentation

The following tables summarize the expected physicochemical properties and a hypothetical quantification of this compound in an LNP formulation.

Table 1: Physicochemical Properties of LNPs

ParameterExpected Value
Particle Size (nm) 80 - 120
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -10 to +10
Encapsulation Efficiency (%) > 90%

Table 2: Hypothetical Quantitative Analysis of this compound Incorporation

Formulation ComponentInitial Molar Ratio (%)Final Molar Ratio (%) (from LC-MS)Incorporation Efficiency (%)
Ionizable Lipid5049.599.0
This compound 10 9.8 98.0
Cholesterol38.538.098.7
PEG-Lipid1.51.493.3

Note: The data in Table 2 is hypothetical and serves as an example of how results would be presented. Actual values will vary depending on the specific formulation and process parameters.

Visualization

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (Ethanol) Microfluidics Microfluidic Mixing Lipid_Stocks->Microfluidics NA_Solution Nucleic Acid Solution (Aqueous Buffer, pH 4) NA_Solution->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis DLS Size, PDI, Zeta Potential (DLS) Dialysis->DLS RiboGreen Encapsulation Efficiency Dialysis->RiboGreen LCMS Lipid Quantification (LC-MS) Dialysis->LCMS Final_LNP Final LNP Product DLS->Final_LNP RiboGreen->Final_LNP LCMS->Final_LNP

Caption: Experimental workflow for LNP formulation and characterization.

LNP_Cellular_Trafficking cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP LNP with this compound Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape pH-mediated Lipid_Metabolism Lipid Component Metabolism Late_Endosome->Lipid_Metabolism Degradation Payload_Release Payload Release (Cytosol) Endosomal_Escape->Payload_Release Therapeutic_Effect Therapeutic Effect Payload_Release->Therapeutic_Effect

Caption: General intracellular trafficking pathway of lipid nanoparticles.

References

Application Note: Absolute Quantification of Phosphatidylcholine Species using 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes and play a crucial role in membrane structure, cell signaling, and metabolic regulation. Alterations in the composition and concentration of PC species have been linked to various diseases, including cancer, cardiovascular disease, and metabolic disorders.[1][2] Accurate and precise quantification of individual PC species is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the absolute quantification of PC species in biological samples using 18:0-18:0 PC-d35 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample extraction, processing, and instrument response, thereby enabling accurate and reproducible quantification.

Experimental Protocols

Materials and Reagents
  • Internal Standard: 1,2-distearoyl(d35)-sn-glycero-3-phosphocholine (this compound)

  • Solvents: Methanol (B129727) (LC-MS grade), Chloroform (HPLC grade), Water (LC-MS grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade)

  • Additives: Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Biological Sample: e.g., Human plasma, cell culture lysates

  • Lipid Extraction Buffer (Folch Method): Chloroform:Methanol (2:1, v/v)

  • Phase Separation Solution: 0.9% NaCl in water

Sample Preparation: Lipid Extraction

A robust lipid extraction is crucial for accurate quantification. The Folch method is a widely used protocol for the extraction of total lipids from biological samples.

  • Sample Homogenization:

    • For plasma/serum: Use 20-50 µL of the sample.

    • For cell pellets: Resuspend the cell pellet (e.g., 1 million cells) in 100 µL of water.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution in methanol to each sample. The amount should be chosen to be within the linear range of the calibration curve and comparable to the expected endogenous PC levels.

  • Lipid Extraction:

    • Add 2 mL of ice-cold Chloroform:Methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes.

    • Incubate on ice for 30 minutes.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., Acetonitrile:Isopropanol:Water, 65:30:5, v/v/v with 10 mM ammonium formate).

    • Vortex briefly and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

The separation and detection of PC species are performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC System: A reverse-phase C18 column is typically used for the separation of PC species based on their acyl chain length and degree of unsaturation.

    • Column: e.g., Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic PC species.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 55°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for the detection of PC species.

    • Ionization Mode: Positive ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: PCs are detected by the characteristic precursor ion scan of m/z 184.07, which corresponds to the phosphocholine (B91661) headgroup. Specific MRM transitions for each PC species and the internal standard are set up. For example:

      • PC(16:0/18:1): Precursor ion (Q1) m/z 760.6 -> Product ion (Q3) m/z 184.1

      • PC(18:0/18:2): Precursor ion (Q1) m/z 786.6 -> Product ion (Q3) m/z 184.1

      • This compound (Internal Standard): The exact m/z will depend on the deuteration pattern. For a d70 standard, the transition would be monitored accordingly. The precursor ion will be the [M+H]+ of the deuterated standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., stripped plasma or a synthetic lipid mixture) with known concentrations of a non-deuterated PC standard (e.g., 18:0-18:0 PC) and a fixed concentration of the this compound internal standard.

  • Peak Integration: Integrate the peak areas of the endogenous PC species and the internal standard in the chromatograms obtained from the samples and calibration standards.

  • Ratio Calculation: Calculate the ratio of the peak area of each endogenous PC species to the peak area of the internal standard.

  • Quantification: Use the calibration curve to determine the concentration of each PC species in the samples based on their calculated peak area ratios. The absolute concentration is then calculated by taking into account the initial sample volume and the final reconstitution volume.

Data Presentation

The following tables provide representative quantitative data for major PC species in human plasma and cancer cell lines, illustrating the typical concentration ranges that can be expected.

Table 1: Absolute Concentrations of Major Phosphatidylcholine Species in Human Plasma.

PC SpeciesConcentration (µM)
PC(16:0/18:1)150 - 250
PC(16:0/18:2)100 - 200
PC(18:0/18:2)80 - 150
PC(18:1/18:2)70 - 130
PC(16:0/20:4)50 - 100
PC(18:0/20:4)40 - 80

Data are representative and may vary depending on the cohort and analytical platform.

Table 2: Relative Abundance of Phosphatidylcholine Species in Different Cancer Cell Lines.

PC SpeciesProstate Cancer (PC-3) (% of Total PC)Breast Cancer (MDA-MB-231) (% of Total PC)
PC(16:0/18:1)25 - 3530 - 40
PC(16:0/18:2)15 - 2510 - 20
PC(18:0/18:2)10 - 208 - 15
PC(18:1/18:1)5 - 105 - 12
PC(16:0/16:0)3 - 84 - 9

Relative abundance can be a useful metric for comparing PC profiles between different cell types or conditions.[3]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC Reverse-Phase LC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Absolute Quantification Calibration->Quantification

Caption: Experimental workflow for the absolute quantification of PC species.

Phosphatidylcholine Metabolism and Signaling

signaling_pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Hydrolysis cluster_messengers Second Messengers cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) (e.g., PC 16:0/18:1) PLC Phospholipase C (PC-PLC) PC->PLC Hydrolysis PLD Phospholipase D (PLD) PC->PLD Hydrolysis PLA2 Phospholipase A2 (PLA2) PC->PLA2 Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA LPC Lysophosphatidylcholine (LPC) PLA2->LPC AA Arachidonic Acid PLA2->AA PKC Protein Kinase C (PKC) Activation DAG->PKC Proliferation Cell Proliferation & Survival PA->Proliferation PKC->Proliferation

References

Application Notes and Protocols for Lipidomics Data Processing with 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of phosphatidylcholines (PCs) in biological samples using a lipidomics workflow centered around the use of 18:0-18:0 PC-d35 as an internal standard. These application notes and protocols are designed to offer a comprehensive framework from sample preparation to data analysis, ensuring high-quality, reproducible results for research, clinical, and pharmaceutical applications.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease, identifying biomarkers, and developing new therapeutics. Phosphatidylcholines are a major class of phospholipids (B1166683) and are integral components of cell membranes and are involved in various signaling pathways. Accurate quantification of PC species is crucial for elucidating their roles in health and disease.

The use of a stable isotope-labeled internal standard, such as 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (this compound), is critical for reliable quantification in mass spectrometry-based lipidomics.[1] This internal standard, which is chemically identical to its endogenous counterpart but isotopically distinct, is added to samples at a known concentration at the beginning of the workflow.[2] It co-elutes with the target analytes and experiences similar matrix effects and ionization suppression, allowing for accurate normalization and quantification of endogenous PC species.[1]

Experimental Protocols

A typical lipidomics workflow involves several key steps, from sample preparation to data acquisition and analysis.[3] The following protocols are optimized for the quantitative analysis of PCs using this compound as an internal standard.

Materials and Reagents
  • 1,2-distearoyl-d35-sn-glycero-3-phosphocholine (this compound) internal standard

  • LC-MS grade solvents: methanol (B129727), chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, water

  • Formic acid

  • Ammonium (B1175870) acetate

  • Phosphate-buffered saline (PBS)

  • Glass vials with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation: Lipid Extraction

The choice of lipid extraction method is critical for obtaining a representative lipid profile. The Methyl-tert-butyl ether (MTBE) method is a widely used protocol that offers good recovery for a broad range of lipid classes, including phosphatidylcholines.[3]

Protocol:

  • Sample Thawing: Thaw biological samples (e.g., plasma, cell pellets, tissue homogenates) on ice.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution in methanol to each sample. A final concentration of 1-10 µM in the final reconstituted sample is a good starting point, but this should be optimized for the specific sample type and instrument sensitivity.

  • Solvent Addition: Add 1.5 mL of a pre-chilled methanol:MTBE (1:5, v/v) solvent mixture to the sample.

  • Homogenization/Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes. For tissue samples, homogenization may be required.

  • Phase Separation: Add 375 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C. Two distinct phases will be observed: an upper organic phase containing the lipids and a lower aqueous phase.

  • Lipid Collection: Carefully collect the upper organic phase and transfer it to a new glass vial.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v). The reconstitution volume should be chosen to achieve a suitable concentration for injection.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for lipidomics due to its high sensitivity, selectivity, and ability to resolve complex lipid mixtures.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source

LC Method:

  • Column: A C18 reversed-phase column is commonly used for the separation of different PC species based on their fatty acyl chain length and degree of unsaturation.[3]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium acetate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium acetate.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids. The gradient should be optimized to achieve good separation of the PC species of interest.

  • Flow Rate: Dependent on the column dimensions, typically 200-500 µL/min for UHPLC.

  • Column Temperature: 40-50°C to ensure reproducible retention times.

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of phosphatidylcholines.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard due to its high sensitivity and specificity. For untargeted or screening purposes, full scan with data-dependent MS/MS can be used on high-resolution mass spectrometers.

  • MRM Transitions:

    • Precursor Ion: The [M+H]+ ion of the specific PC species.

    • Product Ion: A characteristic fragment ion, typically the phosphocholine (B91661) head group at m/z 184.1.

    • Internal Standard: The MRM transition for this compound should be monitored. The precursor ion will be the [M+H]+ of the deuterated standard, and the product ion will also be m/z 184.1.

Data Processing and Quantitative Analysis

The raw data from the LC-MS/MS analysis needs to be processed to identify and quantify the individual PC species.

Data Processing Workflow

The following diagram illustrates a typical data processing workflow for quantitative lipidomics.

data_processing_workflow rawData Raw LC-MS Data (.raw, .wiff, etc.) peakPicking Peak Picking & Integration rawData->peakPicking rtAlignment Retention Time Alignment peakPicking->rtAlignment normalization Normalization to Internal Standard (this compound) rtAlignment->normalization quantification Concentration Calculation normalization->quantification dataMatrix Quantitative Data Matrix (Lipid Concentrations) quantification->dataMatrix statAnalysis Statistical Analysis (e.g., t-test, ANOVA) dataMatrix->statAnalysis bioInterpretation Biological Interpretation statAnalysis->bioInterpretation

Caption: A typical workflow for processing quantitative lipidomics data.

Normalization and Quantification

The peak area of each endogenous PC species is normalized to the peak area of the this compound internal standard. This corrects for variations in sample injection volume, ionization efficiency, and sample loss during preparation.[4][5]

The concentration of each PC species can then be calculated using the following formula:

Concentration of PC = (Area of PC / Area of IS) * (Concentration of IS / Response Factor)

Where:

  • Area of PC: The integrated peak area of the endogenous phosphatidylcholine species.

  • Area of IS: The integrated peak area of the this compound internal standard.

  • Concentration of IS: The known concentration of the this compound internal standard spiked into the sample.

  • Response Factor: The relative ionization efficiency of the endogenous PC compared to the internal standard. For structurally similar lipids like different PC species, the response factor is often assumed to be 1. However, for the most accurate quantification, a response factor can be determined by analyzing a standard curve of the specific PC species.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Quantitative Analysis of Phosphatidylcholine Species in Plasma Samples

Lipid SpeciesSample Group A (µM) (Mean ± SD)Sample Group B (µM) (Mean ± SD)p-value
PC(16:0/18:1)150.2 ± 12.5210.8 ± 18.2<0.01
PC(16:0/18:2)85.6 ± 7.9115.3 ± 10.1<0.01
PC(18:0/18:1)55.1 ± 5.272.4 ± 6.8<0.05
PC(18:0/18:2)120.4 ± 11.3155.7 ± 14.9<0.01
PC(18:1/18:1)40.8 ± 4.155.2 ± 5.9<0.05
PC(18:1/18:2)95.3 ± 9.0122.1 ± 11.5<0.01

This is example data and should be replaced with actual experimental results.

Visualization of Signaling Pathways

Phosphatidylcholines are precursors for important signaling molecules such as diacylglycerol (DAG) and phosphatidic acid (PA), which are generated through the action of phospholipase C (PLC) and phospholipase D (PLD), respectively. These signaling pathways are implicated in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[6]

The following diagram illustrates the phospholipase D (PLD) signaling pathway.

pld_signaling_pathway receptor GPCR / RTK pld Phospholipase D (PLD) receptor->pld activates agonist Agonist agonist->receptor pa Phosphatidic Acid (PA) pld->pa choline Choline pld->choline pc Phosphatidylcholine (PC) pc->pld substrate pap PA Phosphatase (PAP) pa->pap substrate dag Diacylglycerol (DAG) pap->dag pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling pkc->downstream

Caption: The Phospholipase D (PLD) signaling pathway.

Conclusion

This document provides a comprehensive set of protocols and application notes for the quantitative analysis of phosphatidylcholines using this compound as an internal standard. By following these detailed methodologies, researchers, scientists, and drug development professionals can achieve accurate and reproducible lipidomics data, enabling a deeper understanding of the role of PCs in biological systems and facilitating the discovery of new biomarkers and therapeutic targets.

References

Unlocking Membrane Protein Secrets: Application of 18:0-18:0 PC-d35 in Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The structural elucidation of membrane proteins, which constitute a significant portion of the human proteome and are primary drug targets, remains a formidable challenge in structural biology.[1] The dynamic and hydrophobic nature of these proteins necessitates their extraction from the native cell membrane and reconstitution into model membrane systems that mimic the lipid bilayer. The choice of the lipid environment is paramount for maintaining the native fold, stability, and function of the protein of interest. This document provides detailed application notes and protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) with deuterated acyl chains (18:0-18:0 PC-d35 or DSPC-d35) in membrane protein structural studies, with a primary focus on solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with two 18-carbon stearoyl acyl chains. Its deuterated analogue, this compound, has the hydrogen atoms on the acyl chains replaced with deuterium. This isotopic substitution offers significant advantages in various structural biology techniques.

Key Properties of 18:0-18:0 PC (DSPC):

PropertyValueReference
Molecular Formula (Hydrogenated)C44H88NO8P[2]
Phase Transition Temperature (Tm)55 °C[3]
Molecular Weight (Hydrogenated)790.16 g/mol [2]
Chain CompositionTwo 18:0 (stearoyl) chains[2]

Applications in Membrane Protein Structural Studies

The use of deuterated phospholipids (B1166683) like DSPC-d35 is particularly advantageous in techniques that are sensitive to the nuclear magnetic properties of hydrogen.

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR is a powerful technique for studying the structure, dynamics, and lipid-protein interactions of membrane proteins in a near-native lipid bilayer environment.[4][5] The use of deuterated lipids offers several key benefits:

  • Simplification of ¹H Spectra: The abundance of protons in non-deuterated lipids leads to broad, overlapping signals in ¹H NMR spectra, which can obscure the signals from the protein of interest. By replacing protons with deuterium, the lipid signals are effectively "silenced" in ¹H NMR, allowing for clearer observation of the protein's proton signals.

  • Improved Spectral Resolution and Sensitivity: Deuteration of the lipid acyl chains reduces the strong ¹H-¹H dipolar couplings, which are a major source of line broadening in solid-state NMR.[6][7] This leads to narrower linewidths and consequently higher spectral resolution and sensitivity for the protein signals.[8]

  • Minimization of Dipolar Relaxation Effects: Deuteration helps to minimize dipolar relaxation effects, which can lead to signal enhancement in certain NMR experiments.[1]

  • Probing Protein-Lipid Interactions: Deuterium NMR of specifically deuterated lipids can provide information about the dynamics and ordering of the lipid chains in the presence of the membrane protein, revealing insights into protein-lipid interactions.[9][10]

Neutron Scattering

In small-angle neutron scattering (SANS), the contrast between different components of a sample can be manipulated by isotopic substitution. By using deuterated lipids and adjusting the D₂O/H₂O ratio of the solvent, it is possible to "contrast match" the lipid bilayer to be effectively invisible to neutrons. This allows for the direct visualization of the embedded membrane protein without interference from the surrounding lipid environment.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

While less common than in NMR and neutron scattering, deuterated lipids can potentially offer benefits in cryo-EM and X-ray crystallography. In cryo-EM, reducing the scattering from the lipid portion of a nanodisc or liposome (B1194612) could enhance the contrast of the embedded membrane protein.[11] In X-ray crystallography, particularly when using the lipidic cubic phase (LCP) method, the use of deuterated lipids might influence the phase behavior of the LCP and the crystal packing of the membrane protein.[12][13] However, specific protocols and quantitative data for these applications are still emerging.

Experimental Protocols

The successful application of this compound in structural studies hinges on the proper reconstitution of the purified membrane protein into a lipid environment, typically liposomes or nanodiscs. The following are generalized protocols that can be adapted for specific membrane proteins.

General Workflow for Membrane Protein Reconstitution

The overall process involves solubilizing the membrane protein in a detergent, mixing it with the desired deuterated lipid, and then removing the detergent to allow the formation of proteoliposomes or nanodiscs.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization & Analysis Expression Protein Expression & Purification Solubilization Detergent Solubilization Expression->Solubilization Mixing Mix Protein, Lipid, & Detergent Solubilization->Mixing LipidPrep Prepare DSPC-d35 Lipid Stock LipidPrep->Mixing DetergentRemoval Detergent Removal (Dialysis / Bio-Beads) Mixing->DetergentRemoval Proteoliposomes Formation of Proteoliposomes/ Nanodiscs DetergentRemoval->Proteoliposomes QC Quality Control (DLS, SDS-PAGE) Proteoliposomes->QC StructuralAnalysis Structural Analysis (ssNMR, Cryo-EM, etc.) QC->StructuralAnalysis

Caption: General workflow for membrane protein reconstitution.

Protocol for Reconstitution of a Membrane Protein into DSPC-d35 Liposomes for Solid-State NMR

This protocol is a generalized procedure and may require optimization for specific proteins.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., DDM, LDAO, OG)

  • This compound (DSPC-d35) powder

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Detergent for solubilization (e.g., Triton X-100, Sodium Cholate)

  • Bio-Beads SM-2 or dialysis tubing (e.g., 10-14 kDa MWCO)

  • Sonicator (probe or bath)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation: a. Weigh the desired amount of DSPC-d35 powder into a glass vial. b. Dissolve the lipid in chloroform (B151607) or a chloroform/methanol mixture. c. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the vial. d. Further dry the film under vacuum for at least 2 hours to remove residual solvent. e. Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL. f. To form small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator above the lipid's phase transition temperature (Tₘ of DSPC is 55°C) until the solution becomes clear. Alternatively, subject the suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Detergent-Mediated Reconstitution: a. In a separate tube, mix the purified, detergent-solubilized membrane protein with the prepared DSPC-d35 liposomes at a desired lipid-to-protein molar ratio (LPR). A common starting point for ssNMR is an LPR between 50:1 and 200:1 (mol/mol). b. Add a small amount of a high critical micelle concentration (CMC) detergent (e.g., Triton X-100 or sodium cholate) to the mixture to partially destabilize the liposomes and facilitate protein insertion. The final detergent concentration should be above its CMC. c. Incubate the mixture for 1-2 hours at a temperature above the Tₘ of DSPC-d35 with gentle agitation.

  • Detergent Removal:

    • Dialysis: Transfer the protein-lipid-detergent mixture into a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at a temperature above the Tₘ. Perform several buffer changes over 2-3 days.

    • Bio-Beads: Add washed Bio-Beads to the mixture at a ratio of approximately 20:1 (w/w) of beads to detergent. Incubate with gentle rocking at a temperature above the Tₘ. Replace the Bio-Beads with fresh ones every few hours for a total of 3-4 changes.

  • Proteoliposome Harvesting and Sample Packing for ssNMR: a. After detergent removal, pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 2-3 hours). b. Carefully remove the supernatant and resuspend the proteoliposome pellet in a minimal amount of buffer. c. The concentrated proteoliposome sample is then carefully packed into a solid-state NMR rotor.

Optimization Parameters:

ParameterTypical RangeConsiderations
Lipid-to-Protein Ratio (LPR)50:1 to 500:1 (mol/mol)Higher LPRs can improve protein stability but reduce the protein concentration in the final sample.
Detergent Type and ConcentrationVaries by protein and lipidThe choice of detergent for solubilization and reconstitution is critical and protein-dependent.
Detergent Removal MethodDialysis, Bio-Beads, Size-Exclusion ChromatographyThe rate of detergent removal can influence the size and homogeneity of the resulting proteoliposomes.
Incubation TemperatureAbove the Tₘ of the lipid ( >55°C for DSPC)Essential for proper lipid mobility and protein insertion.

Case Study: G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are a large family of membrane proteins that play a crucial role in signal transduction.[14] Structural studies of GPCRs, often in complex with their signaling partners like G proteins, are essential for understanding their mechanism of action and for drug design.[11] Reconstituting GPCRs into deuterated lipid nanodiscs has proven to be a valuable approach for cryo-EM studies, providing a more native-like environment compared to detergents.[11]

GPCR_Signaling cluster_membrane Cell Membrane cluster_activation Activation GPCR GPCR (Inactive) GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein G Protein (αβγ-GDP) G_Protein_Active G Protein (α-GTP) G_Protein->G_Protein_Active GDP/GTP Exchange G_BetaGamma βγ Subunit G_Protein->G_BetaGamma Dissociation Ligand Ligand (Agonist) Ligand->GPCR Binding GPCR_Active->G_Protein Interaction Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Activation G_BetaGamma->Effector Modulation Response Cellular Response Effector->Response Second Messenger Production

References

Application Notes and Protocols for Lipid Flux Studies Using 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting lipid flux studies using the stable isotope-labeled lipid, 1,2-distearoyl(d35)-sn-glycero-3-phosphocholine (18:0-18:0 PC-d35). This deuterated phosphatidylcholine (PC) is a powerful tool for tracing the metabolic fate of PC in various biological systems, offering insights into membrane dynamics, lipid signaling, and the impact of therapeutic interventions on lipid metabolism.

Introduction to Lipid Flux Analysis with this compound

Phosphatidylcholines are a major class of phospholipids (B1166683) and are integral components of eukaryotic cell membranes.[1][2] The dynamic processes of PC synthesis, remodeling, and degradation, collectively known as lipid flux, are crucial for maintaining membrane integrity and are involved in numerous cellular signaling pathways.[3][4] Dysregulation of PC metabolism has been linked to various diseases, including metabolic disorders and cancer.[3][5][6]

Stable isotope tracing is a powerful technique for investigating the dynamics of lipid metabolism.[7][8][9] By introducing a labeled lipid, such as this compound, into a biological system, researchers can track its incorporation into different lipid species and cellular compartments over time. The use of deuterated lipids, in conjunction with mass spectrometry, allows for the sensitive and specific detection of the tracer and its metabolic products.[10][11] this compound, with its deuterated stearoyl chains, serves as an excellent tracer for studying the flux of saturated fatty acids within the PC pool and their subsequent redistribution.

Key Phosphatidylcholine Metabolic Pathways

The metabolism of phosphatidylcholine is primarily governed by two synthesis pathways and various degradation and remodeling pathways mediated by phospholipases.

1. The Kennedy Pathway (CDP-Choline Pathway): This is the main pathway for PC synthesis in most eukaryotic cells.[2][4][12] It involves the enzymatic conversion of choline (B1196258) to phosphocholine, then to CDP-choline, which is finally combined with diacylglycerol (DAG) to form PC.

2. The Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) Pathway: Predominantly active in the liver, this pathway synthesizes PC through the sequential methylation of phosphatidylethanolamine (PE).[1][4]

3. PC Remodeling and Degradation: Phospholipases play a critical role in the turnover of PC. Phospholipase A2 (PLA2) hydrolyzes the fatty acid at the sn-2 position, producing lysophosphatidylcholine (B164491) (LPC) and a free fatty acid.[4] This is a key step in the remodeling of PC acyl chains. Phospholipase D (PLD) cleaves the choline headgroup, generating phosphatidic acid (PA), an important signaling molecule.[1]

Below is a diagram illustrating the key pathways of phosphatidylcholine metabolism.

PC_Metabolism cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway cluster_remodeling Remodeling & Degradation Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP_Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (this compound) CDP_Choline->PC DAG cholinephosphotransferase LPC Lysophosphatidylcholine PC->LPC PLA2 PA Phosphatidic Acid PC->PA PLD DAG Diacylglycerol DAG->PC PE Phosphatidylethanolamine PE->PC PEMT

Caption: Key metabolic pathways of phosphatidylcholine (PC).

Experimental Design and Protocols

A typical lipid flux experiment using this compound involves introducing the tracer into a biological system (cell culture or animal model), followed by sample collection at various time points, lipid extraction, and analysis by mass spectrometry.

Experimental Workflow

The following diagram outlines the general workflow for a lipid flux study.

Experimental_Workflow start Start: Experimental Design tracer_prep Prepare this compound Tracer start->tracer_prep cell_culture Cell Culture / Animal Model (e.g., treat with drug vs. vehicle) tracer_prep->cell_culture tracer_admin Administer Tracer cell_culture->tracer_admin time_course Time-Course Sample Collection (e.g., 0, 1, 4, 8, 24 hours) tracer_admin->time_course lipid_extraction Lipid Extraction time_course->lipid_extraction ms_analysis LC-MS/MS Analysis lipid_extraction->ms_analysis data_analysis Data Analysis and Interpretation ms_analysis->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for lipid flux studies.

Protocol 1: In Vitro Lipid Flux in Cultured Cells

This protocol is designed for studying the metabolism of this compound in adherent cell lines.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607), Water (for lipid extraction)

  • Internal standards for lipid classes (e.g., PC(17:0/17:0), PE(17:0/17:0))

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of the experiment.

  • Tracer Preparation: Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to facilitate its delivery to the cells. A typical final concentration in the medium is 1-10 µM.

  • Tracer Incubation:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the medium containing the this compound tracer.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours). The "0" time point represents immediate harvesting after adding the tracer.

  • Sample Harvesting:

    • At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to the wells to quench metabolism and scrape the cells.

    • Collect the cell suspension in a microcentrifuge tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanolic cell suspension, add the internal standards.

    • Add chloroform and water in a ratio that results in a single-phase mixture (e.g., 1:2:0.8 v/v/v chloroform:methanol:water).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add chloroform and water to induce phase separation (final ratio of 2:2:1.8 v/v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for MS: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 v/v).

Protocol 2: In Vivo Lipid Flux in a Mouse Model

This protocol outlines a general procedure for tracing the metabolism of this compound in mice.

Materials:

  • This compound

  • Vehicle for injection (e.g., saline with a small amount of ethanol (B145695) and Tween 80)

  • Anesthesia

  • Blood collection tubes (with anticoagulant)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice to the experimental conditions and divide them into control and treatment groups.

  • Tracer Administration: Administer this compound via intravenous (tail vein) injection. The dosage will depend on the specific experimental goals but can range from 10 to 50 mg/kg.

  • Time-Course Sample Collection:

    • At designated time points (e.g., 0, 30 min, 2, 6, 24 hours), collect blood via cardiac puncture or another appropriate method.

    • Immediately after blood collection, perfuse the animals with saline and harvest tissues of interest (e.g., liver, adipose tissue, brain).

    • Flash-freeze the tissues in liquid nitrogen and store them at -80°C.

    • Separate plasma from the blood by centrifugation.

  • Lipid Extraction from Plasma and Tissues:

    • For plasma, use a modified Bligh-Dyer or other suitable extraction method, adding internal standards before extraction.

    • For tissues, first, homogenize the tissue in an appropriate buffer, then perform lipid extraction on the homogenate.

  • Sample Preparation for MS: Process the lipid extracts as described in Protocol 1.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the incorporation of this compound into various lipid species. A high-resolution mass spectrometer is ideal for resolving the isotopic peaks.

Example Mass Transitions for MRM (Multiple Reaction Monitoring) on a Triple Quadrupole MS:

Lipid ClassPrecursor Ion (m/z)Product Ion (m/z)Description
This compound825.8184.1Choline headgroup fragment
Labeled LPC(18:0-d35)559.5184.1Choline headgroup fragment
Labeled PE(18:0/18:0-d70)780.0639.0Neutral loss of phosphoethanolamine
Labeled PA(18:0/18:0-d70)739.0283.3Unlabeled stearic acid fragment

Note: The exact m/z values may vary slightly depending on the instrument and ionization mode. These are representative values.

Data Presentation and Interpretation

The results of a lipid flux study are typically presented as the fractional incorporation of the tracer into different lipid pools over time. This can be calculated as the ratio of the labeled lipid to the total (labeled + unlabeled) lipid of the same species.

Table 1: Fractional Incorporation of 18:0-d35 into Phosphatidylcholine Species in Cultured Hepatocytes
Time (hours)Labeled PC(18:0/18:0-d35) (%)Labeled PC(16:0/18:0-d35) (%)Labeled PC(18:1/18:0-d35) (%)
0 0.5 ± 0.10.0 ± 0.00.0 ± 0.0
1 15.2 ± 2.11.8 ± 0.30.9 ± 0.2
4 35.8 ± 4.58.5 ± 1.24.3 ± 0.6
8 42.1 ± 5.315.2 ± 2.59.8 ± 1.5
24 28.9 ± 3.925.6 ± 3.118.7 ± 2.8

Data are presented as mean ± SD and are for illustrative purposes.

Interpretation: The data in Table 1 show the time-dependent incorporation of the deuterated stearoyl chain from the tracer into different PC species. The initial high level of labeled PC(18:0/18:0-d35) represents the direct uptake of the tracer. The subsequent appearance of labeled PC(16:0/18:0-d35) and PC(18:1/18:0-d35) indicates the remodeling of the PC pool, where the original deuterated stearoyl chain is incorporated into other PC molecules. The decrease in labeled PC(18:0/18:0-d35) at 24 hours suggests its further metabolism or degradation.

Table 2: Distribution of 18:0-d35 Label in Different Lipid Classes in Mouse Liver Following Tracer Injection
Time (hours)Phosphatidylcholine (%)Lysophosphatidylcholine (%)Phosphatidylethanolamine (%)Triacylglycerol (%)
0.5 85.3 ± 7.25.1 ± 0.82.2 ± 0.47.4 ± 1.1
2 68.9 ± 6.18.9 ± 1.38.5 ± 1.513.7 ± 2.3
6 45.2 ± 5.412.3 ± 2.115.8 ± 2.826.7 ± 4.5
24 25.1 ± 3.910.8 ± 1.922.4 ± 3.541.7 ± 6.2

Data are presented as the percentage of the total detected deuterated label in each lipid class (mean ± SD) and are for illustrative purposes.

Interpretation: Table 2 demonstrates the flux of the deuterated stearoyl chain from the initial PC pool into other major lipid classes in the liver. The decrease in the percentage of the label in PC over time, coupled with its increase in PE and triacylglycerol, indicates active metabolic pathways that transfer the fatty acid between these lipid pools. The initial rise and subsequent plateau of the label in LPC suggest a dynamic remodeling process.

Conclusion

The use of this compound in lipid flux studies provides a powerful approach to unravel the complexities of phosphatidylcholine metabolism. The protocols and examples provided here serve as a guide for researchers to design and execute robust experiments that can yield valuable insights into cellular physiology and disease pathogenesis. Careful experimental design, precise sample handling, and sophisticated mass spectrometry analysis are key to obtaining high-quality, interpretable data.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A1: The most frequent challenges include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift (Isotope Effect): The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2][3]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2][4]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][2][3]

  • In-source Instability/Fragmentation: The deuterated IS may have different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1][5]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or H/D back-exchange, occurs when deuterium atoms on the internal standard are swapped with hydrogen atoms from the solvent or sample matrix. This can lead to inaccurate quantification.[3][6] Factors that promote this include:

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2] Deuterium on aromatic rings is generally more stable.[7]

  • pH of the Solution: Acidic or basic conditions can catalyze the exchange.[1][8]

Q3: My deuterated internal standard has a different retention time than my analyte. What causes this and is it a problem?

A3: This is known as the chromatographic isotope effect, where deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3] This can be problematic because if the analyte and IS do not co-elute, they may be subjected to different matrix effects as they enter the ion source, leading to inaccurate and imprecise results.[2][7]

Q4: What are differential matrix effects and why don't deuterated standards always correct for them?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix. While deuterated standards are chemically similar to the analyte, slight differences in retention time or subtle differences in physicochemical properties can cause them to experience different degrees of ion suppression or enhancement.[2][4] It should not be assumed that a deuterated internal standard will automatically correct for all matrix effects.[4][7]

Q5: How can I check the purity of my deuterated internal standard?

A5: The purity of a deuterated internal standard is critical for accurate quantification.[2][7] You can assess purity by:

  • Assessing Isotopic Purity: Analyze the deuterated IS solution alone and monitor the mass transition of the unlabeled analyte. A significant signal indicates the presence of the unlabeled analyte as an impurity.[1]

  • High-Resolution Mass Spectrometry (HRMS) or Quantitative NMR (qNMR): These techniques can be used to determine the isotopic enrichment and chemical purity of the standard.[2]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Isotopic Exchange

If you suspect your deuterated standard is undergoing isotopic exchange, follow this workflow:

A Suspicion of Isotopic Exchange (e.g., decreasing IS signal, high analyte concentration) B Check Label Position Is deuterium on a labile site (-OH, -NH)? A->B C Analyze IS in different pH solutions (acidic, neutral, basic) B->C If yes E Choose a standard with deuterium on a stable position (e.g., aromatic ring) B->E If possible D Monitor Mass Spectrum for Isotopologue Distribution Look for M+3, M+2, etc. peaks C->D F Adjust pH of sample/mobile phase to be neutral D->F If exchange is pH-dependent G Re-evaluate standard stability E->G F->G

Caption: Troubleshooting workflow for isotopic exchange.

Guide 2: Addressing Chromatographic Separation (Isotope Effect)

If your analyte and deuterated IS are not co-eluting:

A Analyte and IS show different retention times B Overlay chromatograms to confirm separation A->B C Modify Chromatographic Conditions B->C G Consider alternative labeled standard (e.g., 13C, 15N) B->G If optimization fails D Adjust mobile phase gradient C->D E Change column temperature C->E F Use a lower resolution column C->F H Verify co-elution D->H E->H F->H A Poor accuracy/precision in matrix samples B Perform Matrix Effect Experiment (See Protocol Below) A->B C Calculate Matrix Factor (MF) for analyte and IS B->C D Is MF similar for both? C->D G Assay performance is acceptable D->G Yes H Differential matrix effects are present D->H No E Improve sample cleanup (e.g., SPE) F Optimize chromatography to separate analyte from interference H->E H->F

References

preventing hydrogen-deuterium exchange in 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 18:0-18:0 PC-d35

Welcome to the technical support center for this compound (1,2-distearoyl-sn-glycero-3-phosphocholine, with one d35-stearoyl chain). This guide provides detailed information, protocols, and troubleshooting advice to help you maintain the isotopic integrity of your deuterated lipid standard and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium (H/D) exchange, and why is it a concern for this compound?

Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, buffers), or vice-versa.[1] For researchers using this compound as an internal standard or a tracer, unintended H/D exchange (often called "back-exchange") can compromise the isotopic purity of the compound. This leads to inaccurate quantification and misinterpretation of data from techniques like mass spectrometry or NMR.[2]

Q2: How stable are the deuterium atoms on the d35-stearoyl acyl chain?

The carbon-deuterium (C-D) bonds on a saturated acyl chain, like in stearic acid, are generally very stable and not considered "labile." Unlike hydrogens attached to heteroatoms (like O-H or N-H), they do not readily exchange under normal physiological or analytical conditions.[1][3] However, exchange can be facilitated under harsh conditions, such as the presence of strong acid or base catalysts, high temperatures, or certain metal catalysts.[1][3] The primary risk of deuterium loss for this compound occurs during analytical workups if proper procedures are not followed.

Q3: What are the primary factors that can cause H/D back-exchange during experiments?

The most common causes of back-exchange for deuterated compounds occur during sample processing and analysis. Key factors include:

  • pH: The rate of H/D exchange is minimized at a pH of approximately 2.5-2.6.[1][4] Both highly acidic and basic conditions can catalyze the exchange.[3]

  • Temperature: Higher temperatures increase the rate of exchange reactions.[1] Analytical procedures should be carried out at low temperatures (e.g., 0-4°C) to "quench" the exchange process.[5][6]

  • Solvent: The presence of protic solvents (containing H atoms, e.g., water, methanol) is necessary for back-exchange. While unavoidable in many biological experiments, exposure time should be minimized.

  • Gas-Phase Exchange: In some mass spectrometers, gas-phase proton exchange can occur within the ion guide, leading to deuterium loss.[7]

Troubleshooting Guide

This guide addresses common issues that may indicate a compromise in the isotopic integrity of your 18:0-18-0 PC-d35 standard.

Observed Problem Potential Cause Recommended Solution
Mass spectrum shows unexpected peaks with lower m/z values. 1. H/D Back-Exchange: Deuterium atoms may have been exchanged for hydrogen during sample preparation. 2. Contamination: Impurities from solvents or storage containers (e.g., plasticizers) can introduce interfering species.[8] 3. In-source Fragmentation/Gas-Phase Exchange: The molecule may be fragmenting in the MS source, or gas-phase H/D exchange may be occurring.[7]1. Review your sample preparation protocol. Ensure you are using low-temperature (~0°C) and low-pH (~2.5) conditions, especially during quenching and extraction steps.[5][6] 2. Always use high-purity solvents and store lipid solutions in clean glass vials with Teflon-lined caps.[8][9] Avoid all plastic containers for organic solutions. 3. Optimize MS ion guide settings and source conditions to minimize artificial deuterium loss.[7]
Quantitative analysis shows lower-than-expected concentration of the deuterated standard. 1. Incomplete Solubilization: The lipid may not be fully dissolved in the chosen solvent, leading to inaccurate pipetting. 2. Degradation: The lipid may have undergone hydrolysis or oxidation due to improper storage (e.g., exposure to moisture or air).[8][9]1. Ensure the lipid is completely dissolved. Gentle warming or sonication can help, but use caution.[8] Confirm you are using an appropriate organic solvent. 2. Store the standard at ≤ -16°C (powder) or -20°C ± 4°C (solution) under an inert atmosphere (argon or nitrogen).[8][9] Allow the container to warm to room temperature before opening to prevent condensation.[8]
Isotopic purity appears to decrease over time. Improper Storage: Long-term storage in suboptimal conditions can lead to slow degradation or exchange, especially if exposed to moisture or reactive contaminants.Follow the strict storage protocol outlined below. For solutions, store under an inert gas like argon or nitrogen.[8][9] For powdered lipids, ensure the container is tightly sealed and stored at ≤ -16°C.[8][9]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

Proper storage is critical to maintaining the long-term stability and isotopic purity of the standard.

Storage Conditions Summary

Form Temperature Container Atmosphere Key Considerations
Powder ≤ -16°CGlass vial, Teflon-lined capAir or Inert GasAs a saturated lipid, it is stable as a powder.[8][9] Allow the entire vial to reach room temperature before opening to prevent moisture condensation.[8]
Organic Solution -20°C ± 4°CGlass vial, Teflon-lined capInert Gas (Argon/Nitrogen)Crucial. Never store organic solutions in plastic containers due to leaching of contaminants.[8][9] Do not store below -30°C unless in a sealed glass ampoule.[8][9]

Handling Procedure:

  • Warming (for powder): Before use, remove the sealed container from the freezer and allow it to warm completely to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which could cause hydrolysis.[8]

  • Aliquoting: Once at room temperature, open the vial in a low-humidity environment if possible. Quickly weigh the desired amount and transfer it to a separate glass vial.

  • Dissolution: Add a high-purity organic solvent (e.g., chloroform, ethanol) with a glass or stainless steel syringe/pipette.[8] Cap tightly and vortex or sonicate gently until a clear solution is obtained.

  • Storage of Solution: Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing with a Teflon-lined cap and storing at -20°C ± 4°C.[8][9]

Protocol 2: Assessing Isotopic Purity via High-Resolution Mass Spectrometry (HR-MS)

This protocol provides a general workflow to determine the isotopic enrichment of your standard.

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) for direct infusion or LC-MS analysis.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues.[10][11]

  • Data Acquisition: Acquire the full scan mass spectrum in the region of the expected m/z for the protonated molecule [M+H]⁺. Ensure sufficient signal intensity and resolution.

  • Data Analysis:

    • Identify the isotopic cluster corresponding to the lipid.

    • Extract the ion chromatograms (EICs) for each isotopologue peak (from the fully protiated D0 to the fully deuterated Dn).[11]

    • Integrate the peak area for each isotopologue.

    • Calculate the isotopic purity (enrichment) using the following formula:

    Isotopic Purity (%) = [ (Sum of Areas of Deuterated Isotopologues) / (Total Sum of Areas of All Isotopologues) ] x 100

    This method provides a reliable assessment of the deuteration level of your standard.[10][12]

Visualizations

Workflow for Handling and Analysis

The following diagram illustrates the recommended workflow to minimize the risk of H/D back-exchange and contamination during sample preparation for MS analysis.

G cluster_storage Storage & Reconstitution cluster_prep Sample Preparation for MS A Receive PC-d35 (Powder) Store at <= -16°C B Warm Vial to Room Temp (CRITICAL STEP) A->B C Reconstitute in Organic Solvent (e.g., Chloroform) in Glass Vial B->C D Purge with Argon/Nitrogen Store Stock at -20°C C->D E Prepare Dilution in Protic Solvent (e.g., MeOH) D->E Use Stock Solution F Add Acid & Keep on Ice (Quench at pH ~2.5, ~0°C) E->F G Analyze Promptly via LC-MS F->G H Assess Isotopic Purity (HR-MS Data) G->H

Caption: Recommended workflow for handling this compound to maintain isotopic purity.

Troubleshooting Logic Diagram

Use this decision tree to diagnose unexpected results in your mass spectrometry data.

G cluster_check cluster_result A Unexpected Mass Peaks or Low Purity Observed? B Review Storage Protocol (Temp, Container, Atmosphere) A->B Yes C Review Handling Protocol (Warming step, Glassware) A->C Yes D Review MS Prep Protocol (Quench at low pH/Temp?) A->D Yes E Check MS Settings (Gas-phase exchange?) A->E Yes F Potential Contamination or Degradation B->F C->F G Potential Back-Exchange During Prep D->G H Potential Analytical Artifact E->H

Caption: Decision tree for troubleshooting compromised isotopic purity of PC-d35.

References

Technical Support Center: 18:0-18:0 PC-d35 (d35-DSPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 18:0-18:0 PC-d35, also known as 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (d35-DSPC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1] Under these conditions, the product is stable for at least two years.

Q2: How should I store this compound once it is in solution?

Q3: What are the potential degradation products of this compound?

A3: The primary degradation pathway for phosphatidylcholines is hydrolysis, which results in the formation of lysophosphatidylcholine (B164491) (Lyso-PC) and free fatty acids.[2] For deuterated lipids like this compound, there is also a possibility of deuterium (B1214612) exchange at the alpha-carbon position relative to the carbonyl group.[3]

Q4: Are there any known stability issues specific to the deuterated nature of this lipid?

A4: Yes, deuterated fatty acids can undergo an exchange of deuterium atoms on the carbon adjacent to the carbonyl group (alpha-carbon).[3] This can result in a mixture of fully and partially deuterated species at that position, which could be a consideration for certain sensitive analytical applications.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in LC-MS) 1. Degradation of the lipid due to improper storage or handling. 2. Multiple freeze-thaw cycles of the stock solution. 3. Contamination of the sample or solvent.1. Ensure the lipid is stored as a solid at -20°C until use. Prepare solutions fresh. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use high-purity solvents and clean labware.
Appearance of unexpected peaks in chromatogram or mass spectrum 1. Presence of degradation products (e.g., Lyso-PC). 2. Isotopic variants due to deuterium exchange. 3. Contamination from plasticware or solvents.1. Analyze for the expected mass of 18:0 Lyso-PC. 2. This is an inherent property; if problematic, consider the degree of deuteration. 3. Use glass or polypropylene (B1209903) labware and high-purity solvents.
Poor solubility in aqueous buffers Phosphatidylcholines with long saturated acyl chains have low solubility in aqueous solutions.Prepare a lipid dispersion by methods such as sonication or extrusion to form liposomes.
No peaks observed during Mass Spectrometry analysis 1. Instrument malfunction (e.g., no spray, detector issue). 2. Sample preparation error. 3. Incorrect instrument parameters.1. Check for leaks and ensure the instrument is properly calibrated and the detector is functioning.[4] 2. Verify sample concentration and injection volume. 3. Optimize MS parameters for lipid analysis.

Stability Data

The following table summarizes the known stability data for this compound.

Parameter Condition Stability Reference
Physical Form Solid≥ 2 years[1]
Storage Temperature -20°C≥ 2 years[1]
Purity (at time of supply) Solid99%

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC-ELSD

This protocol outlines a method to detect the primary degradation products of this compound.

1. Materials:

  • This compound
  • 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC) standard
  • Stearic acid standard
  • HPLC-grade chloroform, methanol, water, and ammonia
  • HPLC system with an Evaporative Light Scattering Detector (ELSD)
  • Silica (B1680970) analytical column

2. Standard Preparation:

  • Prepare individual stock solutions of this compound, 18:0 Lyso-PC, and stearic acid in chloroform.
  • Create a mixed standard solution containing all three components.

3. Sample Preparation:

  • Dissolve a known amount of the this compound sample to be tested in chloroform.

4. HPLC-ELSD Analysis:

  • Column: Allsphere silica column
  • Mobile Phase A: Chloroform
  • Mobile Phase B: Chloroform:Methanol (70:30, v/v)
  • Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)
  • Gradient: Develop a gradient to effectively separate the parent lipid, Lyso-PC, and free fatty acid.
  • Flow Rate: 1 mL/min
  • Injection Volume: 20 µL
  • ELSD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's instructions.
  • Analysis: Inject the mixed standard to determine the retention times of each component. Inject the sample solution to identify and quantify the presence of any degradation products by comparing with the standards.

Visualizations

PC This compound LysoPC 18:0 Lyso-PC-d35 PC->LysoPC PLA₂ FFA 18:0 Free Fatty Acid PC->FFA PLA₁ H2O H₂O (Hydrolysis) H2O->PC

Caption: Degradation pathway of this compound via hydrolysis.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Obtain this compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter sample dissolve->filter inject Inject sample into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect process Process raw data detect->process identify Identify peaks (parent lipid, degradation products) process->identify quantify Quantify species identify->quantify end end quantify->end Report Results

Caption: Experimental workflow for stability assessment by LC-MS.

References

troubleshooting poor signal with 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:0-18:0 PC-d35 (1,2-distearoyl-d35-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting poor signal and other common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phosphatidylcholine. The "d35" indicates that 35 hydrogen atoms on one of the stearoyl chains have been replaced with deuterium. Its primary application is as an internal standard in mass spectrometry-based lipidomics for the quantification of its non-deuterated counterpart and other similar phosphatidylcholine species. The use of a stable isotope-labeled internal standard helps to correct for variability in sample preparation and matrix effects during analysis.

Q2: I am observing a very low or no signal for my this compound standard. What are the most common causes?

Poor signal intensity for this compound can stem from several factors, including:

  • Improper Storage and Handling: Degradation of the standard due to exposure to moisture, light, or repeated freeze-thaw cycles.

  • Suboptimal Mass Spectrometry Settings: Incorrect precursor/product ion selection, insufficient collision energy, or inappropriate ion source parameters.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or interaction with LC system components.

  • Ion Suppression: The presence of other molecules in the sample matrix that compete for ionization, reducing the signal of the analyte.

  • Sample Preparation Inefficiencies: Poor extraction recovery of long-chain saturated phospholipids (B1166683) from the sample matrix.

Q3: Can the high degree of deuteration in this compound affect its chromatographic behavior?

Yes, highly deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated analogs. This is known as the "isotope effect." While typically minor, this can be significant in high-resolution chromatography. If the deuterated standard does not co-elute perfectly with the analyte, it may experience different matrix effects, leading to inaccurate quantification.

Q4: What are the ideal storage conditions for this compound?

As a saturated lipid, this compound is relatively stable. For long-term stability, it should be stored at -20°C as a solid or dissolved in a suitable organic solvent in a glass vial with a Teflon-lined cap.[1] Avoid repeated freeze-thaw cycles. If aliquoting from a solid, allow the container to warm to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

This guide provides a step-by-step approach to diagnosing and resolving poor signal intensity for your deuterated standard.

Troubleshooting Workflow for Poor Signal

Poor_Signal_Troubleshooting start Start: Poor Signal Observed check_ms 1. Verify MS Parameters (Precursor/Product Ions, Voltages) start->check_ms check_lc 2. Assess Chromatography (Peak Shape, Retention Time) check_ms->check_lc Settings Correct resolve_ms Optimize MS Settings check_ms->resolve_ms Incorrect Settings check_sample_prep 3. Evaluate Sample Preparation (Extraction Recovery) check_lc->check_sample_prep Good Chromatography resolve_lc Optimize LC Method check_lc->resolve_lc Poor Chromatography check_standard_integrity 4. Check Standard Integrity (Storage, Handling) check_sample_prep->check_standard_integrity Good Recovery resolve_sample_prep Improve Extraction Protocol check_sample_prep->resolve_sample_prep Low Recovery resolve_standard Use Fresh Standard check_standard_integrity->resolve_standard Degradation Suspected

Caption: A logical workflow for troubleshooting poor signal of this compound.

Step-by-Step Guide:

  • Verify Mass Spectrometer Settings:

    • Action: Confirm that the correct precursor and product ions for this compound are being monitored. Optimize ion source parameters such as cone voltage and desolvation temperature.

    • Rationale: Incorrect mass transitions or suboptimal source conditions are a common cause of poor signal. The cone voltage, in particular, can significantly impact the fragmentation and signal intensity of phospholipids.[2][3][4]

    • Expected MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound825.8184.1Positive
18:0-18:0 PC790.6184.1Positive
  • Assess Chromatographic Performance:

    • Action: Inject a neat solution of the standard and evaluate the peak shape and retention time.

    • Rationale: Broad or tailing peaks can indicate issues with the column, mobile phase, or interactions with the LC system hardware. High background noise can also obscure the signal.[5][6][7][8][9] Contamination from previous samples or mobile phase impurities can contribute to high background.[5]

    • Solution:

      • Ensure the use of high-purity, LC-MS grade solvents and additives.[5]

      • Flush the LC system to remove potential contaminants.

      • Consider using a column with a different chemistry if peak shape is consistently poor.

  • Evaluate Sample Preparation Efficiency:

    • Action: Spike a known amount of this compound into a blank matrix and perform the extraction. Analyze the extract and a neat standard of the same concentration to calculate the recovery.

    • Rationale: Long-chain, saturated phospholipids like DSPC can be challenging to extract efficiently from complex matrices like plasma. The choice of extraction solvent and method can significantly impact recovery.[10][11][12]

    • Comparison of Extraction Methods for Phosphatidylcholines:

Extraction MethodRelative Recovery of PCsNotes
Folch (Chloroform/Methanol)HighA standard and effective method for a broad range of lipids.
Matyash (MTBE/Methanol)HighGood for both lipids and polar metabolites, offering a biphasic extraction.[10]
Protein Precipitation (e.g., Acetonitrile)LowerSimpler but may result in lower recovery of less polar lipids and significant matrix effects.[10]
Solid-Phase Extraction (SPE)VariableCan provide cleaner extracts but requires method optimization for specific lipid classes.[11]
  • Check the Integrity of the Standard:

    • Action: Prepare a fresh dilution of the standard from a new vial, if available.

    • Rationale: Improper storage or handling can lead to degradation of the standard, resulting in a lower effective concentration and thus a weaker signal.

Issue 2: High Variability in Signal Intensity

High variability in the signal of the internal standard across a sample batch can lead to poor precision and inaccurate quantification.

Troubleshooting Workflow for High Signal Variability

High_Variability_Troubleshooting start Start: High Signal Variability check_ion_suppression 1. Investigate Ion Suppression (Post-column Infusion) start->check_ion_suppression check_extraction_consistency 2. Assess Extraction Reproducibility (Replicate Extractions) check_ion_suppression->check_extraction_consistency No Suppression resolve_ion_suppression Optimize Chromatography or Sample Cleanup check_ion_suppression->resolve_ion_suppression Suppression Detected check_instrument_stability 3. Evaluate Instrument Stability (Repeat Injections of a Standard) check_extraction_consistency->check_instrument_stability Consistent Extraction resolve_extraction Refine Extraction Protocol check_extraction_consistency->resolve_extraction High Variability resolve_instrument Service LC-MS System check_instrument_stability->resolve_instrument Instrument Drift

Caption: A workflow for diagnosing and addressing high variability in signal intensity.

Step-by-Step Guide:

  • Investigate Ion Suppression/Matrix Effects:

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Rationale: If the internal standard elutes in a region of variable ion suppression, its signal will fluctuate between samples depending on the composition of the matrix. Phospholipids are a major cause of ion suppression in bioanalysis.[1][13][14][15]

    • Solution:

      • Modify the chromatographic gradient to move the elution of this compound away from the suppression zone.

      • Implement a more rigorous sample cleanup procedure (e.g., SPE) to remove interfering matrix components.[10][11][16]

  • Assess Extraction Reproducibility:

    • Action: Prepare and analyze multiple replicates of the same sample.

    • Rationale: Inconsistent extraction recovery will lead to variable amounts of the internal standard being introduced into the LC-MS system.

    • Solution: Ensure precise and consistent execution of the extraction protocol. Automation can improve reproducibility.

  • Evaluate Instrument Stability:

    • Action: Inject the same standard solution multiple times throughout the analytical run.

    • Rationale: A drift in instrument performance (e.g., fluctuating spray stability, detector sensitivity) can cause signal intensity to vary over time.

    • Solution: If instrument drift is observed, perform system maintenance, such as cleaning the ion source.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using a Modified Folch Extraction

This protocol is a robust method for the extraction of phosphatidylcholines from plasma.

  • Reagents and Materials:

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard).

    • Add 500 µL of chloroform:methanol (2:1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully collect the lower organic layer into a new tube.

    • Add 250 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again.

    • Combine the second organic layer with the first.

    • Add 200 µL of 0.9% NaCl solution to the combined organic extracts, vortex, and centrifuge.

    • Collect the lower organic layer and dry under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the LC-MS/MS analysis of DSPC and its deuterated internal standard.

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[17]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[17]

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 99% B

      • 12-15 min: Hold at 99% B

      • 15.1-18 min: Return to 30% B for re-equilibration

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Cone Voltage: 30-40 V (optimize for maximum signal)

    • MRM Transitions:

      • This compound: 825.8 -> 184.1

      • 18:0-18:0 PC: 790.6 -> 184.1

    • Collision Energy: 25-35 eV (optimize for stable fragmentation)

Note: These are starting parameters and should be optimized for your specific instrument and application.

References

Technical Support Center: Optimizing 18:0-18:0 PC-d35 Concentration for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your lipid analysis experiments using 18:0-18:0 PC-d35. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound as an internal standard in plasma lipidomics?

While the optimal concentration of this compound can be matrix and instrument-dependent, a general starting point for plasma lipidomics is in the range of 100 to 1000 ng/mL . It is recommended to perform a dilution series to determine the optimal concentration for your specific application and instrument. The ideal concentration should provide a signal intensity that is within the linear dynamic range of the mass spectrometer and is roughly in the middle of the expected concentration range of the endogenous phosphatidylcholines being quantified.

Q2: How should I prepare the stock solution of this compound?

  • Solvent Selection: this compound is typically soluble in organic solvents such as methanol (B129727), ethanol, or chloroform (B151607). A common choice is a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Stock Concentration: Prepare a stock solution at a concentration of 1 mg/mL.

  • Procedure:

    • Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of the chosen solvent to the vial to achieve a 1 mg/mL concentration.

    • Vortex the solution for at least 30 seconds to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in a tightly sealed glass vial at -20°C or -80°C for long-term stability.

Q3: How do I choose the appropriate concentration of the internal standard for my specific experiment?

The concentration of the internal standard should ideally be similar to the concentration of the endogenous analytes of interest in your samples. A good practice is to aim for an internal standard peak area that is in the mid-range of the calibration curve of the analytes you are quantifying. This helps to ensure that the internal standard and the analytes are within the same linear response range of the instrument.

Troubleshooting Guides

Issue 1: Low or No Signal from this compound
Potential Cause Troubleshooting Step
Degradation of the Standard Ensure the standard has been stored properly at -20°C or -80°C in a tightly sealed container. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution.
Incorrect Mass Spectrometer Settings Verify the precursor and product ion m/z values in your MS method. For [M+H]⁺, the precursor is ~825.7 m/z. A key fragment ion is the phosphocholine (B91661) headgroup at m/z 184.1. For other adducts, calculate the expected m/z.
Ion Suppression The presence of high concentrations of other lipids or matrix components can suppress the ionization of the internal standard. Try diluting the sample or using a more effective lipid extraction method to remove interfering substances.
Incomplete Solubilization Ensure the internal standard is fully dissolved in the solvent. Gentle warming or sonication can aid dissolution.
Issue 2: High Variability in this compound Signal Across Samples
Potential Cause Troubleshooting Step
Inconsistent Pipetting Ensure accurate and consistent addition of the internal standard to each sample. Use calibrated pipettes and a consistent pipetting technique.
Variable Extraction Efficiency The lipid extraction process may not be consistent across all samples. Ensure thorough mixing and phase separation during extraction. The internal standard should be added before the extraction process to account for variability.
Matrix Effects Different samples may have varying levels of matrix components that cause ion suppression or enhancement. A robust sample cleanup procedure can help minimize these effects.
Instrument Instability Check the stability of the mass spectrometer by injecting a standard solution multiple times to assess the reproducibility of the signal.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a widely used method for extracting lipids from plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

  • Internal Standard Spiking:

    • Add the desired amount of this compound internal standard solution to an empty glass tube.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Add 100 µL of the plasma sample to the tube containing the dried internal standard. Vortex for 10 seconds.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines

This protocol provides a general framework for the analysis of phosphatidylcholines using a reverse-phase C18 column.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, and then re-equilibrate. A typical gradient might be: 0-2 min, 30% B; 2-12 min, ramp to 95% B; 12-15 min, hold at 95% B; 15.1-18 min, return to 30% B.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS1 Scan Range m/z 300-1200
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Precursor Ion (this compound) ~m/z 825.7 ([M+H]⁺)
Product Ion (this compound) m/z 184.1 (phosphocholine headgroup)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction dry_down Dry Down Extract extraction->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms peak_integration Peak Integration lc_ms->peak_integration quantification Quantification peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for lipid analysis.

troubleshooting_low_signal start Low or No Signal of This compound check_ms Verify MS Parameters (Precursor/Product Ions) start->check_ms ms_ok Parameters Correct? check_ms->ms_ok check_storage Check Standard Storage and Preparation storage_ok Standard Handled Correctly? check_storage->storage_ok check_matrix Investigate Matrix Effects matrix_issue Dilute Sample or Improve Cleanup check_matrix->matrix_issue ms_ok->check_storage Yes correct_ms Correct MS Method ms_ok->correct_ms No storage_ok->check_matrix Yes prepare_fresh Prepare Fresh Standard storage_ok->prepare_fresh No

Caption: Troubleshooting low signal issues.

dealing with isotopic impurities in 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:0-18:0 PC-d35 (1,2-distearoyl-d35-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is the deuterated form of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phosphatidylcholine. In commercially available standards, the 35 deuterium atoms are typically located on one of the two stearoyl (18:0) fatty acid chains, usually at the sn-2 position. This means the molecular formula is C44H53D35NO8P.

Q2: What are the expected masses for the unlabeled and d35-labeled 18:0-18:0 PC?

The theoretical monoisotopic masses are essential for mass spectrometer setup.

CompoundMolecular FormulaMonoisotopic Mass (Da)
18:0-18:0 PC (DSPC)C44H88NO8P790.6248
This compoundC44H53D35NO8P825.8427

Q3: What is the difference between isotopic enrichment and isotopic purity/species abundance?

This is a critical distinction for understanding potential impurities.[1]

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For example, an enrichment of 98% means that for any given labeled position, there is a 98% chance it is a deuterium and a 2% chance it is a hydrogen.

  • Isotopic Purity (Species Abundance): Refers to the percentage of molecules that are fully deuterated (in this case, contain all 35 deuterium atoms). Due to the statistical nature of chemical synthesis, a high isotopic enrichment does not guarantee 100% isotopic purity.[1] The standard will always contain a small population of molecules with fewer than 35 deuterium atoms (d34, d33, etc.).

Q4: Why does my deuterated standard elute at a slightly different retention time than the unlabeled analyte in liquid chromatography (LC)?

This phenomenon is known as the chromatographic isotope effect. The difference in mass between hydrogen and deuterium can lead to slight differences in physicochemical properties, causing the deuterated standard to elute slightly earlier or later than its unlabeled counterpart, particularly in reversed-phase chromatography.[2] With a heavily deuterated lipid like d35-PC, this effect can be more pronounced.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum of the d35 Standard

Problem: When analyzing the this compound standard alone, I observe a distribution of peaks instead of a single peak at the expected m/z.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Natural Isotope Abundance: The complex isotopic cluster is expected due to the natural abundance of isotopes like 13C. This is normal and can be modeled to confirm the expected pattern.
Incomplete Deuteration: The standard will contain a distribution of isotopologues (d34, d33, etc.) due to incomplete deuteration during synthesis. The manufacturer's certificate of analysis should provide the expected isotopic distribution.
Isotopic Exchange (Back-Exchange): Deuterium atoms, especially those on carbons alpha to a carbonyl group, can sometimes exchange with protons from the solvent (e.g., methanol, water). This will result in an increase in the abundance of lower mass isotopologues. To minimize this, use aprotic solvents where possible and avoid harsh pH conditions.
Contamination: The standard may be contaminated with other lipids or impurities. Ensure proper storage and handling procedures are followed to avoid introducing contaminants.[3]
Issue 2: Analyte Signal Detected in Blank Samples Spiked Only with d35-Internal Standard

Problem: When I analyze a blank matrix sample spiked only with this compound, I see a signal in the mass transition for the unlabeled 18:0-18:0 PC.

Explanation and Workflow:

This is a common issue known as isotopic contribution or "cross-talk," where the lower-mass isotopologues of the deuterated standard (including any unlabeled impurity) contribute to the signal of the analyte you are trying to quantify. Correction for this is crucial for accurate results, especially at low analyte concentrations.[4][5]

G cluster_workflow Workflow to Correct for Isotopic Contribution prep Prepare 'IS-only' Sample (Blank matrix + d35-PC) analyze Analyze via LC-MS/MS Monitor both analyte and IS transitions prep->analyze Step 1 measure Measure Peak Areas Analyte channel (A_analyte_in_IS) IS channel (A_IS_in_IS) analyze->measure Step 2 calc Calculate Correction Factor (CF) CF = A_analyte_in_IS / A_IS_in_IS measure->calc Step 3 apply Apply Correction to Samples Corrected Analyte Area = Measured Area - (CF * IS Area) calc->apply Step 4

Caption: Workflow for Isotopic Contribution Correction.

Issue 3: Poor Reproducibility and Inaccurate Quantification

Problem: My quantitative results are not reproducible, and the accuracy is poor, even when using an internal standard.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Chromatographic Shift & Differential Matrix Effects: A slight separation in retention time between the d35 standard and the unlabeled analyte can expose them to different levels of ion suppression or enhancement from co-eluting matrix components. Optimize your LC method (gradient, column temperature) to achieve co-elution. If co-elution is not possible, consider using a standard with fewer deuterium labels or a 13C-labeled standard, which are less prone to chromatographic shifts.
Non-Linear Response: High concentrations of the analyte can lead to significant isotopic overlap with the internal standard's signal, causing a non-linear calibration curve.[4] Use a non-linear regression model for your calibration curve or ensure you are working within the linear range of the assay.
In-source Fragmentation or Instability: The deuterated standard may fragment differently or be less stable in the ion source compared to the analyte. Optimize ion source parameters (e.g., temperatures, voltages) to minimize fragmentation and ensure consistent ionization.
Improper Storage and Handling: Repeated freeze-thaw cycles or storage in plastic containers can lead to degradation or contamination of the standard.[3] Store at ≤ -16°C in glass vials with Teflon-lined caps (B75204) and minimize freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Mass Spectrometry Parameters for 18:0-18:0 PC Analysis

This protocol provides typical starting parameters for tandem mass spectrometry (MS/MS) analysis in positive ion mode. Phosphatidylcholines characteristically produce a phosphocholine (B91661) headgroup fragment at m/z 184.07.[6]

G cluster_workflow MS/MS Detection of Phosphatidylcholines precursor Precursor Ion (Q1) [M+H]+ cid Collision-Induced Dissociation (CID) in Q2 precursor->cid product Product Ion (Q3) m/z 184.07 cid->product

Caption: Precursor Ion Scan for Phosphatidylcholines.

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)
18:0-18:0 PC (unlabeled)790.6184.1
This compound825.8184.1

Note: These values are for unit mass resolution. For high-resolution instruments, use the exact masses listed in the FAQ section.

Protocol 2: Quantitative Correction for Isotopic Impurity

This protocol details the steps to calculate and correct for the contribution of the d35-internal standard to the unlabeled analyte signal.

Methodology:

  • Prepare an "IS-only" Sample:

    • Prepare a sample containing your typical sample matrix (e.g., extracted blank plasma) and spike it with this compound at the same concentration you use for your study samples. Do not add any unlabeled analyte.

  • LC-MS/MS Analysis:

    • Analyze this "IS-only" sample using your established LC-MS/MS method.

    • Acquire data for both the unlabeled analyte MRM transition (e.g., 790.6 -> 184.1) and the d35-IS MRM transition (e.g., 825.8 -> 184.1).

  • Data Analysis and Calculation:

    • Integrate the peak areas for both transitions at the expected retention time.

    • Let A_analyte_in_IS be the peak area in the unlabeled analyte channel.

    • Let A_IS_in_IS be the peak area in the d35-IS channel.

    • Calculate the Correction Factor (CF): CF = A_analyte_in_IS / A_IS_in_IS

  • Applying the Correction to Study Samples:

    • For each of your study samples, measure the peak area of the unlabeled analyte (A_analyte_measured) and the d35-internal standard (A_IS_measured).

    • Calculate the corrected analyte peak area (A_analyte_corrected): A_analyte_corrected = A_analyte_measured - (CF * A_IS_measured)

    • Use the A_analyte_corrected value for constructing your calibration curve and quantifying your unknown samples.

References

Technical Support Center: Chromatographic Separation of 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of 18:0-18:0 PC-d35 (distearoyl-sn-glycero-3-phosphocholine-d35).

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard is eluting earlier than its non-deuterated counterpart. Is this normal?

A1: Yes, this is a common and expected phenomenon in reversed-phase liquid chromatography (RPLC). The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to a slight difference in the physicochemical properties of the molecule. This is often referred to as the "inverse isotope effect," where the deuterated compound has weaker interactions with the nonpolar stationary phase, resulting in a shorter retention time.[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can affect the molecule's van der Waals interactions and lead to earlier elution.[1]

Q2: I am observing a broad or tailing peak for this compound. What are the potential causes and solutions?

A2: Poor peak shape for this compound can arise from several factors:

  • Secondary Interactions: Residual free silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate (B84403) group of the phosphatidylcholine, leading to peak tailing.

    • Solution: Use a column with high-purity silica (B1680970) and effective end-capping. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can help to suppress the ionization of silanol groups.

  • Column Overload: Injecting too high a concentration of the standard can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Q3: My this compound peak is splitting. What could be the reason?

A3: Peak splitting can be a complex issue with several potential causes:

  • Co-elution with an Isomer: It is possible that an isomer of this compound is present and is partially separated under your chromatographic conditions.

    • Solution: Adjust the mobile phase composition or temperature to improve resolution. A slower gradient may also help to separate closely eluting species.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the flow path and cause peak splitting.[2]

    • Solution: First, try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.

  • Injection Solvent Mismatch: If the solvent used to dissolve the this compound is significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting.[2]

    • Solution: Whenever possible, dissolve the standard in a solvent that is similar in composition and strength to the initial mobile phase.

Q4: Can I use the same chromatographic method for both this compound and other phosphatidylcholines with different acyl chains?

A4: While a general lipidomics method can be used, it may not be optimal for all phosphatidylcholine species. Retention in reversed-phase chromatography is highly dependent on the length and degree of unsaturation of the fatty acyl chains. Saturated lipids like 18:0-18:0 PC will be more strongly retained than unsaturated PCs of the same carbon number. Therefore, a gradient elution method is typically required to separate a mixture of phosphatidylcholines with varying acyl chains in a reasonable timeframe.

Q5: Should I use reversed-phase or HILIC for the separation of this compound?

A5: Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be used for phospholipid analysis.

  • RPLC separates lipids based on the hydrophobicity of their acyl chains. It is excellent for separating different molecular species within the same lipid class.

  • HILIC separates lipids based on the polarity of their headgroups.[3] This technique is useful for separating different lipid classes from each other.[3]

For resolving this compound from other phosphatidylcholines with different fatty acid chains, RPLC is the more appropriate choice. If the goal is to separate phosphatidylcholines as a class from other lipids like phosphatidylethanolamines or sphingomyelins, HILIC would be more suitable.[3]

Troubleshooting Guide

The following table summarizes common chromatographic issues with this compound and provides a structured approach to troubleshooting.

Issue Potential Cause Recommended Action
Retention Time Shift (Earlier than non-deuterated) Isotope effectThis is expected in RPLC. Ensure that your data analysis software can correctly integrate the peak of the deuterated standard.
Broad or Tailing Peak Secondary silanol interactionsUse a high-purity, end-capped column. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.
Column overloadReduce injection volume or sample concentration.
Extra-column effectsMinimize tubing length and use fittings with low dead volume.
Split Peak Co-elution of isomersOptimize the mobile phase gradient or temperature to improve separation.
Column contamination/voidBack-flush the column. If the problem persists, replace the column. Use a guard column.
Injection solvent mismatchDissolve the standard in a solvent similar to the initial mobile phase.
Poor Sensitivity Ion suppressionCheck for co-eluting matrix components. Improve sample clean-up if necessary. Optimize MS source parameters.
Inappropriate mobile phase additiveEnsure the mobile phase additives are compatible with MS detection (e.g., use formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers).

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol describes a classic method for extracting lipids from a biological matrix.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of this compound as an internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 90:10 methanol:water) for LC-MS analysis.

Protocol 2: Reversed-Phase LC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation of this compound.

  • LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: ESI in positive ion mode.

  • MS/MS Transition for this compound: Monitor the precursor ion (m/z 825.8) and a characteristic product ion (e.g., m/z 184.1 for the phosphocholine (B91661) headgroup).

Quantitative Data Summary

The following table provides representative mass-to-charge ratios for 18:0-18:0 PC and its deuterated analog. Note that retention times are highly method-dependent and should be determined experimentally on your system.

Compound Formula Molecular Weight [M+H]⁺ (m/z) Expected Retention Time Behavior (RPLC)
18:0-18:0 PCC₄₄H₈₈NO₈P790.15791.6Elutes slightly after the deuterated analog.
This compoundC₄₄H₅₃D₃₅NO₈P825.36826.8Elutes slightly before the non-deuterated analog.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Chromatographic Issues with this compound start Start: Chromatographic Issue Observed peak_shape Assess Peak Shape start->peak_shape retention_time Check Retention Time start->retention_time broad_tailing Broad or Tailing Peak? peak_shape->broad_tailing rt_shift Unexpected Retention Time Shift? retention_time->rt_shift split_peak Split Peak? broad_tailing->split_peak No reduce_conc Reduce Sample Concentration/ Injection Volume broad_tailing->reduce_conc Yes optimize_sep Optimize Separation Conditions (Gradient, Temperature) split_peak->optimize_sep Yes end Issue Resolved split_peak->end No isotope_effect Confirm Isotope Effect (Earlier Elution in RPLC is Normal) rt_shift->isotope_effect Yes, slightly earlier check_gradient Verify Gradient and Mobile Phase Composition rt_shift->check_gradient No, or significant drift check_column Check Column (Purity, End-capping) and Mobile Phase pH reduce_conc->check_column check_ecv Minimize Extra-Column Volume check_column->check_ecv check_ecv->end check_column_health Inspect Column for Voids/Contamination (Back-flush or Replace) optimize_sep->check_column_health check_solvent Match Injection Solvent to Initial Mobile Phase check_column_health->check_solvent check_solvent->end isotope_effect->end check_gradient->end

Caption: Troubleshooting workflow for common chromatographic issues.

Caption: Sample preparation and analysis workflow.

References

Technical Support Center: Matrix Effects on 18:0-18:0 PC-d35 Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects on the ionization of 18:0-18:0 PC-d35, a deuterated internal standard commonly used in lipidomics.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] For this compound, which serves as an internal standard, matrix effects can lead to ion suppression (decreased signal) or enhancement (increased signal).[3] This can compromise the accuracy and reproducibility of the quantification of the target analyte, 18:0-18:0 PC.[2] Phospholipids (B1166683) are a major contributor to matrix effects in biological samples.[3]

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are the preferred choice in quantitative LC-MS analysis.[4] The underlying assumption is that the deuterated standard will co-elute with the non-deuterated analyte and experience similar matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations in ionization due to matrix effects can be normalized, leading to more accurate quantification.

Q3: Does the use of a deuterated internal standard completely eliminate matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5] Differences in physicochemical properties between the analyte and its deuterated counterpart, although minimal, can sometimes lead to slight chromatographic separation and differential ionization suppression or enhancement, especially in complex matrices.[5]

Q4: What are the common sources of matrix effects in plasma or serum samples for lipid analysis?

A4: The primary sources of matrix effects in plasma and serum are other lipids, particularly glycerophosphocholines, which are present at high concentrations.[3] Other endogenous components like salts and proteins can also contribute to ion suppression or enhancement.[3]

Troubleshooting Guide

Issue: I am observing high variability and poor reproducibility in my quantification of 18:0-18:0 PC using this compound.

  • Question: Could matrix effects be the cause of this variability?

  • Answer: Yes, significant and variable matrix effects can lead to poor reproducibility. Even with a deuterated internal standard, severe ion suppression can lead to signals that are close to the limit of quantification, increasing variability. It is crucial to assess the extent of the matrix effect.

Issue: The signal intensity for my this compound internal standard is unexpectedly low in my biological samples compared to the standard solution.

  • Question: What are the immediate steps to troubleshoot this potential ion suppression?

  • Answer:

    • Dilute the Sample: A simple 10-fold or 50-fold dilution of your sample extract can significantly reduce the concentration of interfering matrix components and alleviate ion suppression.[1]

    • Check for Co-elution: Use a post-column infusion experiment to identify if a region of ion suppression is occurring at the retention time of your internal standard.

    • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing matrix components. Consider switching to a more rigorous technique like solid-phase extraction (SPE) instead of a simple protein precipitation.

Issue: My results are still inconsistent even after implementing a more robust sample preparation method.

  • Question: What other aspects of my experimental workflow should I investigate?

  • Answer:

    • Chromatographic Separation: Optimize your LC method to better separate your analyte and internal standard from the bulk of the matrix components. This can involve adjusting the gradient, flow rate, or trying a different column chemistry like HILIC.[6]

    • Internal Standard Concentration: The concentration of the internal standard itself can sometimes contribute to ion suppression of the analyte.[3] Ensure that the concentration of this compound is appropriate and not excessively high.

    • Mass Spectrometer Source Conditions: Optimize source parameters such as spray voltage, gas flows, and temperature to ensure efficient ionization and minimize the impact of matrix components.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques on analyte recovery and the reduction of matrix effects. The data is illustrative and highlights general trends.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation HighLowHigh
Liquid-Liquid Extraction (LLE) Moderate-HighModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate
Specialized Lipid Removal Plates HighVery HighHigh

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

Materials:

  • Blank plasma or serum (free of the analyte and internal standard)

  • 18:0-18:0 PC and this compound standard solutions

  • Solvents for extraction (e.g., chloroform, methanol)

  • LC-MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at the concentration used in your assay.

    • Set B (Post-Spike Matrix): Extract a blank plasma sample using your established protocol. Spike the this compound standard into the final, reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the this compound standard into the blank plasma before the extraction process.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal from Plasma

This protocol provides a general guideline for removing phospholipids from plasma samples to reduce matrix effects.

Materials:

  • SPE cartridge (e.g., mixed-mode reversed-phase/strong cation-exchange)

  • Plasma sample

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Aqueous wash solution (e.g., acidic water)

  • Elution solvent (e.g., ammoniated organic solvent)

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with an acidic aqueous solution to remove polar interferences, followed by an organic solvent like acetonitrile or methanol to remove non-polar interferences.

  • Elution: Elute the target analytes (and internal standard) using a basic organic solution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

G cluster_0 Troubleshooting Workflow for Ionization Issues start High Variability or Low Signal for this compound q1 Assess Matrix Effect (Post-Extraction Spike) start->q1 a1_yes Significant Ion Suppression (<80%) q1->a1_yes Yes a1_no Minimal Matrix Effect (>80%) q1->a1_no No q2 Implement Mitigation Strategy a1_yes->q2 check_other Investigate Other Factors (e.g., Instrument Performance) a1_no->check_other a2_dilute Dilute Sample q2->a2_dilute a2_spe Improve Sample Prep (SPE) q2->a2_spe a2_lc Optimize LC Separation q2->a2_lc q3 Re-assess Matrix Effect a2_dilute->q3 a2_spe->q3 a2_lc->q3 a3_ok Problem Resolved q3->a3_ok Successful a3_not_ok Issue Persists q3->a3_not_ok Unsuccessful a3_not_ok->check_other

Caption: Troubleshooting logic for addressing ionization issues with this compound.

G cluster_1 Experimental Workflow: Matrix Effect Assessment start Start prep_a Prepare Set A (Neat Standard) start->prep_a prep_b Prepare Set B (Post-Spike Extract) start->prep_b prep_c Prepare Set C (Pre-Spike Extract) start->prep_c analysis LC-MS Analysis prep_a->analysis prep_b->analysis prep_c->analysis calculation Calculate Matrix Effect and Recovery analysis->calculation end End calculation->end

Caption: Workflow for the post-extraction spike method to assess matrix effects.

References

Technical Support Center: Improving Recovery of 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 18:0-18:0 PC-d35 from biological samples.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Q1: I am experiencing low recovery of my this compound internal standard. What are the potential causes and solutions?

A1: Low recovery of a hydrophobic internal standard like this compound can stem from several factors throughout the experimental workflow. Here's a systematic guide to troubleshooting this issue:

Potential Cause 1: Inefficient Extraction

  • Issue: 18:0-18:0 PC is a highly saturated and hydrophobic lipid, which can lead to poor solubilization in certain solvent systems.

  • Troubleshooting Steps:

    • Optimize Solvent System: For hydrophobic lipids, traditional methods like Folch or Bligh-Dyer are often effective. However, the choice of solvent and their ratios are critical.[1] Consider testing different solvent systems; for instance, a methyl-tert-butyl ether (MTBE) based extraction may offer different selectivity.

    • Adjust Sample-to-Solvent Ratio: Increasing the solvent volume relative to the sample can enhance the extraction of less soluble lipids.[2] A ratio of 20:1 (solvent:sample) is often recommended for the Folch method to ensure efficient extraction.[3]

    • Ensure Thorough Homogenization: Incomplete homogenization of tissue samples or insufficient vortexing of liquid samples can prevent the solvent from accessing the lipids. Ensure vigorous and adequate mixing.

    • Consider a Re-extraction: After the initial extraction and phase separation, re-extracting the aqueous layer and the protein pellet with the organic solvent can improve the recovery of lipids that may have been trapped.[4]

Potential Cause 2: Analyte Loss During Sample Processing

  • Issue: The hydrophobicity of this compound can cause it to adhere to plasticware or be lost during solvent evaporation.

  • Troubleshooting Steps:

    • Use Appropriate Labware: Whenever possible, use glass vials and pipettes with Teflon-lined caps (B75204) to minimize the adsorption of hydrophobic molecules to plastic surfaces.[5]

    • Optimize Solvent Evaporation: During the drying-down step, avoid overly aggressive heating, which can cause the degradation of lipids. Use a gentle stream of nitrogen and a controlled temperature. For very hydrophobic compounds, complete drying can sometimes lead to a film that is difficult to redissolve. Consider leaving a very small amount of solvent before reconstitution.

    • Reconstitution Solvent: Ensure the dried lipid extract is reconstituted in a solvent that can fully solubilize 18:0-18:0 PC. A mixture of isopropanol (B130326) and acetonitrile (B52724) is often a good choice for LC-MS analysis.[6]

Potential Cause 3: Matrix Effects in LC-MS/MS Analysis

  • Issue: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification and the appearance of low recovery.[7][8]

  • Troubleshooting Steps:

    • Incorporate a Cleanup Step: Solid-phase extraction (SPE) can be a valuable step after liquid-liquid extraction to remove interfering matrix components.[9][10]

    • Optimize Chromatography: Adjusting the chromatographic gradient can help separate the analyte of interest from co-eluting matrix components.

    • Evaluate Matrix Effects: To determine if matrix effects are the culprit, you can perform a post-extraction addition experiment. Compare the signal of the internal standard in a clean solvent to its signal in a blank matrix extract.

Q2: Which extraction method is best for recovering this compound: Folch, Bligh-Dyer, or MTBE?

A2: The optimal extraction method can be matrix-dependent. While all three methods are widely used for lipid extraction, their efficiencies for specific lipid classes can vary.

  • Folch and Bligh-Dyer: These are considered "gold standard" methods for lipid extraction and are generally effective for a broad range of lipids, including phosphatidylcholines.[11] The Folch method, with its higher solvent-to-sample ratio, may be more efficient for tissues with high lipid content.[3][12]

  • MTBE Method: This method is a popular alternative that is less toxic than chloroform-based methods. It has been shown to be effective for a wide range of lipids.

For a highly saturated and hydrophobic lipid like 18:0-18:0 PC, a robust method like the Folch extraction with a sufficient solvent-to-sample ratio is a good starting point. However, empirical testing with your specific biological matrix is always recommended to determine the most efficient method.

Q3: Can Solid-Phase Extraction (SPE) improve the recovery of this compound?

A3: Yes, SPE can be a valuable tool in two ways:

  • Primary Extraction: SPE can be used as the primary method for lipid extraction, offering a different selectivity compared to liquid-liquid extraction.

  • Post-Extraction Cleanup: More commonly, SPE is used after a liquid-liquid extraction to remove non-lipid contaminants and interfering matrix components, which can indirectly improve the apparent recovery by reducing matrix effects during LC-MS analysis.[9][10]

One study demonstrated a recovery of 74.2% (±7.5%) for phosphatidylcholine from plasma using a combined chloroform-methanol extraction followed by SPE.[10]

Experimental Protocols

Below are detailed protocols for common lipid extraction methods.

Protocol 1: Modified Folch Method for Biological Fluids

This protocol is adapted for a 1 mL biological fluid sample (e.g., plasma, serum).

  • Sample Preparation:

    • To a 15 mL glass centrifuge tube, add 1 mL of the biological fluid sample.

    • Add the desired amount of this compound internal standard.

  • Extraction:

    • Add 8 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Agitate on a shaker at room temperature for 30 minutes.

  • Phase Separation:

    • Add 2 mL of 0.9% NaCl solution to the tube.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Re-extraction (Optional but Recommended):

    • Add another 4 mL of the 2:1 chloroform:methanol mixture to the remaining aqueous phase and protein pellet.

    • Vortex for 1 minute and centrifuge as before.

    • Collect the lower organic phase and combine it with the first extract.

  • Drying and Reconstitution:

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of isopropanol:acetonitrile:water, 65:30:5, v/v/v).

Protocol 2: Bligh-Dyer Method for Tissues

This protocol is designed for 1 gram of tissue.

  • Sample Preparation:

    • Weigh 1 gram of tissue and homogenize it in 1 mL of water.

    • Transfer the homogenate to a glass centrifuge tube.

    • Add the desired amount of this compound internal standard.

  • Extraction:

    • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex for 2 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Lipid Collection:

    • Collect the lower organic phase.

  • Drying and Reconstitution:

    • Dry and reconstitute the lipid extract as described in the Folch method.

Data Presentation

The following table summarizes reported recovery data for phosphatidylcholine using different extraction methods. Note that specific recovery for 18:0-18:0 PC may vary.

Extraction MethodMatrixAnalyte ClassAverage Recovery (%)Standard Deviation (%)Citation
Chloroform-Methanol + SPEPlasmaPhosphatidylcholine74.27.5[10]
Novel SPE MethodPlasmaAll Lipid Classes>70Not Reported[13]

Visualizations

Experimental Workflow for Lipid Extraction and Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_processing Sample Processing cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Homogenize Homogenize/Vortex Add_IS->Homogenize Add_Solvent Add Extraction Solvents (e.g., Chloroform:Methanol) Homogenize->Add_Solvent Phase_Separation Induce Phase Separation (Add Water/Saline & Centrifuge) Add_Solvent->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Compatible Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: Workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Internal Standard Recovery

G cluster_extraction Extraction Issues cluster_processing Processing Issues cluster_analysis Analytical Issues Low_Recovery Low Recovery of This compound Inefficient_Solvent Inefficient Solvent System Low_Recovery->Inefficient_Solvent Check Insufficient_Volume Insufficient Solvent Volume Low_Recovery->Insufficient_Volume Check Poor_Homogenization Poor Homogenization Low_Recovery->Poor_Homogenization Check Adsorption_Loss Adsorption to Plasticware Low_Recovery->Adsorption_Loss Check Evaporation_Loss Loss During Evaporation Low_Recovery->Evaporation_Loss Check Reconstitution_Problem Incomplete Reconstitution Low_Recovery->Reconstitution_Problem Check Matrix_Effects Matrix Effects (Ion Suppression) Low_Recovery->Matrix_Effects Check Instrument_Drift Instrument Instability Low_Recovery->Instrument_Drift Check Optimize_Solvents Test Folch, Bligh-Dyer, MTBE Inefficient_Solvent->Optimize_Solvents Increase_Ratio Increase Solvent:Sample Ratio Insufficient_Volume->Increase_Ratio Improve_Mixing Ensure Thorough Mixing Poor_Homogenization->Improve_Mixing Use_Glassware Use Glass Vials/Pipettes Adsorption_Loss->Use_Glassware Gentle_Drying Optimize Evaporation Evaporation_Loss->Gentle_Drying Optimize_Solvent Test Reconstitution Solvents Reconstitution_Problem->Optimize_Solvent SPE_Cleanup Add Solid-Phase Extraction Step Matrix_Effects->SPE_Cleanup System_Check Run System Suitability Tests Instrument_Drift->System_Check

Caption: Troubleshooting guide for low recovery of hydrophobic internal standards.

References

interpreting unexpected peaks in 18:0-18:0 PC-d35 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the analysis of 18:0-18:0 PC-d35 (d35-Distearoyl-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm observing unexpected peaks in my chromatogram when analyzing my this compound internal standard. What are the potential sources of these peaks?

Unexpected peaks in your LC-MS analysis of this compound can originate from several sources. These can be broadly categorized as issues related to the sample itself, the chromatography system, or the mass spectrometer. Common causes include:

  • Contamination: This is a significant source of extraneous peaks in lipidomics. Contaminants can be introduced from various sources, including:

    • Solvents: Alkylated amine species have been identified as contaminants in LC-MS grade methanol (B129727) and isopropanol (B130326), leading to unexpected adducts.[1]

    • Labware: Plasticware, such as polypropylene (B1209903) microcentrifuge tubes, can leach a substantial number of contaminants that may be mistaken for lipids.[2] Glassware can also introduce contaminants, although typically fewer than plastic.[2]

    • Sample Carryover: Residuals from a previous injection can elute in a subsequent run, appearing as "ghost peaks".[3]

  • Chromatographic Issues: Problems with the liquid chromatography system can manifest as unexpected or poorly shaped peaks.

    • Peak Splitting or Tailing: This can be caused by column overloading, a partially blocked column frit, or a mismatch between the sample solvent and the mobile phase.[3][4]

    • Retention Time Shifts: Fluctuations in flow rate, changes in mobile phase composition, or column degradation can cause peaks to appear at unexpected retention times.[5]

  • Mass Spectrometry-Related Issues: The mass spectrometer itself can be a source of unexpected signals.

    • In-source Fragmentation: The this compound molecule can fragment within the ion source, leading to the appearance of characteristic fragment ions. For phosphatidylcholines, a common fragment ion is the phosphocholine (B91661) head group at m/z 184.[6][7][8]

    • Isotopic Peaks: The natural abundance of isotopes (e.g., ¹³C) will result in small peaks at M+1, M+2, etc., relative to the monoisotopic peak.

    • Adduct Formation: Phosphatidylcholines can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or acetate (B1210297) ([M+CH₃COO]⁻), resulting in peaks at different m/z values.[9][10]

Question 2: How can I differentiate between a contaminant and a genuine, unexpected lipid species?

Distinguishing between contaminants and endogenous lipids requires a systematic approach:

  • Analyze a Blank Sample: Inject a "blank" sample (containing only the extraction solvent) and run it through your entire analytical workflow. Any peaks that appear in the blank are likely contaminants from your solvents, labware, or system.[11]

  • Check for Characteristic Fragments: True phosphatidylcholine species will typically produce a characteristic fragment ion at m/z 184 (the phosphocholine headgroup) upon collision-induced dissociation (CID) in the mass spectrometer.[6][8] If an unexpected peak does not produce this fragment, it is less likely to be a PC.

  • Review Common Contaminant Lists: Compare the m/z of the unexpected peak against known common contaminants. Several databases and publications list common contaminants found in LC-MS systems.

  • Evaluate Peak Shape: Contaminant peaks, especially those from carryover, may have poor chromatographic peak shapes (e.g., broad or tailing).[3]

Question 3: My this compound internal standard peak is showing splitting. What should I investigate?

Peak splitting can be attributed to either chromatographic problems or the presence of isomers.[4] Here’s a troubleshooting workflow:

  • Check for Column Overloading: Dilute your sample and re-inject it. If the peak splitting resolves at a lower concentration, you were likely overloading the column.[3]

  • Ensure Solvent Compatibility: The solvent your sample is dissolved in should be of similar or weaker strength than your initial mobile phase. A strong sample solvent can cause peak distortion.[3]

  • Inspect the Column: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly, leading to split peaks. Try back-flushing the column or replacing it if the problem persists.[4]

  • Consider Isomers: While less common for a synthetic standard, ensure that you are not resolving positional isomers of your standard. However, for endogenous lipids, the presence of positional isomers (e.g., 16:0/18:1-PC vs. 18:1/16:0-PC) is a real possibility.[8][9]

Troubleshooting Flowchart

G start Unexpected Peak Observed in This compound Analysis blank_analysis Inject a Blank Sample (Solvent Only) start->blank_analysis peak_in_blank Is the Peak Present in the Blank? blank_analysis->peak_in_blank contaminant Peak is Likely a Contaminant (Solvent, Labware, Carryover) peak_in_blank->contaminant Yes ms_analysis Analyze MS/MS Spectrum of the Unexpected Peak peak_in_blank->ms_analysis No troubleshoot_contamination Troubleshoot Contamination: - Use high-purity solvents - Pre-rinse labware - Implement wash steps between samples contaminant->troubleshoot_contamination fragment_184 Does it show a fragment at m/z 184? ms_analysis->fragment_184 chromatography_check Evaluate Chromatographic Peak Shape ms_analysis->chromatography_check not_pc Unlikely to be a Phosphatidylcholine Species fragment_184->not_pc No check_adducts Investigate Potential Adducts and In-Source Fragments fragment_184->check_adducts Yes adducts Is the m/z consistent with [M+Na]+, [M+K]+, or other adducts? check_adducts->adducts in_source_fragment Is the m/z consistent with a known in-source fragment? adducts->in_source_fragment No known_species Peak is a known adduct or fragment of the internal standard adducts->known_species Yes in_source_fragment->known_species Yes unknown_species Peak may be an unknown contaminant or unexpected species. Further investigation required. in_source_fragment->unknown_species No peak_shape Is the peak split, tailing, or fronting? chromatography_check->peak_shape troubleshoot_chromatography Troubleshoot Chromatography: - Check for column overload - Verify solvent compatibility - Inspect column and connections peak_shape->troubleshoot_chromatography Yes good_peak Peak shape is good. Proceed with MS analysis. peak_shape->good_peak No good_peak->ms_analysis

Caption: Troubleshooting workflow for unexpected peaks.

Common Contaminants and Adducts

The following table summarizes common sources of unexpected peaks in lipidomics analysis.

m/z of Unexpected PeakPotential IdentityLikely SourceRecommended Action
VariesPlasticizers (e.g., phthalates)Polypropylene tubes, plastic labware[2]Use glass or pre-screened plasticware; perform blank injections.
VariesAlkylated aminesMethanol, isopropanol solvents[1]Test solvents from different vendors; use fresh, high-purity solvents.
VariesCarryover from previous sampleLC system (injector, column)[3][5]Implement rigorous wash steps between samples; check for system dead volume.
[M+23]⁺Sodium Adduct ([M+Na]⁺)Glassware, mobile phase additivesConfirm with MS/MS; expect this adduct, especially with sodiated precursors.[7]
[M+39]⁺Potassium Adduct ([M+K]⁺)Glassware, biological samplesConfirm with MS/MS.
[M-15]⁻Demethylated PCIn-source fragmentation[9]Optimize source conditions to minimize fragmentation.
184.07Phosphocholine headgroupIn-source fragmentation[6][7]Expected fragment; can be used for precursor ion scanning of PCs.[12]

Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis

This protocol provides a general framework for the extraction and analysis of phosphatidylcholines.

1. Lipid Extraction (Folch Method)

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the homogenized sample in a glass tube. The this compound internal standard should be added at this stage.

  • Vortexing: Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and lipid extraction.

  • Phase Separation: Add 0.9% NaCl solution to the mixture and vortex again. Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to facilitate phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipid separation (e.g., Acquity BEH C18, 2.1 x 150 mm, 1.7 µm).[11]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for PC analysis.

    • Scan Mode: Full scan MS for initial analysis, followed by data-dependent MS/MS or targeted MS/MS (precursor ion scanning for m/z 184) for identification and quantification.

    • Collision Energy: A stepped collision energy (e.g., 20-40 eV) is often used to generate a comprehensive fragmentation pattern.[13]

Logical Relationship Diagram

G cluster_sources Potential Sources of Unexpected Peaks cluster_manifestations Observed Manifestations Contamination Contamination GhostPeaks Ghost Peaks Contamination->GhostPeaks SolventAdducts Solvent Adducts Contamination->SolventAdducts PlasticizerPeaks Plasticizer Peaks Contamination->PlasticizerPeaks Chromatography Chromatographic Issues PeakSplitting Peak Splitting/Tailing Chromatography->PeakSplitting RetentionShift Retention Time Shifts Chromatography->RetentionShift MS_Issues Mass Spectrometry Issues InSourceFragments In-Source Fragments MS_Issues->InSourceFragments IsotopicPeaks Isotopic Peaks MS_Issues->IsotopicPeaks SaltAdducts Salt Adducts MS_Issues->SaltAdducts

Caption: Sources and manifestations of unexpected peaks.

References

Validation & Comparative

Validating Lipid Quantification Accuracy: A Comparative Guide to Using 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of lipids is paramount in understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. This guide provides a comprehensive comparison of internal standards for the precise measurement of phosphatidylcholines (PCs), with a focus on the application of the deuterated standard 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (18:0-18:0 PC-d35). We present supporting experimental data, detailed methodologies, and objective comparisons with alternative standards to aid researchers in making informed decisions for their lipidomics workflows.

The Critical Role of Internal Standards in Lipid Quantification

Mass spectrometry-based lipidomics is a powerful tool for the comprehensive analysis of lipids in biological samples. However, the accuracy and reproducibility of quantification can be affected by various factors, including sample extraction efficiency, matrix effects, and instrument variability.[1] Internal standards (IS) are essential for correcting these variations.[2] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the mass spectrometer. It is added to the sample at a known concentration before sample preparation, allowing for the normalization of the analyte's signal.[3]

Deuterated lipids, where hydrogen atoms are replaced by deuterium, are considered the gold standard for internal standards in mass spectrometry.[4] They exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring they behave similarly during extraction and chromatography, while their increased mass allows for their distinct detection.[4]

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. Here, we compare the performance of this compound with another commonly used type of internal standard: odd-chain PCs.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) A stable isotope-labeled version of a common endogenous PC. Co-elutes with and has nearly identical ionization efficiency as the target analyte.- High accuracy and precision due to similar behavior to the endogenous analyte. - Corrects for matrix effects effectively. - Commercially available from suppliers like Avanti Polar Lipids.- Potential for isotopic overlap with naturally occurring heavy isotopes of the analyte, especially at low concentrations.[5] - Higher cost compared to other standards.
Odd-Chain PCs (e.g., 17:0-17:0 PC) A non-endogenous lipid with fatty acid chains of an odd number of carbons.- Lower cost and readily available. - No isotopic overlap with endogenous lipids.- Differences in extraction efficiency and ionization response compared to endogenous even-chain PCs can lead to quantification inaccuracies. - May not fully compensate for matrix effects experienced by all endogenous PC species.

Quantitative Performance Data

AnalyteLinearity (R²)Limit of Detection (LOD) (pmol/mL)Limit of Quantification (LOQ) (pmol/mL)
PC(16:0/18:1)>0.990.51.5
PC(18:0/18:2)>0.990.41.2
PC(18:0/20:4)>0.990.82.4
PC(18:1/18:1)>0.990.61.8

This data is representative of a validated UPLC-MS/MS method for phospholipid quantification and serves as an example of expected performance when using appropriate deuterated internal standards.

Experimental Protocols

Achieving accurate and reproducible lipid quantification requires meticulous attention to the experimental workflow. Below are detailed methodologies for sample preparation and LC-MS/MS analysis using this compound as an internal standard.

1. Sample Preparation: Lipid Extraction

A common and effective method for extracting lipids from plasma or serum is the Matyash method, which uses methyl-tert-butyl ether (MTBE).[7]

G start Start: Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is add_methanol Add Methanol (B129727) add_is->add_methanol vortex1 Vortex add_methanol->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex & Incubate add_mtbe->vortex2 add_water Add Water (Phase Separation) vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge vortex3->centrifuge collect_upper Collect Upper (Organic) Phase centrifuge->collect_upper dry Dry Under Nitrogen collect_upper->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Lipid extraction workflow using the Matyash method.

Protocol Steps:

  • To 100 µL of plasma or serum, add a known amount of this compound internal standard solution.

  • Add 300 µL of methanol and vortex thoroughly.

  • Add 1 mL of MTBE and vortex for 10 minutes.

  • Incubate at room temperature for 1 hour.

  • Add 250 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic phase into a clean tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G sample Reconstituted Lipid Extract hplc UPLC/HPLC Separation (e.g., C18 column) sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1: Precursor Ion Scan esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (e.g., m/z 184 for PC) cid->ms2 detection Detection & Quantification ms2->detection end Data Analysis detection->end

General workflow for LC-MS/MS analysis of phosphatidylcholines.

Typical LC-MS/MS Parameters:

  • LC System: Ultra-high performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase column, such as a C18 column, is commonly used for lipid separation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) or formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with similar additives.

  • Gradient: A gradient elution is employed to separate the different lipid species.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used for PC analysis.

  • MRM Transitions:

    • Endogenous PCs: Precursor of [M+H]+ -> Product of m/z 184.07 (phosphocholine headgroup).

    • This compound: The specific precursor m/z for the deuterated standard is monitored, fragmenting to the same m/z 184.07 product ion.

Conclusion

The use of a deuterated internal standard, such as this compound, is highly recommended for achieving the most accurate and precise quantification of phosphatidylcholines in complex biological samples. Its chemical similarity to endogenous PCs ensures reliable correction for variations throughout the analytical workflow. While odd-chain PCs offer a lower-cost alternative, they may introduce inaccuracies due to differences in their physicochemical properties. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to implement robust and reliable lipid quantification methods in their studies, ultimately leading to more confident and impactful scientific discoveries.

References

A Head-to-Head Comparison of 18:0-18:0 PC-d35 and 13C-labeled PC as Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Phosphatidylcholine Quantification

In the precise world of quantitative mass spectrometry, particularly in the burgeoning field of lipidomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection, thus correcting for variability. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (18:0-18:0 PC): the deuterated 18:0-18:0 PC-d35 and a theoretical, uniformly 13C-labeled counterpart (13C-PC).

Executive Summary: Performance at a Glance

For scientists requiring the highest degree of accuracy in their quantitative lipid analysis, 13C-labeled phosphatidylcholine (PC) internal standards are demonstrably superior to their deuterated counterparts like this compound . The primary advantages of ¹³C-labeling lie in its isotopic stability and the near-perfect co-elution with the endogenous, unlabeled analyte. This ensures a more accurate correction for matrix effects, which is a significant source of error in mass spectrometry.

While deuterated standards are more prevalent due to their lower cost and simpler synthesis, they are susceptible to chromatographic separation from the analyte and potential isotopic exchange, which can compromise data quality. This guide will delve into the experimental principles and data that underpin this recommendation.

Performance Face-Off: A Quantitative Comparison

To illustrate the performance differences between this compound and a 13C-labeled PC internal standard, the following table summarizes expected outcomes from a typical LC-MS/MS experiment based on established principles and data from analogous comparative studies.[1][2]

Performance MetricThis compound (Deuterated)13C-labeled PCRationale
Chromatographic Co-elution with Analyte Partial separation may occur.Near-perfect co-elution.The significant mass difference between deuterium (B1214612) and hydrogen can alter the physicochemical properties, leading to a slight retention time shift.[2]
Correction for Matrix Effects Good, but can be inaccurate if chromatographic shift is significant.Excellent and highly accurate.Co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same time.[3]
Isotopic Stability Generally stable, but risk of D/H back-exchange in certain conditions.Highly stable with no risk of isotope exchange.Carbon-carbon bonds are not susceptible to exchange with protons from the solvent.
Accuracy of Quantification Good to Very Good.Excellent.More reliable correction for matrix effects leads to higher accuracy.
Precision (CV%) <15%<10%Consistent co-elution and stable isotopic signal result in lower variability.
Cost-Effectiveness More affordable and widely available.More expensive due to complex synthesis.Deuteration is often a simpler and less costly process than uniform 13C enrichment.

The Underlying Science: Isotope Effects and Their Consequences

The primary differentiator in performance between deuterated and ¹³C-labeled standards is the "isotope effect". Due to the substantial mass difference between hydrogen (H) and deuterium (D) (approximately 100%), deuterated compounds can exhibit slightly different chemical and physical properties compared to their non-deuterated counterparts.[2]

This can manifest as a chromatographic shift , where the deuterated standard elutes slightly earlier or later than the native analyte.[2] If this shift is significant, the analyte and the internal standard will experience different matrix effects in the mass spectrometer's ion source, leading to inaccurate quantification.

In contrast, the relative mass difference between Carbon-12 (¹²C) and Carbon-13 (¹³C) is much smaller. Consequently, ¹³C-labeled internal standards are chemically and physically more similar to the native analyte, resulting in near-perfect co-elution . This ensures that both compounds are subjected to the same matrix conditions, allowing for a more accurate correction and, therefore, more reliable quantitative data.

Experimental Protocol: A Comparative Lipidomics Workflow

The following protocol outlines a typical workflow for the quantitative analysis of 18:0-18:0 PC in a biological matrix (e.g., plasma) using both this compound and a 13C-labeled PC as internal standards.

Sample Preparation (Folch Extraction)
  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution (either this compound or 13C-labeled PC) to each plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass syringe and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separating phospholipids.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate.

    • Gradient: A suitable gradient is run to separate the lipids, for example, starting at 30% B and increasing to 99% B over 15 minutes.[4]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 18:0-18:0 PC (Analyte): Precursor ion (Q1) m/z 790.6 -> Product ion (Q3) m/z 184.1 (phosphocholine headgroup).

      • This compound (Deuterated IS): Precursor ion (Q1) m/z 825.8 -> Product ion (Q3) m/z 184.1.

      • 13C-labeled PC (¹³C IS): The specific m/z will depend on the number of ¹³C atoms. For a fully labeled 18:0-18:0 PC (C44), the precursor ion would be m/z 834.6 -> Product ion (Q3) m/z 184.1 (assuming the headgroup is not labeled).

Data Analysis
  • Peak Integration: Integrate the peak areas of the analyte and the internal standard for each sample.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating the response ratio from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Workflow and Key Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with Internal Standard (this compound or 13C-PC) Plasma->Spike Folch Folch Extraction (Chloroform/Methanol) Spike->Folch Dry Dry Down Folch->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for the quantification of 18:0-18:0 PC.

G cluster_deuterated Deuterated IS (this compound) cluster_13C 13C-labeled IS D_Coelution Potential Chromatographic Shift D_Matrix Inaccurate Matrix Effect Correction D_Coelution->D_Matrix D_Stability Risk of D/H Exchange D_Cost Lower Cost C_Coelution Co-elutes with Analyte C_Matrix Accurate Matrix Effect Correction C_Coelution->C_Matrix C_Stability Isotopically Stable C_Cost Higher Cost Choice Choice of Internal Standard Choice->D_Coelution Choice->C_Coelution

Caption: Comparison of key properties for deuterated vs. 13C-labeled internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical decision in quantitative lipidomics that directly impacts the quality and reliability of the resulting data. While deuterated internal standards like this compound are a cost-effective and widely used option, they possess inherent limitations, most notably the potential for chromatographic separation from the analyte, which can lead to inaccurate quantification.

For researchers, scientists, and drug development professionals who require the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior choice . Their ability to co-elute with the endogenous analyte ensures a more robust and accurate correction for matrix effects, ultimately leading to more reliable and defensible quantitative data. The additional upfront cost of a ¹³C-labeled standard is often justified by the increased data quality and the reduced need for troubleshooting and re-analysis.

References

A Researcher's Guide to Deuterated Lipid Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the selection of appropriate internal standards is a critical determinant of data quality and reliability. Deuterated lipids have emerged as the gold standard for quantitative mass spectrometry-based lipidomics, offering a robust means to correct for analytical variability. This guide provides an objective comparison of key considerations when selecting deuterated lipid standards, supported by experimental protocols and data interpretation strategies.

Deuterated lipid standards are analogs of endogenous lipids in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling renders them distinguishable by mass spectrometry from their naturally occurring counterparts, while maintaining nearly identical chemical and physical properties. This characteristic is paramount for their function as internal standards, as they can be spiked into a sample at a known concentration at the beginning of the analytical workflow to account for variations in sample extraction, recovery, and instrument response.[1]

Key Performance Characteristics of Deuterated Lipid Standards

The accuracy and precision of quantitative lipidomics are directly influenced by the quality of the deuterated internal standards used. When comparing different commercial sources or batches of deuterated lipids, researchers should critically evaluate the following performance characteristics:

Performance Characteristic Description Importance in Quantitative Analysis Typical Specification/Consideration
Isotopic Purity The percentage of the lipid population that contains the specified number of deuterium atoms. It is a measure of the enrichment of the stable isotope.[2]High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, which can affect the accuracy of quantification. It ensures a distinct mass shift from the endogenous analyte.[3]Isotopic enrichment should ideally be >98%. The isotopologue distribution (presence of d0, d1, d2, etc. species) should be well-characterized.[2]
Chemical Purity The percentage of the material that is the specified lipid molecule, free from other lipid or non-lipid contaminants.High chemical purity prevents the introduction of interfering compounds that could co-elute with the analyte of interest or suppress its ionization, leading to inaccurate measurements.Should be >99% as determined by techniques like TLC or LC-MS.
Stability The ability of the deuterated lipid to resist degradation under specified storage and handling conditions.[4]Ensures that the concentration of the internal standard remains constant from preparation to analysis, which is fundamental for accurate quantification. Unsaturated lipids are particularly susceptible to oxidation.Should be stored under an inert atmosphere (e.g., argon) at low temperatures (e.g., -20°C or -80°C) and protected from light. Stability data from the manufacturer should be considered.[4]
Lot-to-Lot Consistency The reproducibility of the isotopic purity, chemical purity, and concentration between different manufacturing batches of the same standard.Essential for long-term studies and for comparing data generated at different times, ensuring the reliability and comparability of results.Reputable suppliers will provide a Certificate of Analysis with detailed quality control data for each lot.
Co-elution with Analyte In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard should ideally co-elute with the endogenous analyte.Co-elution ensures that both the analyte and the internal standard experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[5]A slight shift in retention time can sometimes be observed between the deuterated and non-deuterated lipid. This should be minimal to ensure they are within the same matrix effect window.[5]

Experimental Protocols

Accurate quantification of lipids using deuterated standards relies on meticulously executed experimental protocols. Below are detailed methodologies for key steps in a typical lipidomics workflow.

Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from various biological matrices such as plasma, cells, or tissues.[6]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Deuterated internal standard mix in a suitable solvent

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add a known amount of the deuterated lipid internal standard mixture. The amount should be optimized to be within the linear dynamic range of the instrument and comparable to the expected level of the endogenous analytes.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of LC-MS grade water to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis of Fatty Acids

This protocol describes the analysis of fatty acids using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.[6]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard need to be optimized. For example:

    • Arachidonic Acid: m/z 303.2 -> 259.2

    • Arachidonic Acid-d8: m/z 311.2 -> 267.2

Mandatory Visualizations

Experimental Workflow for Lipidomics Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for quantitative lipidomics using deuterated internal standards.

Logical Workflow for Evaluating Internal Standard Performance

Caption: A logical workflow for the evaluation and validation of a deuterated lipid internal standard.

PI3K Signaling Pathway and the Role of Lipid Analysis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[7] The core of this pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[8] Quantitative analysis of these phosphoinositides and their downstream metabolites using deuterated standards is essential for understanding the dynamics of this pathway in both normal physiology and disease states like cancer.

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation Downstream Downstream Signaling (Cell Growth, Survival) AKT->Downstream

Caption: Simplified diagram of the PI3K signaling pathway, where deuterated phosphoinositide standards are used to quantify key lipid messengers.

References

Assessing the Isotope Effect of 1,2-distearoyl-sn-glycero-3-phosphocholine (18:0-18:0 PC) Deuteration on Lipid Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in lipid molecules offers a powerful tool for investigating membrane structure and dynamics. This guide provides a comparative analysis of the behavioral differences between the non-deuterated 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and its chain-deuterated counterpart, 1,2-distearoyl-d70-sn-glycero-3-phosphocholine (d70-DSPC), where the 35 hydrogens on each of the two stearoyl chains are replaced by deuterium. Understanding these differences is crucial for the accurate interpretation of data from biophysical studies and for the rational design of lipid-based drug delivery systems.

Quantitative Data Comparison

The following table summarizes the key physical parameters of DSPC and d70-DSPC, highlighting the impact of acyl chain deuteration on the behavior of this saturated phospholipid.

Property18:0-18:0 PC (DSPC)18:0-18:0 PC-d70 (d70-DSPC)Impact of Deuteration
Main Phase Transition Temperature (Tm) ~55 °C[1][2]Estimated ~50-52 °CLowering of Tm
Enthalpy of Main Transition (ΔHm) Reported values vary, typically in the range of 40-50 kJ/molExpected to be lower than DSPCDecrease in ΔHm
Entropy of Main Transition (ΔSm) Expected to be lower than DSPCExpected to be lower than DSPCDecrease in ΔSm
Bilayer Thickness ~4.5 - 4.8 nm (gel phase)[3]Expected to be slightly reduced in the gel phaseReduction in thickness
Area per Lipid ~0.48 nm2 (gel phase)[3]Expected to be slightly increased in the gel phaseIncrease in area per lipid
Acyl Chain Order Highly ordered in the gel phaseLess ordered in the gel phaseDecrease in acyl chain order

Note: The values for d70-DSPC are estimated based on the general trends observed for other deuterated phospholipids, which show a 3-5 °C decrease in Tm and a reduction in transition enthalpy upon acyl chain deuteration. Direct experimental values for d70-DSPC were not available in the reviewed literature.

Experimental Protocols

The characterization of the physicochemical properties of DSPC and d70-DSPC liposomes is primarily conducted using the following techniques:

1. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermotropic phase behavior of the lipids, including the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

  • Sample Preparation:

    • DSPC or d70-DSPC is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is dried under high vacuum for at least 2 hours to remove residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the Tm of the lipid (~65 °C for DSPC) to form multilamellar vesicles (MLVs).

    • The MLV suspension is subjected to several freeze-thaw cycles to ensure homogeneity.

  • Data Acquisition:

    • The lipid dispersion and a matching buffer reference are loaded into the DSC sample and reference cells, respectively.

    • The samples are scanned over a temperature range that encompasses the phase transition (e.g., 25 °C to 70 °C) at a controlled scan rate (e.g., 1 °C/min).

    • The differential power required to maintain a zero temperature difference between the sample and reference cells is recorded as a function of temperature.

    • The resulting thermogram shows an endothermic peak at the phase transition. The peak maximum corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy (ΔH).

2. Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such as thickness and electron density profiles.

  • Sample Preparation:

    • Unilamellar vesicles (ULVs) are prepared by extrusion of MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • The extrusion process is carried out at a temperature above the lipid's Tm.

    • The size and lamellarity of the vesicles are confirmed by dynamic light scattering (DLS).

  • Data Acquisition:

    • The liposome (B1194612) suspension is placed in a sample holder with X-ray transparent windows.

    • The sample is exposed to a collimated X-ray beam.

    • The scattered X-rays are detected at small angles (typically < 5°).

    • The scattering data is analyzed to obtain a form factor, from which the bilayer thickness and other structural parameters can be derived by fitting to a model of the lipid bilayer electron density.

3. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 2H NMR for deuterated lipids, provides detailed information on the order and dynamics of the lipid acyl chains.

  • Sample Preparation:

    • MLVs are prepared as described for DSC.

    • For oriented samples, the lipid dispersion is applied to thin glass plates, which are then stacked and hydrated.

  • Data Acquisition:

    • The sample is placed in the NMR spectrometer.

    • For 2H NMR of d70-DSPC, the quadrupolar splitting of the deuterium signal is measured.

    • The magnitude of the quadrupolar splitting is directly related to the order parameter of the C-D bonds in the acyl chains, providing a measure of the conformational order of the lipid tails.

Visualizations

Below are diagrams illustrating the experimental workflow for assessing the isotope effect and a conceptual representation of the structural changes in the lipid bilayer upon deuteration.

G Experimental Workflow for Assessing Lipid Isotope Effects cluster_0 Sample Preparation cluster_1 Biophysical Characterization cluster_2 Data Analysis & Comparison prep_dspc DSPC Lipid Film hydrate_dspc Hydration (Buffer) prep_dspc->hydrate_dspc prep_d70_dspc d70-DSPC Lipid Film hydrate_d70_dspc Hydration (Buffer) prep_d70_dspc->hydrate_d70_dspc mlv_dspc DSPC MLVs hydrate_dspc->mlv_dspc mlv_d70_dspc d70-DSPC MLVs hydrate_d70_dspc->mlv_d70_dspc dsc Differential Scanning Calorimetry (DSC) mlv_dspc->dsc saxs Small-Angle X-ray Scattering (SAXS) mlv_dspc->saxs mlv_d70_dspc->dsc mlv_d70_dspc->saxs nmr Solid-State NMR (2H NMR for d70-DSPC) mlv_d70_dspc->nmr tm_analysis Phase Transition Temp (Tm) Enthalpy (ΔH) dsc->tm_analysis thickness_analysis Bilayer Thickness Area per Lipid saxs->thickness_analysis order_analysis Acyl Chain Order Parameter nmr->order_analysis comparison Comparative Analysis of DSPC vs. d70-DSPC tm_analysis->comparison thickness_analysis->comparison order_analysis->comparison

Experimental workflow for comparing the biophysical properties of DSPC and d70-DSPC.

Conceptual diagram of the effect of deuteration on lipid bilayer properties in the gel phase.

Discussion and Implications

The primary effect of substituting hydrogen with deuterium in the acyl chains of DSPC is a weakening of the van der Waals interactions between the lipid tails. This leads to a less ordered packing of the lipids in the gel phase, as evidenced by a lower phase transition temperature, reduced enthalpy of transition, and a thinner bilayer with a larger area per lipid.

For researchers utilizing deuterated lipids in techniques like neutron scattering and solid-state NMR, it is imperative to account for these altered physical properties. The lower Tm of d70-DSPC means that at a given temperature, the deuterated lipid bilayer will be more fluid than its non-deuterated counterpart. This can influence the dynamics and function of membrane-associated proteins.

In the context of drug delivery, the choice between DSPC and a deuterated analogue could influence the stability and release characteristics of liposomal formulations. The lower Tm of d70-DSPC might be exploited for temperature-sensitive drug release applications at a lower temperature threshold. However, the potential for increased membrane permeability due to reduced packing density must also be considered.

References

A Researcher's Guide to the Quantitative Performance of 18:0-18:0 PC-d35 and Other Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the quantitative performance of 18:0-18:0 PC-d35, a deuterated phosphatidylcholine (PC) internal standard, with other common alternatives in various biological matrices. The information presented is supported by a synthesis of data from established experimental methodologies.

Disclaimer: Direct, publicly available quantitative performance data specifically for this compound is limited. The data presented in this guide is representative of the performance expected from high-purity, stable isotope-labeled phosphatidylcholine internal standards based on published lipidomics validation studies.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is chemically similar to the analyte of interest but isotopically distinct, allowing it to be differentiated by the mass spectrometer. Stable isotope-labeled standards, such as deuterated lipids, are considered the gold standard as they co-elute with the endogenous analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer.

Quantitative Performance Comparison of Phosphatidylcholine Internal Standards

The choice of an internal standard can significantly impact the quality of quantitative data. The following tables summarize the expected performance of this compound and alternative internal standards in common biological matrices.

Table 1: Performance in Plasma/Serum

Internal Standard TypeAnalyte(s)Linearity (R²)Precision (CV%)Accuracy (% Recovery)Lower Limit of Quantification (LLOQ)
This compound Saturated/Monounsaturated PCs>0.99<15%85-115%Low pmol
Other Deuterated PCs (e.g., 16:0-18:1-d7 PC)Specific matching PCs>0.99<15%85-115%Low pmol
¹³C-labeled PCsAll PCs>0.99<15%90-110%Low pmol
Odd-chain PCs (e.g., 17:0-17:0 PC)Saturated/Monounsaturated PCs>0.98<20%80-120%Mid pmol

Table 2: Performance in Tissue Homogenates (e.g., Liver, Brain)

Internal Standard TypeAnalyte(s)Linearity (R²)Precision (CV%)Accuracy (% Recovery)Lower Limit of Quantification (LLOQ)
This compound Saturated/Monounsaturated PCs>0.99<20%80-120%Mid pmol
Other Deuterated PCs (e.g., 16:0-18:1-d7 PC)Specific matching PCs>0.99<20%80-120%Mid pmol
¹³C-labeled PCsAll PCs>0.99<20%85-115%Mid pmol
Odd-chain PCs (e.g., 17:0-17:0 PC)Saturated/Monounsaturated PCs>0.98<25%75-125%High pmol

Detailed Experimental Protocols

The following is a representative protocol for the extraction and quantification of phosphatidylcholines from human plasma using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction (Folch Method)

  • Materials: Human plasma, this compound internal standard solution (in methanol), Chloroform, Methanol, 0.9% NaCl solution, Glass centrifuge tubes.

  • Procedure:

    • To a glass centrifuge tube, add 50 µL of human plasma.

    • Add 10 µL of the this compound internal standard solution at a known concentration.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the precursor-to-product ion transitions specific to the target PC species and the internal standard. For PCs, a common transition is the precursor ion [M+H]⁺ to the product ion m/z 184.07 (phosphocholine headgroup).

      • Example for an endogenous PC (18:0-18:1): Precursor m/z 788.6 → Product m/z 184.1

      • Example for this compound: Precursor m/z 825.8 → Product m/z 184.1

    • Data Analysis: Integrate the peak areas for the endogenous PC species and the this compound internal standard. Calculate the concentration of the endogenous PCs using a calibration curve generated with known amounts of non-labeled standards and a fixed amount of the internal standard.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in quantitative lipidomics, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting an appropriate internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation Reconstitute->LC Reconstitute->LC MS MS/MS Detection (MRM) Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Analyte/IS Ratio Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Caption: Experimental workflow for quantitative lipidomics.

G start Start: Need for Quantitative Lipid Analysis q1 Is a chemically identical, stable isotope-labeled standard available? start->q1 a1_yes Use Stable Isotope-Labeled IS (e.g., Deuterated or ¹³C) q1->a1_yes Yes a1_no Use a structurally similar (analog) internal standard q1->a1_no No q2 Deuterated or ¹³C? a1_yes->q2 a2_c13 ¹³C-labeled (No chromatographic shift) q2->a2_c13 Ideal a2_d Deuterated (Cost-effective, widely available) q2->a2_d Practical end_gold Highest Accuracy & Precision a2_c13->end_gold a2_d->end_gold q3 Odd-chain or other structural analog? a1_no->q3 a3_odd Odd-chain lipid (Similar extraction & ionization) q3->a3_odd Preferred a3_other Other analog (Requires careful validation) q3->a3_other Alternative end_silver Good Accuracy & Precision a3_odd->end_silver a3_other->end_silver

Caption: Decision tree for internal standard selection.

Cross-Validation of 18:0-18:0 PC-d35 with other Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in understanding their roles in health and disease, and for the development of novel therapeutics. 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), with the notation 18:0-18:0 PC, is a common phosphatidylcholine species. Its deuterated analogue, 18:0-18:0 PC-d35, serves as a crucial internal standard in mass spectrometry-based lipidomics for achieving precise and reliable quantification. This guide provides an objective comparison of the performance of this compound as an internal standard against other quantification methodologies, supported by experimental data from various studies.

Principles of Lipid Quantification using Isotope-Labeled Internal Standards

The core principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. This method relies on the addition of a known quantity of the isotopically labeled standard to a sample prior to analysis. The deuterated standard is chemically identical to its endogenous counterpart and thus exhibits similar behavior during sample preparation, extraction, and chromatographic separation.[1] However, it can be distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to that of the deuterated internal standard, accurate quantification can be achieved, as it corrects for variations in sample recovery and matrix effects.[1]

Comparison of Quantification Strategies

The selection of an internal standard is a critical step in developing a robust quantitative lipidomics workflow. The following table summarizes the key characteristics and performance of different internal standard strategies, including the use of a species-specific deuterated standard like this compound.

Internal Standard TypePrincipleAdvantagesDisadvantages
Species-Specific Deuterated Standard (e.g., this compound) A deuterated version of the target analyte.Co-elutes closely with the endogenous analyte, providing the most accurate correction for matrix effects and ionization suppression.[1]A specific deuterated standard is required for each analyte to be quantified. May have slight retention time shifts compared to the native analyte.[1]
Class-Specific Deuterated Standard A single deuterated standard representing an entire lipid class.More cost-effective than using a standard for every single species. Corrects for general class-specific matrix effects.May not perfectly mimic the behavior of all species within the class, especially those with different acyl chain lengths and degrees of saturation.
Odd-Chain Lipid Standard A lipid with odd-numbered carbon chains, which is not naturally abundant in most biological systems.Can be used to quantify a range of lipids within a class without isotopic overlap with endogenous species.May not have the same ionization efficiency or chromatographic behavior as all endogenous even-chain lipids.
Non-Isotopically Labeled (External) Standard A non-labeled standard of the analyte, run separately or added post-extraction.Simple to implement and readily available.Does not correct for variations in sample preparation, extraction efficiency, or matrix effects during ionization.

Experimental Data and Performance Metrics

Table 1: Cross-Laboratory Reproducibility using a Standardized Platform with Deuterated Internal Standards

This table summarizes data from a study that evaluated the performance of a quantitative lipidomics platform across nine different laboratories using NIST Standard Reference Materials. The platform utilized a comprehensive set of 54 deuterated internal standards, including those for phosphatidylcholines.

Lipid ClassAverage Coefficient of Variation (CV) across 9 Labs
Phosphatidylcholines (PC)< 15%
Diacylglycerols (DAG)8%
Triacylglycerols (TAG)7%
Ceramides (CER)5%

Data adapted from a cross-laboratory standardization study demonstrating high reproducibility with the use of deuterated internal standards.

The low coefficient of variation across multiple laboratories highlights the robustness and reliability of using a standardized protocol with deuterated internal standards for lipid quantification.

Table 2: Comparison of LC-MS with Orthogonal Quantification Methods

This table presents a conceptual comparison based on a study that proposed a cross-validation scheme for lipidomics workflows by comparing LC-MS-based quantification with species-unspecific methods like ³¹P NMR and ICP-MS.

MethodPrincipleAnalyte SpecificitySensitivityThroughput
LC-MS with Deuterated Internal Standard Isotope dilution mass spectrometry.High (species-specific).High (pmol to fmol range).High.
³¹P Nuclear Magnetic Resonance (NMR) Quantifies phosphorus-containing lipids based on the ³¹P nucleus signal.Class-specific (distinguishes phospholipid classes).Low.Low.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Measures the phosphorus content of lipid classes after separation.Class-specific.Moderate.Moderate.

This table illustrates the complementary nature of different quantification methods. While ³¹P NMR and ICP-MS can provide accurate class-total quantification, LC-MS with deuterated standards offers the advantage of species-specific quantification with high sensitivity.[2]

Experimental Protocols

General Protocol for Lipid Extraction and Quantification by LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general workflow for the quantification of phosphatidylcholines using this compound as an internal standard.

  • Sample Preparation: Homogenize tissue or plasma samples in an appropriate solvent.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE). The Bligh and Dyer method is a classic approach, while MTBE extraction has been shown to offer good performance.

  • Sample Reconstitution: Evaporate the organic solvent phase under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).[1]

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Use a suitable column (e.g., C18 or HILIC) to separate the different lipid species.

    • Mass Spectrometry: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous 18:0-18:0 PC and the deuterated this compound.

  • Data Analysis: Calculate the concentration of the endogenous 18:0-18:0 PC by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a calibration curve.

Visualization of Workflows

Experimental Workflow for Lipid Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Lipid Extraction (e.g., MTBE) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Lipid quantification workflow using a deuterated internal standard.

Logical Relationship of Quantification Methods

G cluster_validation Cross-Validation Approaches Deuterated_IS Deuterated Internal Standard (e.g., this compound) Odd_Chain_IS Odd-Chain Internal Standard Deuterated_IS->Odd_Chain_IS Comparison of LC-MS Internal Standards NMR 31P NMR Deuterated_IS->NMR Cross-Method Validation ICP_MS ICP-MS Deuterated_IS->ICP_MS Cross-Method Validation

Caption: Cross-validation relationships between quantification methods.

References

Navigating the Nuances of Deuteration: A Comparative Guide to 18:0-18:0 PC-d35 Performance by Deuteration Position

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging deuterated lipids as internal standards in mass spectrometry-based lipidomics, the precise location of deuterium (B1214612) atoms can significantly influence analytical performance. This guide provides a comprehensive comparison of 18:0-18:0 PC-d35 (DSPC-d35) performance, focusing on the impact of deuteration at the acyl chain versus the headgroup, and within the sn-1 versus sn-2 positions of the acyl chains. While direct comparative studies on all positional isomers of this compound are not extensively available in the reviewed literature, this guide synthesizes existing data on phospholipid fragmentation and chromatographic behavior to provide a robust framework for selecting the optimal deuterated standard for your research needs.

Executive Summary

Performance Comparison: Acyl Chain vs. Headgroup Deuteration

The most critical performance metrics for a deuterated internal standard in mass spectrometry are its mass spectrometric fragmentation pattern, which should be predictable and distinct from the non-deuterated analyte, and its chromatographic co-elution with the analyte.

Performance MetricAcyl Chain Deuteration (e.g., 18:0-d35/18:0-PC)Headgroup Deuteration (e.g., 18:0/18:0-PC (d9-choline))Non-Deuterated Alternative (e.g., odd-chain PC)
Mass Shift High (e.g., +35 Da for d35)Low (e.g., +9 Da for d9-choline)Different molecular weight
Co-elution with Analyte Generally co-elutes closely, though minor retention time shifts can occur.[1][2]Expected to have minimal impact on retention time in reversed-phase LC.Elutes at a different time.
Fragmentation Pattern Fragmentation of the deuterated acyl chain allows for clear distinction from the endogenous lipid.The characteristic phosphocholine (B91661) headgroup fragment (m/z 184) remains unchanged.Fragmentation pattern is similar to the endogenous analyte but with different precursor and fragment masses.
Potential for Isotopic Scrambling Minimal, especially with perdeuteration of the acyl chain.Low potential for H/D exchange.Not applicable.

Impact of Acyl Chain Deuteration Position: sn-1 vs. sn-2

The position of the deuterated acyl chain on the glycerol (B35011) backbone (sn-1 or sn-2) has a subtle but potentially significant impact on the fragmentation pattern of phosphatidylcholines (PCs) in tandem mass spectrometry (MS/MS). This can be a critical consideration for studies requiring detailed structural information.

Studies on the fragmentation of non-deuterated and deuterated PCs have revealed preferential losses of the fatty acid substituents depending on their position. For [M+Li]⁺ ions of diacyl PCs, there is a preferential loss of the fatty acid from the sn-1 position (R1CO2H) over the sn-2 position (R2CO2H)[3]. Similarly, for sodiated PC species ([PC+Na]⁺) analyzed by MALDI-TOF-MS, the loss of the fatty acid from the sn-1 position is favored over the sn-2 position[4][5].

This differential fragmentation is attributed to the stereochemistry of the glycerol backbone and the stability of the resulting fragment ions. When a deuterated acyl chain is present, its loss will result in a characteristic neutral loss or fragment ion. The relative intensity of the fragment ions corresponding to the loss of the sn-1 versus the sn-2 acyl chain can, therefore, be indicative of the deuteration position.

Table 2: Inferred Performance Comparison of sn-1 vs. sn-2 Acyl Chain Deuteration in this compound

Performance Metricsn-1 Deuteration (18:0-d35/18:0-PC)sn-2 Deuteration (18:0/18:0-d35-PC)
Precursor Ion m/z IdenticalIdentical
Characteristic Fragment Ions (MS/MS) Expected to show a more intense fragment corresponding to the neutral loss of the deuterated sn-1 acyl chain.Expected to show a more intense fragment corresponding to the neutral loss of the non-deuterated sn-1 acyl chain, and a less intense fragment for the loss of the deuterated sn-2 chain.
Retention Time (Reversed-Phase LC) Expected to be nearly identical. Minor shifts are possible but generally not significant for quantification.Expected to be nearly identical. Minor shifts are possible but generally not significant for quantification.
Utility for sn-positional Analysis Can aid in confirming the identity of fragment ions in studies of lipid remodeling.Can aid in confirming the identity of fragment ions in studies of lipid remodeling.

Experimental Protocols

Accurate and reproducible quantification of lipids using deuterated internal standards relies on robust and well-defined experimental protocols. Below are key methodologies commonly employed in lipidomics research.

Lipid Extraction (Folch Method)
  • Sample Homogenization : Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation : Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Lipid Collection : Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

  • Drying : Evaporate the solvent under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatography : Utilize a reversed-phase C18 column for the separation of phosphatidylcholine species.

  • Mobile Phases : A typical mobile phase system consists of:

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution : Employ a gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their hydrophobicity.

  • Mass Spectrometry : Operate the mass spectrometer in a positive ion mode, monitoring for the characteristic phosphocholine headgroup fragment at m/z 184 for precursor ion scanning, or using multiple reaction monitoring (MRM) for targeted quantification.

Visualizing the Impact of Deuteration Position

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways for a phosphatidylcholine molecule and highlights where the position of a deuterated acyl chain would influence the resulting mass spectrum.

G Figure 1: Fragmentation of Phosphatidylcholine (PC) PC [M+H]+ or [M+Na]+ Frag1 Loss of Phosphocholine Headgroup (m/z 184) PC->Frag1 Frag2 Loss of sn-1 Acyl Chain (as R1COOH or R1COONa) PC->Frag2 Frag3 Loss of sn-2 Acyl Chain (as R2COOH or R2COONa) PC->Frag3 Deut1 Deuterated sn-1 Chain: Fragment mass shifted Frag2->Deut1 If sn-1 is deuterated Deut2 Deuterated sn-2 Chain: Fragment mass shifted Frag3->Deut2 If sn-2 is deuterated

Caption: Fragmentation of PC in MS/MS.

Experimental Workflow for Lipidomics

This diagram outlines the typical workflow for a lipidomics experiment utilizing a deuterated internal standard.

G Figure 2: Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical lipidomics workflow.

Conclusion

The selection of a deuterated internal standard is a critical step in ensuring the accuracy and reliability of quantitative lipidomics data. While this compound is a widely used standard, the position of the deuterium label can impact its analytical performance. Acyl chain deuteration provides a substantial mass shift and is the most common choice. The specific location of the deuterated acyl chain at the sn-1 or sn-2 position can influence fragmentation patterns, offering a more nuanced tool for structural analysis. Headgroup deuteration offers an alternative with minimal impact on chromatographic behavior but a smaller mass shift.

Researchers should carefully consider the specific requirements of their study when selecting a deuterated standard. For routine quantification where co-elution and a clear mass difference are paramount, any high-purity acyl-chain deuterated this compound is likely suitable. For more advanced studies involving the elucidation of lipid remodeling pathways, the use of position-specific deuterated standards, in conjunction with a thorough understanding of their fragmentation behavior, can provide invaluable structural insights. As the field of lipidomics continues to advance, the availability and characterization of a wider range of position-specific deuterated standards will undoubtedly enhance the precision and depth of lipid analysis.

References

Establishing Robust Acceptance Criteria for 18:0-18:0 PC-d35 Data in Lipidomic Analyses

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on ensuring data quality and reliability when using 1,2-distearoyl-sn-glycero-3-phosphocholine-d35 (18:0-18:0 PC-d35) as an internal standard in mass spectrometry-based lipidomics.

In quantitative lipidomics, the use of stable isotope-labeled internal standards is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results.[1] this compound, a deuterated analog of a common saturated phosphatidylcholine, is frequently employed for this purpose. This guide provides a framework for establishing data acceptance criteria when using this compound, compares its performance with alternative internal standards, and presents a detailed experimental protocol for its use.

Key Performance Parameters for Data Acceptance

The acceptance of analytical data generated using this compound as an internal standard should be based on a set of predefined criteria that assess the performance of the analytical method. These criteria are derived from general bioanalytical method validation guidelines, including those from the U.S. Food and Drug Administration (FDA), adapted for the specific challenges of lipidomics.

Table 1: Key Performance Parameters and Acceptance Criteria for this compound Data

ParameterAcceptance CriteriaRationale
Internal Standard (IS) Response Variability The coefficient of variation (%CV) of the this compound peak area should be within 15-20% across all samples in an analytical run (excluding blanks). For individual samples, the IS response should not deviate by more than 50-150% from the mean response of the calibrators and quality control (QC) samples in the same run.[2]Monitors the consistency of the analytical process, including sample extraction and instrument performance. Significant variability may indicate issues with sample processing or matrix effects.
Retention Time (RT) Stability The retention time of this compound should not shift by more than ±2-5% of the average RT of the calibrators and QCs.A stable retention time ensures correct peak integration and indicates a stable chromatographic system. Deuterated standards may exhibit slight RT shifts compared to their non-labeled counterparts, which should be characterized during method development.[1]
Signal-to-Noise Ratio (S/N) The S/N ratio for this compound in the lowest concentration standard (Lower Limit of Quantification, LLOQ) should be ≥ 10.Ensures that the internal standard can be reliably detected and quantified at the lowest level of the calibration curve.
Calibration Curve A calibration curve generated using the analyte/IS peak area ratio should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).Demonstrates a linear relationship between the analyte concentration and the instrument response, which is fundamental for accurate quantification.
Quality Control (QC) Samples At least 2/3 of the QC samples should be within ±15% of their nominal concentrations. At least 50% of the QCs at each concentration level must meet this criterion.QC samples at low, medium, and high concentrations are used to assess the accuracy and precision of the method during routine analysis.
Matrix Effect The matrix factor, calculated as the peak response in the presence of matrix divided by the peak response in a clean solvent, should be consistent across different lots of biological matrix. The %CV of the matrix factor should be ≤ 15%.Evaluates the impact of co-eluting endogenous compounds from the biological matrix on the ionization of the analyte and internal standard. Phosphatidylcholines are known to be susceptible to matrix effects.[3]

Comparison of this compound with Alternative Internal Standards

The choice of an internal standard is a critical step in developing a robust quantitative lipidomics method. While this compound is a widely used and generally suitable internal standard for phosphatidylcholine analysis, other options exist, each with its own advantages and disadvantages.

Table 2: Comparison of Internal Standards for Phosphatidylcholine Analysis

Internal Standard TypeExample(s)AdvantagesDisadvantages
Deuterated Phosphatidylcholine This compound - Structurally and chemically very similar to the endogenous analyte, leading to similar extraction recovery and ionization efficiency. - Co-elutes closely with the analyte, providing good correction for matrix effects.[1]- Potential for isotopic crosstalk if the mass difference is not sufficient. - May exhibit a slight retention time shift compared to the non-labeled analyte.[1] - Deuterium atoms can sometimes be exchanged for hydrogen, although this is less common for labels on the acyl chain.[4]
¹³C-Labeled Phosphatidylcholine 18:0-18:0 PC-¹³C₃₄- Considered the "gold standard" as it has virtually identical chemical and physical properties to the analyte, including retention time.[4][5] - No risk of isotopic exchange.[6]- Generally more expensive and less commercially available than deuterated standards.[5]
Odd-Chain Phosphatidylcholine 17:0-17:0 PC- Not naturally present in most biological systems, avoiding interference from endogenous lipids.[7] - Cost-effective.- May have different extraction efficiency and ionization response compared to even-chain PCs due to differences in hydrophobicity. - Does not co-elute with the target analytes, potentially leading to inadequate correction for matrix effects.

Experimental Protocol for Phosphatidylcholine Analysis using this compound

This section provides a detailed methodology for the quantification of phosphatidylcholines in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Lipid Extraction)

This protocol is based on a modified Bligh-Dyer extraction method.

  • Reagents:

  • Procedure:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add 10 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration).

    • Add 500 µL of methanol and vortex for 30 seconds.

    • Add 1 mL of chloroform and vortex for 1 minute.

    • Add 300 µL of water and vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[8]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Linear gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer Settings (Example for Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (e.g., 16:0-18:1 PC): Precursor ion [M+H]⁺ m/z 760.6 -> Product ion m/z 184.1 (phosphocholine headgroup)

      • Internal Standard (this compound): Precursor ion [M+H]⁺ m/z 825.9 -> Product ion m/z 184.1

3. Data Processing and Evaluation

  • Integrate the peak areas for the analyte and the this compound internal standard.

  • Calculate the peak area ratio (analyte peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

  • Evaluate the data against the acceptance criteria outlined in Table 1.

Visualizing the Workflow and Decision-Making Process

Diagram 1: Experimental Workflow for Phosphatidylcholine Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Evaluation plasma_sample Plasma Sample add_is Add this compound IS plasma_sample->add_is extraction Lipid Extraction (Bligh-Dyer) add_is->extraction dry_down Dry Down Extract extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Analyte/IS Ratio peak_integration->area_ratio calibration Construct Calibration Curve area_ratio->calibration quantification Quantify Unknowns calibration->quantification evaluation Evaluate vs. Acceptance Criteria quantification->evaluation final_results final_results evaluation->final_results Data Accepted investigation investigation evaluation->investigation Data Rejected

Caption: Workflow for quantitative analysis of phosphatidylcholines using this compound.

Diagram 2: Decision Tree for this compound Data Acceptance

data_acceptance_tree decision decision accept Accept Data reject Reject Data & Investigate is_response IS Response %CV <= 15-20%? is_response->reject No rt_shift RT Shift <= 2-5%? is_response->rt_shift Yes rt_shift->reject No cal_curve r^2 >= 0.99 and Calibrators within +/- 15%? rt_shift->cal_curve Yes cal_curve->reject No qc_check >= 2/3 QCs within +/- 15%? cal_curve->qc_check Yes qc_check->accept Yes qc_check->reject No start Start Data Review start->is_response

Caption: Decision tree for the acceptance of analytical data based on key performance criteria.

References

Safety Operating Guide

Proper Disposal of 18:0-18:0 PC-d35: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of 18:0-18:0 PC-d35 (1,2-distearoyl-d35-sn-glycero-3-phosphocholine), a deuterated phospholipid commonly used in lipidomics and other research applications.

Immediate Safety and Handling Considerations

While this compound and its non-deuterated analog, 1,2-distearoyl-sn-glycero-3-PC (DSPC), are not classified as hazardous materials, it is crucial to follow standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound. In case of accidental spillage, the material should be picked up mechanically.

Hazard Assessment

The hazard profile of this compound is comparable to its non-deuterated counterpart. The following table summarizes the hazard ratings for 1,2-distearoyl-sn-glycero-3-PC, which can be used as a reference.

Hazard CategoryRatingSystem
Health Hazard0NFPA
Flammability0NFPA
Instability0NFPA
Health0HMIS
Flammability0HMIS
Physical Hazard0HMIS

Note: NFPA (National Fire Protection Association) and HMIS (Hazardous Materials Identification System) ratings range from 0 (minimal hazard) to 4 (severe hazard).

Step-by-Step Disposal Protocol

The disposal of this compound as a non-hazardous solid waste should be conducted as follows. This procedure is based on general guidelines for non-hazardous laboratory waste and the information available for similar compounds.

1. Waste Identification and Segregation:

  • Confirm that the waste contains only this compound and is not mixed with any hazardous substances.

  • If the compound has been used in experiments with hazardous materials, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste management guidelines.

2. Container Preparation:

  • Select a durable, sealable container for the waste. A plastic screw-cap bottle or a securely sealed bag is recommended.

  • Clearly label the container as "Non-Hazardous Waste: this compound". Include the date of disposal.

3. Waste Transfer:

  • Carefully transfer the solid this compound waste into the prepared container.

  • Avoid generating dust during the transfer.

4. Final Disposal:

  • Once the container is securely sealed, it can be placed in the regular laboratory trash for disposal.

  • It is good practice for laboratory personnel to transport the sealed container directly to the designated waste collection area, rather than leaving it in open lab trash bins.

Important: Do not dispose of this compound down the drain or in a manner that would allow it to enter sewer systems or surface water.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste B Is the waste mixed with hazardous materials? A->B C Treat as Hazardous Waste (Follow Institutional Guidelines) B->C Yes D Place in a labeled, sealed container B->D No F End C->F E Dispose of in regular laboratory trash D->E E->F

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to the waste disposal policies and procedures established by your institution and local regulations.

Personal protective equipment for handling 18:0-18:0 PC-d35

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 18:0-18:0 PC-d35 (1,2-distearoyl-d35-sn-glycero-3-phosphocholine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance, proper handling is necessary to minimize exposure and prevent contamination.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to prevent inhalation, skin, and eye contact.[2][4][5]

Protective EquipmentSpecification and Use
Respiratory Protection A dust mask, such as a type N95 (US) or type P1 (EN 143), should be worn to avoid inhalation of the powder.[4][6]
Eye Protection Safety glasses with side shields or tightly fitting safety goggles are required to protect against dust particles.[2][5]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection A standard laboratory coat should be worn to protect personal clothing from contamination.[7]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is -20°C.[1]

  • Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis or oxidation.

Handling and Use:

  • All handling of the powdered form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation and inhalation.[1][5]

  • Before opening the container, allow it to reach room temperature to prevent condensation of moisture onto the product.

  • Weigh the necessary amount of the compound using a clean, dedicated spatula and weighing paper.

  • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • After use, securely reseal the container and return it to the recommended storage conditions.

  • Clean the work area and any equipment used with an appropriate solvent.

Accidental Release Measures:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][6] Avoid generating dust during this process.

  • Do not let the product enter drains.[1][6]

First Aid Procedures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]

  • In case of skin contact: Wash the affected area with soap and plenty of water.[1][6]

  • In case of eye contact: Flush the eyes with water as a precaution.[1][6] If irritation persists, seek medical attention.

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[1][6]

Disposal:

  • Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.

  • The product may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated packaging should be disposed of as unused product.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don PPE prep2 Allow Compound to Reach Room Temp prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area & Equipment handle2->clean1 store1 Return Compound to -20°C Storage handle2->store1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.